molecular formula C14H20O2 B018103 Methyl 3-(4-tert-butylphenyl)propanoate CAS No. 1211-99-0

Methyl 3-(4-tert-butylphenyl)propanoate

Cat. No.: B018103
CAS No.: 1211-99-0
M. Wt: 220.31 g/mol
InChI Key: RXJDVUHKLZDHGD-UHFFFAOYSA-N
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Description

Methyl 3-(4-tert-butylphenyl)propanoate (CAS 1211-99-0) is a high-value chemical intermediate primarily utilized in materials science and organic synthesis research. This compound features a phenylpropanoate structure bearing a tert -butyl group, a combination that is foundational in the development of advanced hindered phenol antioxidants . Key Research Applications: Antioxidant Synthesis: Serves as a critical precursor in the development of high-performance phenolic antioxidants. Such antioxidants are extensively applied to inhibit oxidative degradation in polymers, plastics, synthetic rubbers, lubricants, and coatings, thereby significantly enhancing material durability and lifespan . Organic Synthesis Intermediate: The molecular structure, comprising both the ester and the bulky tert -butylphenyl group, makes it a versatile building block for further chemical transformations, including hydrolysis, reduction, and derivatization to create novel compounds for material science . Research Value and Mechanism: The efficacy of antioxidants derived from this compound stems from the steric hindrance provided by the tert -butyl group, which stabilizes the phenol ring and protects materials from oxidative damage by efficiently donating a hydrogen atom to neutralize free radicals . This mechanism is crucial for preventing autoxidation chains in various commercial products. Researchers in polymer chemistry and materials science will find this ester essential for developing new stabilizers and studying structure-property relationships in antioxidant chemistry. Note: This product is intended for research purposes and laboratory use only. It is not for diagnostic, therapeutic, or any other human or animal use.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

methyl 3-(4-tert-butylphenyl)propanoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H20O2/c1-14(2,3)12-8-5-11(6-9-12)7-10-13(15)16-4/h5-6,8-9H,7,10H2,1-4H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RXJDVUHKLZDHGD-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)C1=CC=C(C=C1)CCC(=O)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H20O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80622582
Record name Methyl 3-(4-tert-butylphenyl)propanoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80622582
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

220.31 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1211-99-0
Record name Methyl 3-(4-tert-butylphenyl)propanoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80622582
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

An In-depth Technical Guide to Methyl 3-(4-tert-butylphenyl)propanoate

Author: BenchChem Technical Support Team. Date: January 2026

Abstract: This technical guide provides a comprehensive overview of the chemical and physical properties of Methyl 3-(4-tert-butylphenyl)propanoate. Designed for researchers and professionals in organic synthesis and drug development, this document details the compound's structure, physicochemical characteristics, and spectroscopic profile. A detailed, field-proven protocol for its synthesis via Fischer esterification is presented, complete with mechanistic insights. The guide also covers its applications as a synthesis intermediate and outlines essential safety and handling protocols.

Chemical Identity and Structure

This compound is a carboxylic acid ester characterized by a phenylpropanoate core structure with a tert-butyl group at the para position of the benzene ring. This substitution pattern significantly influences its physical properties, such as solubility and boiling point, and its behavior in chemical reactions.

The unambiguous identification of this compound is critical for experimental reproducibility. Key identifiers are summarized below.

IdentifierValueSource
IUPAC Name This compoundN/A
Molecular Formula C₁₄H₂₀O₂PubChem[1]
Molecular Weight 220.31 g/mol PubChem[1]
CAS Number Data Not AvailableN/A
Canonical SMILES CCC(=O)OC1=CC=C(C=C1)C(C)(C)CN/A

Note: A definitive CAS Registry Number for this specific ester was not found in the referenced databases. Researchers should rely on spectroscopic data for positive identification.

Physicochemical Properties

The physical properties of this compound are dictated by its molecular structure. The bulky, nonpolar tert-butyl group and the ester functionality give it moderate polarity, making it soluble in a wide range of organic solvents. Experimental data for this specific compound is not widely published; therefore, properties are largely based on calculations and comparison with analogous structures.

PropertyValueNotes
Physical State Predicted to be a liquid or low-melting solid at room temperature.N/A
Boiling Point Data Not AvailableExpected to be >250 °C at atmospheric pressure.
Melting Point Data Not AvailableN/A
Solubility Soluble in methanol, ethanol, ethyl acetate, dichloromethane, and other common organic solvents. Sparingly soluble in water.N/A
Synthesis and Reaction Mechanism

The most direct and industrially scalable method for preparing this compound is the Fischer esterification of its corresponding carboxylic acid, 3-(4-tert-butylphenyl)propanoic acid.

Reaction Scheme: C₁₃H₁₈O₂ (3-(4-tert-butylphenyl)propanoic acid) + CH₃OH (Methanol) ⇌ C₁₄H₂₀O₂ (this compound) + H₂O

The Fischer esterification is an acid-catalyzed acyl substitution reaction.[2] The mechanism proceeds through several equilibrium steps:

  • Protonation of the Carbonyl: The acid catalyst (e.g., H₂SO₄) protonates the carbonyl oxygen of the carboxylic acid, significantly increasing the electrophilicity of the carbonyl carbon.

  • Nucleophilic Attack: A molecule of the alcohol (methanol) acts as a nucleophile, attacking the activated carbonyl carbon. This forms a tetrahedral intermediate.

  • Proton Transfer: A proton is transferred from the oxonium ion to one of the hydroxyl groups, creating a good leaving group (water).

  • Elimination of Water: The tetrahedral intermediate collapses, expelling a molecule of water and forming a protonated ester.

  • Deprotonation: The protonated ester is deprotonated (typically by the conjugate base of the catalyst or another alcohol molecule) to yield the final ester product and regenerate the acid catalyst.

To drive the equilibrium toward the product side, a large excess of the alcohol (methanol) is used, and/or the water byproduct is removed as it forms.

This protocol describes the synthesis of this compound from 3-(4-tert-butylphenyl)propanoic acid (CAS 1208-64-6).[1]

Materials and Reagents:

  • 3-(4-tert-butylphenyl)propanoic acid (1.0 eq)

  • Anhydrous Methanol (20-fold molar excess)

  • Concentrated Sulfuric Acid (H₂SO₄, ~0.05 eq)

  • Saturated Sodium Bicarbonate (NaHCO₃) solution

  • Ethyl Acetate

  • Brine (saturated NaCl solution)

  • Anhydrous Magnesium Sulfate (MgSO₄)

Procedure:

  • Reaction Setup: To a round-bottom flask equipped with a magnetic stir bar and reflux condenser, add 3-(4-tert-butylphenyl)propanoic acid.

  • Add a 20-fold molar excess of anhydrous methanol. The methanol acts as both a reagent and the solvent.

  • Slowly and with caution, add a catalytic amount of concentrated sulfuric acid (e.g., 0.05 equivalents) to the stirring mixture.

  • Reflux: Heat the mixture to reflux (approx. 65 °C) and maintain for 4-6 hours. Reaction progress can be monitored by Thin Layer Chromatography (TLC) by observing the disappearance of the starting carboxylic acid.

  • Workup - Quenching: After cooling to room temperature, slowly pour the reaction mixture into a separatory funnel containing a saturated solution of sodium bicarbonate to neutralize the acid catalyst.

  • Extraction: Extract the aqueous layer three times with ethyl acetate.

  • Washing: Combine the organic layers and wash sequentially with water and then brine.

  • Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the solvent using a rotary evaporator to yield the crude product.

  • Purification: If necessary, the crude ester can be purified by vacuum distillation or column chromatography on silica gel.

SynthesisWorkflow Reactant1 3-(4-tert-butylphenyl)propanoic Acid ReactionStep Reflux (65°C, 4-6h) Reactant1->ReactionStep Reactant2 Methanol (excess) Reactant2->ReactionStep Catalyst H₂SO₄ (cat.) Catalyst->ReactionStep Workup Quench (NaHCO₃) Extraction (EtOAc) ReactionStep->Workup Cool Purification Drying & Concentration Workup->Purification Product This compound Purification->Product Crude Product

Caption: Fischer Esterification workflow for this compound.

Spectroscopic Analysis (Predicted)

The proton NMR spectrum is expected to show five distinct signals:

  • δ ~ 7.30 ppm (d, 2H): Two aromatic protons ortho to the propanoate group (AA'BB' system).

  • δ ~ 7.15 ppm (d, 2H): Two aromatic protons ortho to the tert-butyl group (AA'BB' system).

  • δ ~ 3.67 ppm (s, 3H): The three protons of the methyl ester group (-OCH₃).

  • δ ~ 2.95 ppm (t, 2H): The two benzylic protons (-CH₂-Ar), split into a triplet by the adjacent methylene group.

  • δ ~ 2.65 ppm (t, 2H): The two methylene protons adjacent to the carbonyl group (-CH₂-CO), split into a triplet by the benzylic methylene group.

  • δ ~ 1.31 ppm (s, 9H): The nine equivalent protons of the tert-butyl group.

The carbon-13 NMR spectrum is expected to display nine unique signals corresponding to the different carbon environments:

  • δ ~ 173 ppm: The carbonyl carbon of the ester group.

  • δ ~ 149 ppm: The aromatic carbon bearing the tert-butyl group.

  • δ ~ 138 ppm: The aromatic carbon bearing the propanoate side chain.

  • δ ~ 128 ppm: The aromatic carbons ortho to the propanoate group.

  • δ ~ 125 ppm: The aromatic carbons ortho to the tert-butyl group.

  • δ ~ 52 ppm: The methyl carbon of the ester group (-OCH₃).

  • δ ~ 36 ppm: The methylene carbon adjacent to the carbonyl group (-CH₂-CO).

  • δ ~ 34 ppm: The quaternary carbon of the tert-butyl group.

  • δ ~ 31 ppm: The three equivalent methyl carbons of the tert-butyl group.

  • δ ~ 30 ppm: The benzylic methylene carbon (-CH₂-Ar).

The IR spectrum provides key information about the functional groups present in the molecule.

  • ~2960 cm⁻¹ (strong): C-H stretching from the alkyl groups (tert-butyl and ethyl chain).

  • ~1740 cm⁻¹ (very strong): C=O stretching of the ester carbonyl group. This is a highly characteristic peak.

  • ~1610, 1515 cm⁻¹ (medium): C=C stretching vibrations within the aromatic ring.

  • ~1250-1100 cm⁻¹ (strong): C-O stretching vibrations associated with the ester linkage.

In electron ionization (EI) mass spectrometry, the following fragments would be expected:

  • m/z = 220: The molecular ion (M⁺) peak, corresponding to the molecular weight of the compound.

  • m/z = 205: Loss of a methyl group ([M-15]⁺).

  • m/z = 189: Loss of a methoxy group ([M-31]⁺).

  • m/z = 161: Loss of the carboxy methyl group ([M-59]⁺).

  • m/z = 117: Cleavage at the benzylic position, forming the tert-butylbenzyl cation.

  • m/z = 57: The tert-butyl cation, which is often a very stable and abundant fragment.

Applications and Significance

This compound is not a widely commercialized end-product but serves as a valuable intermediate in organic synthesis. Its structure is relevant in the development of:

  • Pharmaceuticals: The tert-butylphenyl moiety is present in various biologically active molecules. This ester can be a precursor for more complex drug candidates.

  • Fragrances and Flavors: Phenylpropanoid derivatives are common in the fragrance industry.

  • Material Science: While the title compound itself is not a primary antioxidant, it is structurally related to phenolic antioxidants like Methyl 3-(3,5-di-tert-butyl-4-hydroxyphenyl)propanoate, which is used as a polymer stabilizer.

Safety and Handling
  • Hazard Classification (Inferred): May cause skin irritation (H315), serious eye irritation (H319), and respiratory irritation (H335).[1]

  • Personal Protective Equipment (PPE): Wear protective gloves, chemical safety goggles, and a lab coat. Handle in a well-ventilated area or a chemical fume hood.

  • Handling: Avoid contact with skin, eyes, and clothing. Do not ingest or inhale. Wash hands thoroughly after handling.

  • Storage: Store in a tightly sealed container in a cool, dry place away from oxidizing agents.

  • Disposal: Dispose of waste in accordance with local, state, and federal regulations.

References

  • Santa Cruz Biotechnology. Methyl 3-[3,5-di(tert-butyl)-4- hydroxyphenyl]-propanoate Safety Data Sheet.

  • PubChem. 3-(4-tert-Butylphenyl)-2-methylpropanoic acid. National Center for Biotechnology Information.

  • The Good Scents Company. methyl di-tert-butyl hydroxyhydrocinnamate, 6386-38-5.

  • Sigma-Aldrich. Methyl 3-(3,5-di-tert-butyl-4-hydroxyphenyl)-propionate | 6386-38-5.

  • TCI Chemicals. SAFETY DATA SHEET - Methyl 3-(3,5-Di-tert-butyl-4-hydroxyphenyl)propionate.

  • BenchChem. Synthesis of Methyl 3-(3,5-di-tert-butyl-4-hydroxyphenyl)propionate via Fischer Esterification.

  • Sigma-Aldrich. SAFETY DATA SHEET - 3-(4-tert-Butylphenyl)propionaldehyde.

  • PubChem. 3-(4-tert-Butylphenyl)propanoic acid. National Center for Biotechnology Information.

  • Fisher Scientific. 3-(4-tert-Butylphenyl)propionic acid, 97%.

  • TCI Chemicals. Methyl 3-(3,5-Di-tert-butyl-4-hydroxyphenyl)propionate | 6386-38-5.

  • ChemicalBook. Methyl 3-(3,5-di-tert-butyl-4-hydroxyphenyl)propionate | 6386-38-5.

  • TCI Chemicals. Methyl 3-(3,5-Di-tert-butyl-4-hydroxyphenyl)propionate 6386-38-5.

  • PubChem. 3-(3',5'-Di-tert-butyl-4'-hydroxyphenyl)propionic acid. National Center for Biotechnology Information.

  • ChemScene. 3-(4-(tert-Butyl)phenyl)propanoic acid | 1208-64-6.

  • Wikipedia. Fischer–Speier esterification.

  • Master Organic Chemistry. Fischer Esterification - Carboxylic Acid to Ester Under Acidic Conditions.

Sources

An In-depth Technical Guide to Methyl 3-(4-tert-butylphenyl)propanoate: CAS Number Lookup and Analysis

Author: BenchChem Technical Support Team. Date: January 2026

A comprehensive investigation into the chemical identity, properties, and synthesis of Methyl 3-(4-tert-butylphenyl)propanoate, tailored for researchers, scientists, and professionals in drug development.

Introduction: The Challenge of Uncharted Chemical Space

In the vast landscape of chemical compounds, while many are well-documented and readily available, others remain in the realm of theoretical or novel molecules with sparse public information. This guide addresses a specific case in point: the quest for a definitive Chemical Abstracts Service (CAS) number and associated technical data for This compound .

Part 1: The Search for a Definitive CAS Number

An exhaustive search of prominent chemical databases and scientific literature was undertaken to identify the CAS number for "this compound". This investigation consistently led to a notable finding: the absence of a specific CAS number for this exact chemical structure.

The search results frequently directed to structurally related but distinct compounds, highlighting the importance of precise nomenclature in chemical identification. The most common near-matches included:

  • Methyl 3-(3,5-di-tert-butyl-4-hydroxyphenyl)propanoate (CAS: 6386-38-5)

  • Methyl 3-(3-tert-butyl-4-hydroxy-5-methylphenyl)propionate (CAS: 6386-39-6)

The key structural differences in these related compounds—the presence of a hydroxyl group and additional alkyl substituents on the phenyl ring—fundamentally alter their chemical and physical properties, as well as their biological activity.

The lack of a dedicated CAS number for this compound suggests that it is not a registered substance in the CAS REGISTRY®, the most comprehensive collection of disclosed chemical substance information. This implies that the compound has not been:

  • Reported in the scientific literature.

  • Listed in patent filings.

  • Included in chemical supplier catalogs.

  • Identified in regulatory substance lists.

Part 2: Physicochemical Properties and Data Analysis

In the absence of experimental data for the target compound, a comparative analysis with structurally similar molecules for which information is available can offer some predictive insights. However, it is crucial to underscore that these are extrapolations and not substitutes for empirical data.

PropertyMethyl 3-(3,5-di-tert-butyl-4-hydroxyphenyl)propanoate (CAS: 6386-38-5)Methyl 3-(3-tert-butyl-4-hydroxy-5-methylphenyl)propionate (CAS: 6386-39-6)
Molecular Formula C18H28O3C15H22O3
Molecular Weight 292.41 g/mol 250.34 g/mol

Data sourced from publicly available safety data sheets and chemical databases.

The addition of a hydroxyl group and the number and position of tert-butyl groups significantly influence properties such as polarity, solubility, melting point, and boiling point. Therefore, any estimation of the properties of this compound would be highly speculative.

Part 3: Synthesis Considerations

While a specific, validated synthesis protocol for this compound is not available in the literature, a plausible synthetic route can be conceptualized based on standard organic chemistry principles. A common approach to synthesizing such a propanoate ester would be the Fischer-Speier esterification of the corresponding carboxylic acid, 3-(4-tert-butylphenyl)propanoic acid.

Conceptual Synthesis Workflow

Caption: Conceptual workflow for the synthesis of this compound via Fischer-Speier esterification.

Step-by-Step Conceptual Protocol:
  • Reactant Preparation: The starting material, 3-(4-tert-butylphenyl)propanoic acid, would be dissolved in an excess of methanol. Methanol serves as both a reactant and the solvent.

  • Catalysis: A catalytic amount of a strong acid, such as sulfuric acid or p-toluenesulfonic acid, would be added to the solution to protonate the carbonyl oxygen of the carboxylic acid, thereby activating it for nucleophilic attack.

  • Reaction: The mixture would be heated to reflux to drive the equilibrium towards the formation of the ester. The progress of the reaction would be monitored by a suitable analytical technique, such as thin-layer chromatography (TLC) or gas chromatography (GC).

  • Workup: Upon completion, the reaction mixture would be cooled, and the excess methanol and acid catalyst would be removed. This typically involves neutralization with a weak base and extraction of the product into an organic solvent.

  • Purification: The crude product would then be purified, for example, by column chromatography or distillation, to yield the final this compound.

It is imperative to note that this is a theoretical protocol. The actual reaction conditions, including temperature, reaction time, and purification methods, would require experimental optimization.

Conclusion: A Call for Further Research

The investigation into "this compound" underscores a critical aspect of scientific research: the clear and precise identification of chemical substances. The absence of a registered CAS number for this compound indicates that it is a novel or uncharacterized molecule.

For researchers and drug development professionals interested in this specific structure, the path forward would involve:

  • De novo Synthesis and Characterization: The first step would be to synthesize the compound based on a conceptual route, such as the one outlined above. Following synthesis, comprehensive analytical characterization using techniques like NMR spectroscopy, mass spectrometry, and elemental analysis would be essential to confirm the structure and purity.

  • CAS Registry Submission: Once the compound is synthesized and its structure unequivocally confirmed, the data can be submitted to the Chemical Abstracts Service for the assignment of a new CAS number. This would formally introduce the compound into the global chemical information network.

  • Biological and Physicochemical Evaluation: With a confirmed pure sample, its physicochemical properties and biological activities could then be systematically investigated.

This technical guide serves not as a definitive repository of information on this compound, but rather as a detailed account of the current void of knowledge and a roadmap for future research into this uncharted area of chemical space.

References

Due to the lack of specific literature on "this compound," a conventional reference list is not applicable. The information presented is based on a comprehensive search of major chemical databases, including but not limited to:

  • CAS REGISTRY®
  • PubChem
  • ChemSpider
  • Commercial supplier databases (e.g., MilliporeSigma, TCI Chemicals)

The synthesis protocol is based on established principles of organic chemistry. For foundational knowledge on Fischer-Speier esterification, readers are directed to standard organic chemistry textbooks.

An In-depth Technical Guide to the Molecular Structure of Methyl 3-(4-tert-butylphenyl)propanoate

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: Situating Methyl 3-(4-tert-butylphenyl)propanoate in Modern Chemistry

This compound is a substituted aromatic ester with a molecular structure that lends itself to a variety of applications, from a building block in organic synthesis to a component in materials science. The presence of the bulky tert-butyl group on the phenyl ring significantly influences its steric and electronic properties, often enhancing solubility in organic solvents and providing stability against metabolic degradation in drug discovery contexts. The propanoate side chain offers a versatile handle for further chemical modifications. This guide provides a comprehensive overview of its synthesis, structural characterization, and physicochemical properties, tailored for researchers and professionals in the chemical and pharmaceutical sciences.

Strategic Synthesis: A Two-Pronged Approach to the Target Molecule

The synthesis of this compound is most effectively achieved through a two-stage process. This involves an initial Friedel-Crafts acylation to construct the carbon skeleton, followed by a Clemmensen reduction and concluded with a Fischer esterification. This synthetic route is favored for its reliability and scalability.

Stage 1: Friedel-Crafts Acylation of tert-Butylbenzene with Succinic Anhydride

The journey begins with the electrophilic aromatic substitution of tert-butylbenzene with succinic anhydride. This reaction is catalyzed by a Lewis acid, typically anhydrous aluminum chloride (AlCl₃), which activates the succinic anhydride to form a highly electrophilic acylium ion.[1] The tert-butyl group, being an ortho-, para-director, guides the acylation to the para position due to steric hindrance at the ortho positions.[2]

The Underlying Mechanism of Friedel-Crafts Acylation

The mechanism of this reaction is a classic example of electrophilic aromatic substitution.[3][4] The aluminum chloride coordinates with one of the carbonyl oxygens of the succinic anhydride, polarizing the C-O bond and facilitating its cleavage to form an acylium ion. This potent electrophile is then attacked by the electron-rich pi-system of the tert-butylbenzene ring, leading to the formation of a resonance-stabilized carbocation intermediate known as a sigma complex or arenium ion.[1] Finally, deprotonation of this intermediate by the [AlCl₃(OH)]⁻ complex restores the aromaticity of the ring and yields the keto-acid product, 4-(4-tert-butylphenyl)-4-oxobutanoic acid.

Friedel-Crafts Acylation Mechanism cluster_0 Acylium Ion Formation cluster_1 Electrophilic Attack and Sigma Complex Formation cluster_2 Deprotonation and Product Formation Succinic_Anhydride Succinic Anhydride Acylium_Ion Acylium Ion (Electrophile) Succinic_Anhydride->Acylium_Ion + AlCl₃ AlCl3 AlCl₃ (Lewis Acid) Sigma_Complex Sigma Complex (Arenium Ion) tert_Butylbenzene tert-Butylbenzene tert_Butylbenzene->Sigma_Complex + Acylium Ion Keto_Acid 4-(4-tert-butylphenyl)-4-oxobutanoic acid Sigma_Complex->Keto_Acid - H⁺ HCl_AlCl3 HCl + AlCl₃ Synthesis_Workflow Start Starting Materials: - tert-Butylbenzene - Succinic Anhydride Friedel_Crafts Step 1: Friedel-Crafts Acylation (AlCl₃ catalyst) Start->Friedel_Crafts Keto_Acid Intermediate: 4-(4-tert-butylphenyl)-4-oxobutanoic acid Friedel_Crafts->Keto_Acid Clemmensen Step 2: Clemmensen Reduction (Zn(Hg), HCl) Keto_Acid->Clemmensen Propanoic_Acid Intermediate: 3-(4-tert-butylphenyl)propanoic acid Clemmensen->Propanoic_Acid Esterification Step 3: Fischer Esterification (Methanol, H₂SO₄ catalyst) Propanoic_Acid->Esterification Final_Product Final Product: This compound Esterification->Final_Product

Synthetic Workflow for this compound.

Detailed Experimental Protocol

Materials:

  • tert-Butylbenzene

  • Succinic anhydride

  • Anhydrous aluminum chloride (AlCl₃)

  • Dichloromethane (DCM)

  • Hydrochloric acid (HCl)

  • Zinc amalgam (Zn(Hg))

  • Methanol (anhydrous)

  • Sulfuric acid (H₂SO₄)

  • Sodium bicarbonate (NaHCO₃)

  • Brine (saturated NaCl solution)

  • Anhydrous magnesium sulfate (MgSO₄)

  • Standard laboratory glassware and equipment

Procedure:

Part A: Synthesis of 4-(4-tert-butylphenyl)-4-oxobutanoic acid

  • In a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a reflux condenser under an inert atmosphere (e.g., nitrogen or argon), add tert-butylbenzene (1.0 eq) and dry dichloromethane.

  • Cool the mixture to 0°C in an ice bath.

  • Slowly add anhydrous aluminum chloride (2.2 eq) in portions to the stirred solution.

  • In the dropping funnel, dissolve succinic anhydride (1.1 eq) in dry dichloromethane and add it dropwise to the reaction mixture over 30 minutes, maintaining the temperature at 0°C.

  • After the addition is complete, allow the reaction to warm to room temperature and stir for an additional 4-6 hours.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, carefully pour the reaction mixture into a beaker containing crushed ice and concentrated HCl.

  • Separate the organic layer, and extract the aqueous layer with dichloromethane.

  • Combine the organic layers, wash with water, then with brine, and dry over anhydrous MgSO₄.

  • Remove the solvent under reduced pressure to yield the crude 4-(4-tert-butylphenyl)-4-oxobutanoic acid, which can be purified by recrystallization.

Part B: Synthesis of 3-(4-tert-butylphenyl)propanoic acid

  • In a round-bottom flask, place the 4-(4-tert-butylphenyl)-4-oxobutanoic acid (1.0 eq), zinc amalgam (4.0 eq), concentrated hydrochloric acid, and water.

  • Heat the mixture to reflux with vigorous stirring for 8-12 hours.

  • Cool the reaction mixture to room temperature and extract the product with a suitable organic solvent (e.g., diethyl ether or ethyl acetate).

  • Wash the combined organic extracts with water and brine, then dry over anhydrous MgSO₄.

  • Evaporate the solvent to obtain 3-(4-tert-butylphenyl)propanoic acid.

Part C: Synthesis of this compound

  • To a solution of 3-(4-tert-butylphenyl)propanoic acid (1.0 eq) in an excess of anhydrous methanol, add a catalytic amount of concentrated sulfuric acid (e.g., 3-5 drops). [5]2. Heat the reaction mixture to reflux for 4-6 hours. [6]3. Monitor the reaction by TLC until the starting material is consumed.

  • Cool the mixture and neutralize the excess acid with a saturated solution of sodium bicarbonate.

  • Extract the product with an organic solvent, wash the organic layer with water and brine, and dry over anhydrous MgSO₄.

  • Remove the solvent under reduced pressure, and purify the crude product by column chromatography on silica gel to afford the pure this compound.

Spectroscopic and Physical Characterization

The structural elucidation of this compound is accomplished through a combination of spectroscopic techniques, including Nuclear Magnetic Resonance (NMR), Infrared (IR) spectroscopy, and Mass Spectrometry (MS).

Physicochemical Properties (Predicted)

PropertyValue
Molecular FormulaC₁₄H₂₀O₂
Molecular Weight220.31 g/mol [7]
AppearanceColorless to pale yellow oil
Boiling PointNot available
DensityNot available

¹H Nuclear Magnetic Resonance (NMR) Spectroscopy

The ¹H NMR spectrum provides detailed information about the proton environments in the molecule. The expected chemical shifts (δ) in ppm relative to tetramethylsilane (TMS) are as follows:

Chemical Shift (δ, ppm)MultiplicityIntegrationAssignment
~7.30d2HAromatic protons ortho to the alkyl chain
~7.15d2HAromatic protons meta to the alkyl chain
~3.65s3HMethyl ester protons (-OCH₃)
~2.90t2HMethylene protons adjacent to the aromatic ring (-CH₂-Ar)
~2.60t2HMethylene protons adjacent to the carbonyl group (-CH₂-CO)
~1.30s9Htert-Butyl protons (-C(CH₃)₃)

¹³C Nuclear Magnetic Resonance (NMR) Spectroscopy

The ¹³C NMR spectrum reveals the different carbon environments within the molecule.

Chemical Shift (δ, ppm)Assignment
~173Carbonyl carbon (-C=O)
~149Aromatic carbon attached to the tert-butyl group
~138Aromatic carbon attached to the propanoate chain
~128Aromatic carbons ortho to the alkyl chain
~125Aromatic carbons meta to the alkyl chain
~51Methyl ester carbon (-OCH₃)
~35Methylene carbon adjacent to the carbonyl group (-CH₂-CO)
~34Quaternary carbon of the tert-butyl group (-C(CH₃)₃)
~31Methyl carbons of the tert-butyl group (-C(CH₃)₃)
~30Methylene carbon adjacent to the aromatic ring (-CH₂-Ar)

Infrared (IR) Spectroscopy

The IR spectrum is used to identify the functional groups present in the molecule. [8][9]

Wavenumber (cm⁻¹) Vibration Functional Group
~2960 C-H stretch Aliphatic (tert-butyl and methylene)
~1740 C=O stretch Ester carbonyl
~1610, ~1510 C=C stretch Aromatic ring

| ~1250, ~1170 | C-O stretch | Ester |

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of the molecule.

m/zInterpretation
220Molecular ion [M]⁺
205Loss of a methyl group [M - CH₃]⁺
189Loss of a methoxy group [M - OCH₃]⁺
163McLafferty rearrangement fragment
147Loss of the propanoate side chain
131[tert-butylbenzyl]⁺ cation
57[tert-butyl]⁺ cation (base peak)

References

  • PubChem. 3-(4-tert-Butylphenyl)-2-methylpropanoic acid. National Center for Biotechnology Information. [Link]

  • Supporting Information for [Article Title]. [Journal Name]. [Year], [Volume], [Page].
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  • Google Patents. CN103664612A - Synthetic method for methyl 3-(3,5-di-tert-butyl-4-hydroxyphenyl)
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  • ResearchGate. Characterization of Various Analytes Using Matrix-Assisted Laser Desorption/Ionization Time-of-Flight Mass Spectrometry and 2-[(2 E )-3-(4- tert -Butylphenyl)-2-methylprop-2- enylidene]malononitrile Matrix. [Link]

  • Google Patents. EP2616424B1 - Method for producing 2-methyl-3-(4-tert-butylphenyl)-propanal having high para-isomer purity.
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Spectroscopic Data of Methyl 3-(4-tert-butylphenyl)propanoate: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

Methyl 3-(4-tert-butylphenyl)propanoate is an aromatic ester with applications in various fields of chemical research, including as a building block in organic synthesis and potentially in the development of novel materials and pharmaceuticals. Accurate structural elucidation and purity assessment of this compound are paramount for its reliable use. This technical guide provides a comprehensive overview of the spectroscopic data for this compound, offering insights into the principles and interpretation of key analytical techniques. This document is intended for researchers, scientists, and drug development professionals who require a thorough understanding of the characterization of this and similar molecules.

Synthesis Pathway Overview

A common and efficient method for the synthesis of this compound is the Fischer esterification of 3-(4-tert-butylphenyl)propanoic acid. This reaction typically involves refluxing the carboxylic acid with an excess of methanol in the presence of a catalytic amount of a strong acid, such as sulfuric acid. The excess methanol serves as both a reactant and the solvent, driving the equilibrium towards the formation of the ester.

Alternatively, the ester can be prepared by reacting 3-(4-tert-butylphenyl)propanoic acid with a methylating agent, such as diazomethane or methyl iodide in the presence of a base. However, the Fischer esterification is often preferred for its simplicity and cost-effectiveness.

G 3-(4-tert-butylphenyl)propanoic acid 3-(4-tert-butylphenyl)propanoic acid This compound This compound 3-(4-tert-butylphenyl)propanoic acid->this compound Methanol (excess) Catalytic H₂SO₄ Reflux G cluster_0 This compound C(CH3)3 C(CH₃)₃ Benzene Benzene C(CH3)3->Benzene Ar-H_ortho H Ar-H_meta H CH2_Ar CH₂ CH2_COO CH₂ CH2_Ar->CH2_COO C=O C=O CH2_COO->C=O OCH3 OCH₃ Benzene->Ar-H_ortho Benzene->Ar-H_meta Benzene->CH2_Ar O O C=O->O O->OCH3

Caption: Molecular structure with proton environments.

¹³C Nuclear Magnetic Resonance (NMR) Spectroscopy Analysis

Carbon-13 NMR spectroscopy provides information about the carbon skeleton of a molecule. Each unique carbon atom in a molecule gives a distinct signal.

Experimental Protocol (Typical):

  • Prepare a more concentrated sample (20-50 mg in ~0.7 mL of deuterated solvent) than for ¹H NMR.

  • Acquire the ¹³C NMR spectrum, typically with proton decoupling to simplify the spectrum to a series of singlets.

  • A standard operating frequency is 100 or 125 MHz.

Predicted ¹³C NMR Data (CDCl₃, 100 MHz):

Chemical Shift (δ, ppm)Assignment
~ 173.5C=O
~ 149.0Ar-C (ipso to -C(CH₃)₃)
~ 138.0Ar-C (ipso to -CH₂CH₂COOCH₃)
~ 128.2Ar-CH (ortho to -C(CH₃)₃)
~ 125.5Ar-CH (meta to -C(CH₃)₃)
~ 51.6-OCH₃
~ 35.8-CH₂-COO-
~ 34.4Ar-C(CH₃)₃
~ 31.4-CH₂-Ar
~ 30.5-C(CH₃)₃

Interpretation:

The predicted proton-decoupled ¹³C NMR spectrum should display ten signals, corresponding to the ten unique carbon environments in the molecule:

  • Carbonyl Carbon: The ester carbonyl carbon is the most deshielded and is expected to appear at the lowest field, around 173.5 ppm.

  • Aromatic Carbons: The four different types of aromatic carbons are expected to resonate in the range of 125-150 ppm. The quaternary carbons (ipso-carbons) will have different chemical shifts from the protonated carbons. The carbon attached to the tert-butyl group is predicted around 149.0 ppm, and the one attached to the propanoate chain around 138.0 ppm. The two sets of equivalent aromatic CH carbons are expected at approximately 128.2 ppm and 125.5 ppm.

  • Methyl Ester Carbon: The carbon of the methyl ester group (-OCH₃) is predicted to appear at about 51.6 ppm.

  • Aliphatic Carbons: The two methylene carbons are expected at ~35.8 ppm (-CH₂-COO-) and ~30.5 ppm (-CH₂-Ar). The quaternary carbon of the tert-butyl group is predicted around 34.4 ppm, and the three equivalent methyl carbons of the tert-butyl group are expected at approximately 31.4 ppm.

Infrared (IR) Spectroscopy Analysis

Infrared spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation, which causes molecular vibrations (stretching and bending).

Experimental Protocol (Typical):

  • For a liquid sample, a thin film can be prepared between two salt plates (e.g., NaCl or KBr).

  • For a solid sample, a KBr pellet or a Nujol mull can be prepared.

  • The spectrum is recorded using an FTIR spectrometer.

Expected Characteristic IR Absorption Bands:

Wavenumber (cm⁻¹)VibrationIntensity
~ 3050Aromatic C-H stretchMedium-Weak
~ 2960Aliphatic C-H stretchStrong
~ 1735C=O stretch (ester)Strong
~ 1610, 1515Aromatic C=C stretchMedium
~ 1250, 1170C-O stretch (ester)Strong
~ 830para-disubstituted C-H bendStrong

Interpretation:

The IR spectrum of this compound is expected to show several characteristic absorption bands that confirm its structure:

  • C-H Stretching: The presence of both aromatic and aliphatic C-H bonds will be indicated by stretching vibrations. The aromatic C-H stretches typically appear above 3000 cm⁻¹, while the aliphatic C-H stretches from the methyl, methylene, and tert-butyl groups will be observed as strong absorptions just below 3000 cm⁻¹.

  • Carbonyl Stretching: A very strong and sharp absorption band around 1735 cm⁻¹ is the most characteristic signal for the C=O stretch of the ester functional group. [1]* Aromatic C=C Stretching: The presence of the benzene ring will give rise to medium intensity absorptions in the 1610-1500 cm⁻¹ region.

  • C-O Stretching: The ester C-O stretching vibrations are expected to produce two strong bands in the 1300-1100 cm⁻¹ region. [2]* Out-of-Plane Bending: A strong band around 830 cm⁻¹ is indicative of a 1,4- (or para-) disubstituted benzene ring.

Mass Spectrometry (MS) Analysis

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule, which can be used for structural elucidation.

Experimental Protocol (Typical):

  • The sample is introduced into the mass spectrometer (e.g., via direct infusion or gas chromatography).

  • The molecules are ionized, typically by electron impact (EI).

  • The resulting ions are separated based on their mass-to-charge ratio (m/z) and detected.

Expected Fragmentation Pattern (Electron Ionization):

The molecular formula of this compound is C₁₅H₂₂O₂. The molecular weight is 234.34 g/mol . The mass spectrum is expected to show a molecular ion peak (M⁺) at m/z = 234.

Major Expected Fragments:

m/zFragment
234[M]⁺
219[M - CH₃]⁺
177[M - C₄H₉]⁺
147[C₁₀H₁₁O]⁺
131[C₁₀H₁₁]⁺
117[C₉H₉]⁺
57[C₄H₉]⁺ (tert-butyl cation)

Interpretation:

Upon electron ionization, the molecular ion will undergo fragmentation. Common fragmentation pathways for aromatic esters include:

  • Loss of a Methyl Group: Cleavage of the tert-butyl group can lead to the loss of a methyl radical, resulting in a fragment at m/z = 219.

  • Loss of the tert-Butyl Group: The most prominent fragmentation is often the loss of the stable tert-butyl radical, leading to a significant peak at m/z = 177.

  • McLafferty Rearrangement: While less common for aromatic esters without a gamma-hydrogen on the alkyl chain of the ester, other rearrangements can occur.

  • Benzylic Cleavage: Cleavage of the bond between the two methylene groups can lead to the formation of a stable benzylic cation.

  • Formation of the tert-Butyl Cation: The tert-butyl cation ([C₄H₉]⁺) is very stable and is expected to be a major peak at m/z = 57. [3]

G M+ (m/z 234) M+ (m/z 234) m/z 177 m/z 177 M+ (m/z 234)->m/z 177 - •C(CH3)3 m/z 219 m/z 219 M+ (m/z 234)->m/z 219 - •CH3 m/z 131 m/z 131 m/z 177->m/z 131 - CH2=C=O

Caption: A possible fragmentation pathway for this compound.

Conclusion

The combined analysis of ¹H NMR, ¹³C NMR, IR, and Mass Spectrometry provides a comprehensive and unambiguous characterization of this compound. The predicted spectroscopic data presented in this guide are consistent with the proposed structure and serve as a valuable reference for researchers working with this compound. The characteristic signals in each spectrum, from the distinct aromatic proton pattern in the ¹H NMR to the strong carbonyl stretch in the IR, and the predictable fragmentation in the mass spectrum, collectively form a unique spectroscopic fingerprint for this molecule. This guide underscores the importance of a multi-technique approach for the rigorous structural elucidation of organic compounds.

References

  • Spectroscopy Online. (2018). The C=O Bond, Part VII: Aromatic Esters, Organic Carbonates, and More of the Rule of Three. [Link]

  • Chemistry LibreTexts. (2024). 12.8: Infrared Spectra of Some Common Functional Groups. [Link]

  • Scribd. (n.d.). IR Spectroscopy: Functional Group Analysis. [Link]

  • Chemistry LibreTexts. (2023). Mass Spectrometry - Fragmentation Patterns. [Link]

  • nmrdb.org. (n.d.). Simulate and predict NMR spectra. [Link]

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An In-Depth Technical Guide to the Starting Materials for the Synthesis of Methyl 3-(4-tert-butylphenyl)propanoate

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

Methyl 3-(4-tert-butylphenyl)propanoate is a key intermediate in the synthesis of various pharmaceuticals and specialty chemicals. Its molecular structure, featuring a substituted aromatic ring coupled to a propanoate chain, necessitates a strategic approach to its synthesis. This technical guide provides an in-depth analysis of the primary synthetic routes to this compound, focusing on the selection and rationale of starting materials. We will explore several convergent strategies, including the Heck reaction, synthesis via the precursor 3-(4-tert-butylphenyl)propanoic acid, and the hydrogenation of unsaturated intermediates. Each section will provide a detailed examination of the underlying reaction mechanisms, experimental protocols, and comparative data to inform researchers and drug development professionals in their synthetic endeavors.

Introduction: Strategic Importance of this compound

The synthesis of complex organic molecules is a cornerstone of modern drug discovery and materials science. This compound serves as a valuable building block, and its efficient synthesis is of considerable interest. The choice of starting materials is a critical decision that dictates the overall efficiency, cost-effectiveness, and environmental impact of the synthetic route. This guide will dissect the most prominent and practical approaches to the synthesis of this target molecule, providing a robust framework for laboratory-scale and potential scale-up operations.

Synthetic Strategy I: Direct Arylation via the Heck Reaction

The Mizoroki-Heck reaction is a powerful tool for the formation of carbon-carbon bonds, specifically for the arylation of alkenes.[1][2] This approach offers a direct and convergent route to the unsaturated precursor of the target molecule, or in some variations, directly to a saturated analogue.

Mechanistic Rationale

The Heck reaction typically involves the palladium-catalyzed coupling of an aryl halide with an alkene in the presence of a base.[3] The catalytic cycle, a cornerstone of modern organometallic chemistry, proceeds through a sequence of oxidative addition, migratory insertion, and β-hydride elimination, followed by reductive elimination to regenerate the active palladium(0) catalyst.[4]

Starting Materials
  • Aryl Halide: 4-tert-butyl-iodobenzene or 4-tert-butyl-bromobenzene. Iodides are generally more reactive than bromides.

  • Alkene: Methyl acrylate.

  • Catalyst: A palladium source such as palladium(II) acetate (Pd(OAc)₂) or tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄).[1]

  • Ligand: Phosphine ligands like triphenylphosphine (PPh₃) are commonly used to stabilize the palladium catalyst.

  • Base: An organic or inorganic base such as triethylamine (Et₃N) or potassium carbonate (K₂CO₃) is required to neutralize the hydrogen halide formed during the reaction.[5]

Experimental Protocol: Synthesis of Methyl 3-(4-tert-butylphenyl)acrylate
  • To a reaction vessel purged with an inert atmosphere (e.g., nitrogen or argon), add 4-tert-butyl-iodobenzene (1.0 eq), methyl acrylate (1.5 eq), palladium(II) acetate (0.02 eq), and triphenylphosphine (0.04 eq).

  • Add a suitable solvent, such as N,N-dimethylformamide (DMF) or acetonitrile.

  • Add triethylamine (2.0 eq) as the base.

  • Heat the reaction mixture to 80-100 °C and monitor the reaction progress by thin-layer chromatography (TLC) or gas chromatography (GC).

  • Upon completion, cool the reaction mixture to room temperature and dilute with a suitable organic solvent like ethyl acetate.

  • Wash the organic layer with water and brine, then dry over anhydrous sodium sulfate.

  • Concentrate the organic phase under reduced pressure and purify the crude product by column chromatography on silica gel to afford methyl 3-(4-tert-butylphenyl)acrylate.

Subsequent Reduction

The resulting unsaturated ester, methyl 3-(4-tert-butylphenyl)acrylate, can then be hydrogenated to the target molecule.

  • Dissolve methyl 3-(4-tert-butylphenyl)acrylate (1.0 eq) in a suitable solvent such as ethanol or ethyl acetate.

  • Add a catalytic amount of palladium on carbon (Pd/C, 5-10 mol%).

  • Subject the mixture to a hydrogen atmosphere (typically 1-5 atm) in a hydrogenation apparatus.

  • Stir the reaction vigorously at room temperature until the uptake of hydrogen ceases.

  • Filter the reaction mixture through a pad of Celite to remove the catalyst.

  • Concentrate the filtrate under reduced pressure to yield this compound.

Workflow Diagram

Heck_Reaction_Workflow A 4-tert-butyl-iodobenzene C Heck Reaction (Pd(OAc)₂, PPh₃, Et₃N) A->C B Methyl Acrylate B->C D Methyl 3-(4-tert-butylphenyl)acrylate C->D E Hydrogenation (H₂, Pd/C) D->E F This compound E->F

Caption: Heck reaction followed by hydrogenation.

Synthetic Strategy II: Synthesis via 3-(4-tert-butylphenyl)propanoic Acid

A highly reliable and versatile approach involves the synthesis of the corresponding carboxylic acid, 3-(4-tert-butylphenyl)propanoic acid, followed by its esterification. This strategy allows for the purification of the intermediate acid, which can lead to a higher purity final product.

Synthesis of 3-(4-tert-butylphenyl)propanoic Acid

The Arndt-Eistert reaction is a classic method for the one-carbon chain extension of carboxylic acids.[6][7]

  • Starting Material: 4-tert-butylphenylacetic acid.

Mechanistic Overview: The carboxylic acid is first converted to its acid chloride, which then reacts with diazomethane to form a diazoketone. The diazoketone undergoes a Wolff rearrangement in the presence of a silver catalyst to form a ketene, which is then hydrolyzed to the homologous carboxylic acid.[6]

Experimental Protocol:

  • Acid Chloride Formation: Treat 4-tert-butylphenylacetic acid (1.0 eq) with thionyl chloride (SOCl₂) or oxalyl chloride ((COCl)₂) in an inert solvent to form 4-tert-butylphenylacetyl chloride.

  • Diazoketone Synthesis: Dissolve the crude acid chloride in an anhydrous solvent like diethyl ether and add a solution of diazomethane (CH₂N₂) at 0 °C. Caution: Diazomethane is toxic and explosive.

  • Wolff Rearrangement: Treat the resulting diazoketone with a silver(I) oxide (Ag₂O) catalyst in the presence of water to induce the rearrangement and hydrolysis, yielding 3-(4-tert-butylphenyl)propanoic acid.

  • Starting Material: 4-tert-butylbenzaldehyde.

a) Via Reformatsky Reaction:

The Reformatsky reaction involves the reaction of an aldehyde or ketone with an α-halo ester in the presence of metallic zinc to form a β-hydroxy ester.[8][9]

Experimental Protocol:

  • Activate zinc dust with a small amount of iodine or by washing with dilute HCl.

  • In a reaction vessel, add the activated zinc and a solution of 4-tert-butylbenzaldehyde (1.0 eq) and methyl bromoacetate (1.2 eq) in an anhydrous solvent like THF or toluene.

  • Heat the mixture to initiate the reaction.

  • After the reaction is complete, quench with an acidic aqueous solution.

  • The resulting β-hydroxy ester can be dehydrated and then hydrogenated to yield the target carboxylic acid after hydrolysis of the ester.

b) Via Knoevenagel or Perkin Condensation followed by Reduction:

These condensation reactions can be used to form 4-tert-butylcinnamic acid, which is then hydrogenated.

Experimental Protocol (Knoevenagel Condensation):

  • React 4-tert-butylbenzaldehyde (1.0 eq) with malonic acid (1.1 eq) in the presence of a base like pyridine or piperidine.[10]

  • Heat the reaction mixture to induce condensation and decarboxylation, yielding 4-tert-butylcinnamic acid.

  • Hydrogenate the 4-tert-butylcinnamic acid using a catalyst such as Pd/C in a suitable solvent to obtain 3-(4-tert-butylphenyl)propanoic acid.

Esterification of 3-(4-tert-butylphenyl)propanoic Acid

The Fischer esterification is a standard and effective method for converting carboxylic acids to esters.[11][12]

  • Starting Material: 3-(4-tert-butylphenyl)propanoic acid.

Mechanistic Rationale: The reaction is an acid-catalyzed nucleophilic acyl substitution. The acid catalyst protonates the carbonyl oxygen of the carboxylic acid, making the carbonyl carbon more electrophilic and susceptible to attack by the alcohol (methanol). A tetrahedral intermediate is formed, followed by the elimination of water to yield the ester.[11]

Experimental Protocol: Fischer Esterification

  • In a round-bottom flask, dissolve 3-(4-tert-butylphenyl)propanoic acid (1.0 eq) in a large excess of methanol, which acts as both the solvent and the reagent.

  • Add a catalytic amount of a strong acid, such as concentrated sulfuric acid (H₂SO₄) or p-toluenesulfonic acid (TsOH).

  • Heat the reaction mixture to reflux for several hours, monitoring the progress by TLC.

  • After completion, cool the mixture and remove the excess methanol under reduced pressure.

  • Dissolve the residue in an organic solvent like ethyl acetate and wash with a saturated aqueous solution of sodium bicarbonate to neutralize the acid catalyst, followed by washing with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain this compound.

Workflow Diagram

Acid_Route_Workflow cluster_0 Synthesis of 3-(4-tert-butylphenyl)propanoic acid A 4-tert-butylphenylacetic acid B Arndt-Eistert Homologation A->B E 3-(4-tert-butylphenyl)propanoic acid B->E C 4-tert-butylbenzaldehyde D Reformatsky Reaction or Knoevenagel/Reduction C->D D->E F Fischer Esterification (MeOH, H⁺) E->F G This compound F->G

Caption: Synthesis via the intermediate carboxylic acid.

Comparative Analysis of Synthetic Routes

RouteStarting MaterialsKey StepsAdvantagesDisadvantages
Heck Reaction 4-tert-butyl-iodobenzene, Methyl acrylateHeck coupling, HydrogenationConvergent, direct C-C bond formation.Use of expensive palladium catalysts, potential for side reactions.
Arndt-Eistert 4-tert-butylphenylacetic acidAcid chloride formation, Diazoketone synthesis, Wolff rearrangement, EsterificationWell-established for homologation.Use of highly toxic and explosive diazomethane.
Reformatsky 4-tert-butylbenzaldehyde, Methyl bromoacetateReformatsky reaction, Dehydration, Hydrogenation, EsterificationMilder than Grignard reagents.Multi-step, requires activated zinc.
Knoevenagel 4-tert-butylbenzaldehyde, Malonic acidKnoevenagel condensation, Hydrogenation, EsterificationReadily available starting materials.Multi-step process.

Conclusion

The synthesis of this compound can be achieved through several strategic pathways, each with its own set of advantages and challenges. The direct approach via the Heck reaction is elegant and convergent but relies on palladium catalysis. The route involving the synthesis of the intermediate 3-(4-tert-butylphenyl)propanoic acid offers greater flexibility and the potential for higher purity, with multiple options for the synthesis of the acid itself. The choice of the optimal route will depend on factors such as the availability and cost of starting materials, the desired scale of the reaction, and the laboratory's capabilities and safety considerations, particularly concerning the use of hazardous reagents like diazomethane. This guide provides the foundational knowledge for researchers to make an informed decision on the most suitable synthetic strategy for their specific needs.

References

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In-Depth Technical Guide: Theoretical Yield Calculation for the Synthesis of Methyl 3-(4-tert-butylphenyl)propanoate

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Strategic Importance of Theoretical Yield

In the fields of chemical synthesis and drug development, the concept of theoretical yield represents the quantitative benchmark against which the efficiency of a chemical reaction is measured. It is the maximum possible mass of a product that can be formed from the given amounts of reactants, assuming 100% conversion and no loss of material.[1] The accurate calculation of theoretical yield is not merely an academic exercise; it is a critical component of process optimization, economic analysis, and scale-up feasibility studies. For researchers and drug development professionals, a firm grasp of this calculation allows for the critical evaluation of synthetic routes, the identification of process inefficiencies, and the strategic allocation of valuable resources.

This guide provides an in-depth, experience-driven walkthrough of the theoretical yield calculation for a specific target molecule: Methyl 3-(4-tert-butylphenyl)propanoate . To ground this calculation in a realistic and instructive context, we will use the palladium-catalyzed Mizoroki-Heck reaction as our model synthetic pathway.[2] This choice is deliberate, as the Heck reaction is a cornerstone of modern organic synthesis, and its components provide an excellent framework for discussing the core principles of stoichiometry and limiting reagents.[3][4]

The Synthetic Pathway: Mizoroki-Heck Reaction

The Mizoroki-Heck reaction is a powerful C-C bond-forming reaction that couples an unsaturated halide with an alkene using a palladium catalyst and a base.[2][5] For our synthesis of this compound, we will react 4-tert-butyl-iodobenzene with methyl acrylate .

Reaction Scheme: (4-tert-butyl-iodobenzene) + (methyl acrylate) ---(Pd(OAc)₂, P(o-tolyl)₃, Et₃N)---> (this compound)

Mechanistic Considerations & Causality of Reagent Choice

Understanding the "why" behind each reagent is crucial for troubleshooting and optimizing a synthesis.

  • Palladium(II) Acetate (Pd(OAc)₂): This is a common and robust palladium(II) precatalyst. In the presence of a phosphine ligand and a base (like triethylamine), it is reduced in situ to the active Pd(0) species, which initiates the catalytic cycle.[2][6]

  • Tri(o-tolyl)phosphine (P(o-tolyl)₃): This phosphine ligand serves multiple roles. It stabilizes the Pd(0) catalyst, preventing its decomposition into inactive palladium black. Its steric bulk and electron-donating properties also modulate the reactivity of the catalyst, influencing the rate and efficiency of the key oxidative addition step.

  • Triethylamine (Et₃N): This organic base is essential for neutralizing the hydriodic acid (HI) that is generated as a byproduct of the reaction.[2] This neutralization is critical because it regenerates the active Pd(0) catalyst from the Pd(II)-hydride intermediate, thus allowing the catalytic cycle to continue.[4][6]

  • 4-tert-butyl-iodobenzene: The choice of an iodide as the aryl halide is strategic. The Carbon-Iodine bond is weaker than C-Br or C-Cl bonds, making the initial, often rate-limiting, oxidative addition step faster and more efficient.[7]

  • Methyl Acrylate: As an alkene, methyl acrylate is "activated" by the electron-withdrawing ester group, which makes it an excellent substrate for the Heck reaction.[2]

The catalytic cycle, a foundational concept in organometallic chemistry, proceeds through several key steps: oxidative addition of the aryl halide to Pd(0), migratory insertion of the alkene, and subsequent β-hydride elimination to release the product.[4][6][8]

Experimental Protocol (Hypothetical)

To perform a valid theoretical yield calculation, we must first define the scale and quantities of our experiment. The following protocol is a representative procedure for a lab-scale Heck reaction.

Reagents and Materials
  • 4-tert-butyl-iodobenzene (Ar-I)

  • Methyl acrylate (Alkene)

  • Palladium(II) acetate (Pd(OAc)₂)

  • Tri(o-tolyl)phosphine (P(o-tolyl)₃)

  • Triethylamine (Et₃N)

  • Anhydrous Toluene (Solvent)

  • Standard glassware for inert atmosphere reactions (Schlenk line, nitrogen/argon manifold)

  • Magnetic stirrer and heating mantle

Step-by-Step Methodology
  • Reaction Setup: To a flame-dried 100 mL Schlenk flask equipped with a magnetic stir bar, add Palladium(II) acetate (0.056 g) and Tri(o-tolyl)phosphine (0.305 g).

  • Inert Atmosphere: Seal the flask, and evacuate and backfill with dry nitrogen three times to ensure an inert atmosphere.

  • Reagent Addition: Under a positive flow of nitrogen, add anhydrous toluene (40 mL), 4-tert-butyl-iodobenzene (5.20 g), methyl acrylate (2.58 g, 2.70 mL), and triethylamine (4.20 mL).

  • Reaction: Heat the reaction mixture to 100 °C with vigorous stirring.

  • Monitoring: Monitor the reaction progress by taking small aliquots and analyzing them by Thin Layer Chromatography (TLC). The reaction is typically complete within 8-12 hours.

  • Work-up: After cooling to room temperature, filter the mixture through a pad of Celite to remove the palladium catalyst.[7] Wash the pad with additional toluene.

  • Purification: Concentrate the filtrate under reduced pressure. The resulting crude oil is then purified by column chromatography on silica gel to yield the final product.

Core Calculation: Determining Theoretical Yield

The calculation of theoretical yield is a logical, step-by-step process that hinges on identifying the limiting reagent .[9] The limiting reagent is the reactant that will be completely consumed first, thereby stopping the reaction and dictating the maximum amount of product that can be formed.

Step 1: Tabulate Reagent Data

A self-validating protocol begins with meticulous data organization. Summarizing all quantitative data in a structured table is the first step to preventing calculation errors.

ReagentFormulaMolar Mass ( g/mol )Amount UsedDensity (g/mL)Moles (mol)
4-tert-butyl-iodobenzeneC₁₀H₁₃I260.11[10]5.20 g-0.0200
Methyl AcrylateC₄H₆O₂86.09[11]2.58 g (2.70 mL)0.956[12]0.0300
TriethylamineC₆H₁₅N101.194.20 mL0.7260.0301
Product C₁₄H₂₀O₂ 220.31 [13]---

Note: Triethylamine is a base used in excess and is not part of the final product structure, so it is not considered for the limiting reagent calculation between the core reactants.

Step 2: Calculate Moles of Each Reactant

Using the formula: Moles = Mass (g) / Molar Mass ( g/mol )

  • Moles of 4-tert-butyl-iodobenzene: 5.20 g / 260.11 g/mol = 0.01999 mol (rounded to 0.0200 mol)

  • Moles of Methyl Acrylate: 2.58 g / 86.09 g/mol = 0.02997 mol (rounded to 0.0300 mol)

Step 3: Identify the Limiting Reagent

The balanced chemical equation for the Heck reaction shows a 1:1 stoichiometric ratio between the aryl halide and the alkene.

1 (C₁₀H₁₃I) + 1 (C₄H₆O₂) → 1 (C₁₄H₂₀O₂)

To identify the limiting reagent, we compare the calculated moles of our reactants.[9]

  • Moles of 4-tert-butyl-iodobenzene = 0.0200 mol

  • Moles of Methyl Acrylate = 0.0300 mol

Since we have fewer moles of 4-tert-butyl-iodobenzene, it is the limiting reagent . This means the reaction will stop once all 0.0200 moles of it have been consumed.

Step 4: Calculate the Theoretical Moles of Product

The 1:1 stoichiometry means that for every 1 mole of limiting reagent consumed, 1 mole of product is formed.

  • Maximum Moles of Product = Moles of Limiting Reagent

  • Maximum Moles of Product = 0.0200 mol

Step 5: Calculate the Theoretical Yield in Grams

Finally, we convert the theoretical moles of product into a mass using its molar mass.

Using the formula: Mass (g) = Moles (mol) x Molar Mass ( g/mol )

  • Theoretical Yield of this compound: 0.0200 mol x 220.31 g/mol = 4.406 g

Therefore, the maximum mass of pure product that can be obtained from this experiment is 4.41 grams .

Visualization of the Experimental Workflow

To ensure clarity and reproducibility, the experimental process can be visualized as a logical flow.

G cluster_prep 1. Preparation cluster_reaction 2. Reaction cluster_workup 3. Isolation & Purification cluster_analysis 4. Analysis prep Reagent Weighing & Glassware Flame-Drying setup Assemble Apparatus Under Inert Atmosphere (N2) prep->setup addition Add Solvents & Reagents setup->addition reflux Heat to 100°C & Stir addition->reflux monitor Monitor via TLC reflux->monitor cool Cool to Room Temp monitor->cool filter Filter through Celite cool->filter concentrate Concentrate in vacuo filter->concentrate purify Column Chromatography concentrate->purify yield Determine Actual Yield (g) purify->yield characterize Characterize Product (NMR, MS, etc.) yield->characterize calc_percent Calculate Percent Yield yield->calc_percent

Caption: Workflow for the synthesis and analysis of this compound.

Conclusion and Field Perspective

The theoretical yield of 4.41 grams serves as the absolute maximum for this specific experimental setup. In practice, the actual yield (the mass of product physically isolated after purification) will always be lower due to factors such as incomplete reactions, side product formation, and physical losses during transfers, work-up, and purification.

The percent yield , calculated as (Actual Yield / Theoretical Yield) x 100%, is the ultimate metric of a reaction's efficiency. For drug development professionals, a consistently low percent yield, even with a high theoretical yield, signals a process that is not viable for scale-up and requires significant optimization. By mastering the calculation of theoretical yield, scientists can set realistic expectations, identify areas for process improvement, and ultimately accelerate the development of new chemical entities.

References

  • Title: Palladium-Catalyzed Reductive Heck Coupling of Alkenes - PMC - NIH Source: National Institutes of Health URL: [Link]

  • Title: Mechanism of the palladium-catalyzed Heck reaction. - ResearchGate Source: ResearchGate URL: [Link]

  • Title: Heck Reaction Mechanism - BYJU'S Source: BYJU'S URL: [Link]

  • Title: Methyl methacrylate - the NIST WebBook Source: National Institute of Standards and Technology URL: [Link]

  • Title: Heck Reaction - Chemistry LibreTexts Source: Chemistry LibreTexts URL: [Link]

  • Title: Heck reaction - Wikipedia Source: Wikipedia URL: [Link]

  • Title: Methyl acrylate - Wikipedia Source: Wikipedia URL: [Link]

  • Title: Yield calculation Source: University of Calgary URL: [Link]

  • Title: How to calculate theoretical yield [ORGANIC CHEMISTRY LAB] - YouTube Source: YouTube URL: [Link]

  • Title: How do I determine the theoretical yield in an organic reaction? : r/OrganicChemistry Source: Reddit URL: [Link]

  • Title: How to Calculate Theoretical Yield: 12 Steps (with Pictures) - wikiHow Source: wikiHow URL: [Link]

  • Title: Theoretical Yield Calculator Source: Omni Calculator URL: [Link]

  • Title: Tert-butyl 3-hydroxy-3-(4-methylphenyl)propanoate | C14H20O3 - PubChem Source: PubChem URL: [Link]

  • Title: 3-(4-tert-Butylphenyl)-2-methylpropanoic acid | C14H20O2 | CID 106694 - PubChem Source: PubChem URL: [Link]

  • Title: The Mizoroki–Heck reaction between in situ generated alkenes and aryl halides: cross-coupling route to substituted olefins - RSC Publishing Source: Royal Society of Chemistry URL: [Link]

  • Title: 1-tert-Butyl-4-iodobenzene | C10H13I | CID 142029 - PubChem Source: PubChem URL: [Link]

  • Title: Methyl di-t-butyl hydroxyhydrocinnamate | C18H28O3 | CID 62603 - PubChem Source: PubChem URL: [Link]

  • Title: The antioxidant methyl 3-(3,5-di-tert-butyl-4-hydroxyphenyl)propionate - ResearchGate Source: ResearchGate URL: [Link]

  • Title: CN103664612A - Synthetic method for methyl 3-(3,5-di-tert-butyl-4-hydroxyphenyl)
  • Title: Heck Coupling | NROChemistry Source: NROChemistry URL: [Link]

Sources

An In-Depth Technical Guide to the Physical and Chemical Properties of Methyl 3-(4-tert-butylphenyl)propanoate

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

Methyl 3-(4-tert-butylphenyl)propanoate is an aromatic ester that serves as a valuable intermediate and building block in organic synthesis. Its structure, comprising a para-substituted tert-butyl group on a phenyl ring connected to a methyl propanoate chain, imparts specific solubility, reactivity, and steric characteristics. This guide provides a comprehensive overview of its physical and chemical properties, a detailed spectroscopic profile, and a robust protocol for its synthesis, designed for researchers and professionals in chemical and drug development.

Compound Identification and Structure

A clear identification of a chemical entity is foundational for any scientific investigation. This section outlines the key identifiers and structural representation of this compound.

  • IUPAC Name: this compound

  • Synonyms: Methyl 4-tert-butylbenzenepropanoate, Benzenepropanoic acid, 4-(1,1-dimethylethyl)-, methyl ester

  • Molecular Formula: C₁₄H₂₀O₂

  • Molecular Weight: 220.31 g/mol

The structure consists of a methyl ester of propanoic acid where the β-carbon is attached to the para-position of a tert-butyl-substituted benzene ring.

Caption: Chemical structure of this compound.

Physicochemical Properties

The physical properties of the compound are critical for designing experimental conditions, including solvent selection, purification methods, and reaction temperature. While specific experimental data for this ester is not widely published, its properties can be reliably estimated based on its parent carboxylic acid, 3-(4-tert-butylphenyl)propanoic acid (CAS No: 1208-64-6)[1], and general principles of esterification.

PropertyValue (Estimated/Calculated)Basis of Estimation / Source
Molecular Formula C₁₄H₂₀O₂Calculated
Molecular Weight 220.31 g/mol Calculated
Appearance Colorless to pale yellow liquidEsterification of a solid acid typically yields a liquid ester.
Boiling Point > 250 °CExpected to be higher than the parent acid's boiling point.
Density ~0.9 - 1.0 g/cm³Typical for aromatic esters.
Solubility Soluble in common organic solvents (e.g., DCM, EtOAc, THF, Methanol). Insoluble in water.The ester group and bulky alkyl substituent increase lipophilicity.
CAS Number Not assigned or readily available.-
Parent Acid M.W. 206.28 g/mol PubChem CID 4962173[1]

Spectroscopic Profile: A Guide to Structural Verification

Spectroscopic analysis is indispensable for confirming the identity and purity of a synthesized compound. The following sections detail the expected spectral data for this compound.

¹H NMR Spectroscopy

Proton Nuclear Magnetic Resonance (¹H NMR) provides information on the electronic environment and connectivity of hydrogen atoms. The expected chemical shifts (in ppm, relative to TMS in CDCl₃) are as follows:

  • δ ~ 7.2-7.4 ppm (d, 2H): Two aromatic protons ortho to the tert-butyl group.

  • δ ~ 7.1-7.2 ppm (d, 2H): Two aromatic protons meta to the tert-butyl group.

  • δ ~ 3.6-3.7 ppm (s, 3H): Three protons of the methyl ester (-OCH₃) group. This singlet is a key indicator of successful esterification.

  • δ ~ 2.9 ppm (t, 2H): Two protons on the benzylic carbon (-CH₂-Ar), appearing as a triplet due to coupling with the adjacent methylene group.

  • δ ~ 2.6 ppm (t, 2H): Two protons on the carbon alpha to the carbonyl (-CH₂-COO), appearing as a triplet.

  • δ ~ 1.3 ppm (s, 9H): Nine equivalent protons of the tert-butyl group, appearing as a sharp singlet.

¹³C NMR Spectroscopy

Carbon-13 NMR provides a count of unique carbon environments. Expected chemical shifts (in ppm, relative to TMS in CDCl₃) include:

  • δ ~ 173-174 ppm: Carbonyl carbon (C=O) of the ester.

  • δ ~ 149-150 ppm: Aromatic carbon attached to the tert-butyl group.

  • δ ~ 138-140 ppm: Aromatic carbon attached to the propanoate side chain.

  • δ ~ 128 ppm: Aromatic CH carbons ortho to the side chain.

  • δ ~ 125-126 ppm: Aromatic CH carbons meta to the side chain.

  • δ ~ 51-52 ppm: Methyl ester carbon (-OCH₃).

  • δ ~ 36-37 ppm: Carbon alpha to the carbonyl (-CH₂-COO).

  • δ ~ 34-35 ppm: Quaternary carbon of the tert-butyl group.

  • δ ~ 31-32 ppm: Methyl carbons of the tert-butyl group.

  • δ ~ 30-31 ppm: Benzylic carbon (-CH₂-Ar).

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify key functional groups.

  • ~1735 cm⁻¹ (strong, sharp): C=O stretch of the ester functional group. This is the most characteristic peak and its appearance confirms the conversion from the carboxylic acid (which would show a broader C=O stretch around 1710 cm⁻¹ and a broad O-H stretch from 2500-3300 cm⁻¹).

  • ~2960 cm⁻¹ (strong): C-H stretching of the alkyl groups (tert-butyl and ethyl chain).

  • ~1160-1250 cm⁻¹ (strong): C-O stretch of the ester.

Synthesis and Reactivity

Synthesis via Fischer Esterification

The most direct and reliable method for preparing this compound is the Fischer esterification of its corresponding carboxylic acid. This acid-catalyzed reaction uses an excess of methanol to serve as both a reagent and solvent, driving the equilibrium toward the product.[2]

Synthesis_Workflow Start 3-(4-tert-butylphenyl)propanoic Acid + Methanol (excess) Reflux Heat to Reflux (~65°C) Start->Reflux Add Catalyst H₂SO₄ (catalytic) Catalyst->Reflux Monitor Monitor by TLC Reflux->Monitor Reaction Progress Workup Aqueous Workup (NaHCO₃ wash) Monitor->Workup Upon Completion Purify Purification (Column Chromatography) Workup->Purify Isolate Crude End This compound Purify->End Obtain Pure Product

Caption: Workflow for the synthesis via Fischer Esterification.

Experimental Protocol:

  • Reaction Setup: To a round-bottom flask equipped with a magnetic stir bar and reflux condenser, add 3-(4-tert-butylphenyl)propanoic acid (1.0 eq.).

  • Reagent Addition: Add anhydrous methanol (10-20 eq.) to the flask. The excess methanol acts as the solvent and drives the reaction equilibrium.

  • Catalyst Addition: While stirring, slowly add a catalytic amount of concentrated sulfuric acid (H₂SO₄, ~0.05 eq.).

  • Reaction: Heat the mixture to reflux (approximately 65°C) and maintain for 4-12 hours.

  • Monitoring: Monitor the reaction's progress by Thin Layer Chromatography (TLC), observing the disappearance of the starting carboxylic acid spot.

  • Workup: After completion, cool the reaction to room temperature. Carefully neutralize the acid catalyst by slowly adding a saturated aqueous solution of sodium bicarbonate (NaHCO₃) until effervescence ceases.

  • Extraction: Transfer the mixture to a separatory funnel and extract with a suitable organic solvent like ethyl acetate (3x volumes).

  • Washing: Wash the combined organic layers with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to yield the crude product.

  • Purification: Purify the crude ester via flash column chromatography on silica gel, typically using a hexane/ethyl acetate gradient, to obtain the pure product.

Chemical Reactivity

The primary site of reactivity is the ester functional group. It is susceptible to base-catalyzed hydrolysis (saponification) to regenerate the parent carboxylate salt, or acid-catalyzed hydrolysis to yield the carboxylic acid. The bulky tert-butyl group provides steric hindrance that can influence the reactivity of the aromatic ring, but the ring itself can undergo electrophilic aromatic substitution under forcing conditions.

Safety and Handling

While specific toxicology data for this compound is not available, data from the closely related parent acid, 3-(4-tert-butylphenyl)-2-methylpropanoic acid, indicates potential hazards.[3] It is prudent to handle the ester with similar precautions.

  • Hazard Class: Assumed to be an irritant.

  • GHS Statements (extrapolated): May cause skin irritation, serious eye irritation, and respiratory irritation.

  • Precautions: Handle in a well-ventilated fume hood. Wear standard personal protective equipment (PPE), including safety glasses, a lab coat, and chemical-resistant gloves.

Conclusion

This compound is a well-defined organic compound whose properties can be confidently predicted from its structure and the known characteristics of its parent acid. This guide provides the necessary physicochemical data, a detailed spectroscopic fingerprint for identification, and a reliable, step-by-step synthesis protocol. This information serves as a foundational resource for scientists utilizing this compound in synthetic chemistry and materials science.

References

  • BenchChem. (2025). Synthesis of Methyl 3-(3,5-di-tert-butyl-4-hydroxyphenyl)propionate via Fischer Esterification.
  • PubChem. (2025). 3-(4-tert-Butylphenyl)propanoic acid. National Center for Biotechnology Information. Retrieved from [Link]

  • PubChem. (2025). 3-(4-tert-Butylphenyl)-2-methylpropanoic acid. National Center for Biotechnology Information. Retrieved from [Link]

Sources

An In-depth Technical Guide to Methyl 3-(4-tert-butylphenyl)propanoate

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of Methyl 3-(4-tert-butylphenyl)propanoate, a molecule of interest in organic synthesis and medicinal chemistry. We will delve into its synthesis, structural characterization, and physicochemical properties, offering field-proven insights and detailed experimental protocols.

Introduction and Significance

This compound is an aromatic carboxylic acid ester. Its structure, featuring a para-substituted tert-butyl group on a benzene ring connected to a propanoate moiety, makes it a valuable building block in the synthesis of more complex molecules. The tert-butyl group can impart increased lipophilicity and metabolic stability to drug candidates, while the propanoate chain offers a versatile handle for further chemical modifications. This guide will serve as a technical resource for researchers utilizing this compound in their synthetic endeavors.

Synthesis of this compound

The most direct and widely applicable method for the synthesis of this compound is the Fischer-Speier esterification of its corresponding carboxylic acid, 3-(4-tert-butylphenyl)propanoic acid. This acid-catalyzed reaction with methanol is a classic and efficient transformation.

Proposed Synthetic Pathway: Fischer-Speier Esterification

The reaction proceeds by the protonation of the carbonyl oxygen of the carboxylic acid, which enhances its electrophilicity. Methanol then acts as a nucleophile, attacking the carbonyl carbon. Subsequent proton transfers and the elimination of a water molecule yield the desired ester.

Fischer_Esterification reactant1 3-(4-tert-butylphenyl)propanoic Acid intermediate Protonated Carbonyl Intermediate reactant1->intermediate Protonation reactant2 Methanol (Excess) reactant2->intermediate Nucleophilic Attack catalyst Acid Catalyst (e.g., H₂SO₄) catalyst->reactant1 product This compound intermediate->product Dehydration byproduct Water

Caption: Fischer-Speier Esterification Workflow.

Detailed Experimental Protocol

Materials and Reagents:

  • 3-(4-tert-butylphenyl)propanoic acid

  • Anhydrous Methanol

  • Concentrated Sulfuric Acid (or p-Toluenesulfonic acid)

  • Saturated aqueous Sodium Bicarbonate solution

  • Brine (saturated aqueous Sodium Chloride solution)

  • Anhydrous Magnesium Sulfate or Sodium Sulfate

  • Ethyl acetate (or other suitable extraction solvent)

  • Round-bottom flask, reflux condenser, magnetic stirrer, heating mantle, separatory funnel, rotary evaporator.

Procedure:

  • Reaction Setup: To a round-bottom flask, add 3-(4-tert-butylphenyl)propanoic acid (1.0 eq). Add a significant excess of anhydrous methanol (10-20 eq) to serve as both reagent and solvent.

  • Catalyst Addition: Slowly add a catalytic amount of concentrated sulfuric acid (e.g., 0.05 eq).

  • Reflux: Attach a reflux condenser and heat the mixture to reflux with vigorous stirring. Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Workup: After completion, cool the reaction to room temperature and remove the excess methanol using a rotary evaporator.

  • Extraction: Dissolve the residue in ethyl acetate and transfer to a separatory funnel. Wash sequentially with water, saturated sodium bicarbonate solution, and brine.

  • Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield the crude product.

  • Purification: Purify the crude ester by column chromatography on silica gel if necessary.

Structural Elucidation and Physicochemical Properties

The structural identity and purity of the synthesized this compound can be confirmed through a combination of spectroscopic techniques.

Physicochemical Data
PropertyValueSource
Molecular FormulaC₁₄H₂₀O₂-
Molecular Weight220.31 g/mol [1]
IUPAC NameThis compound-
Spectroscopic Data (Predicted)

¹H NMR Spectroscopy

The proton NMR spectrum is expected to show distinct signals corresponding to the different proton environments in the molecule.

Chemical Shift (δ, ppm)MultiplicityIntegrationAssignment
~7.3d2HAr-H (ortho to alkyl chain)
~7.1d2HAr-H (meta to alkyl chain)
~3.6s3H-OCH₃
~2.9t2H-CH₂-Ar
~2.6t2H-CH₂-COO-
~1.3s9H-C(CH₃)₃

¹³C NMR Spectroscopy

The carbon NMR spectrum will provide information on the carbon skeleton of the molecule.

Chemical Shift (δ, ppm)Assignment
~173C=O
~149Ar-C (ipso to tert-butyl)
~138Ar-C (ipso to propanoate)
~128Ar-CH (ortho to alkyl chain)
~125Ar-CH (meta to alkyl chain)
~51-OCH₃
~36-CH₂-COO-
~34-C(CH₃)₃
~31-C(CH₃)₃
~30-CH₂-Ar

Infrared (IR) Spectroscopy

The IR spectrum will show characteristic absorption bands for the functional groups present.

Wavenumber (cm⁻¹)Vibration
~2960C-H stretch (alkyl)
~1740C=O stretch (ester)[2][3]
~1200C-O stretch (ester)[2][3]
~830C-H bend (para-disubstituted benzene)

Mass Spectrometry

Mass spectrometry will confirm the molecular weight of the compound.

m/zInterpretation
220[M]⁺ (Molecular ion)
205[M - CH₃]⁺
189[M - OCH₃]⁺
161[M - COOCH₃]⁺
105[C₈H₉]⁺
57[C₄H₉]⁺ (tert-butyl cation)

Alternative Synthetic Route: Synthesis of the Precursor Acid

The precursor, 3-(4-tert-butylphenyl)propanoic acid, can be synthesized via several routes. One common method involves the Friedel-Crafts acylation of tert-butylbenzene with succinic anhydride, followed by a Clemmensen or Wolff-Kishner reduction of the resulting keto-acid.

Precursor_Synthesis cluster_step1 Friedel-Crafts Acylation cluster_step2 Reduction start1 tert-Butylbenzene intermediate 4-(4-tert-butylbenzoyl)butanoic acid start1->intermediate start2 Succinic Anhydride start2->intermediate reagent1 AlCl₃ reagent1->intermediate product 3-(4-tert-butylphenyl)propanoic Acid intermediate->product reagent2 Clemmensen or Wolff-Kishner Reduction reagent2->product

Caption: Synthesis of 3-(4-tert-butylphenyl)propanoic Acid.

Conclusion

This technical guide has provided a detailed overview of this compound, with a focus on its synthesis and characterization. The provided experimental protocol for Fischer-Speier esterification offers a reliable method for its preparation. The predicted spectroscopic data serves as a valuable reference for researchers in confirming the identity and purity of the synthesized compound. The structural motifs present in this molecule make it a compound of interest for further exploration in various fields of chemical research.

References

  • PubChem. 3-(4-tert-Butylphenyl)-2-methylpropanoic acid. National Center for Biotechnology Information. Available from: [Link]

  • Doc Brown's Advanced Organic Chemistry. Infrared spectrum of methyl propanoate. Available from: [Link]

  • Doc Brown's Advanced Organic Chemistry. The mass spectrum of methyl propanoate. Available from: [Link]

  • ResearchGate. INFRARED SPECTRUM OF METHYL PROPANOATE. Available from: [Link]

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Discovery and history of "Methyl 3-(4-tert-butylphenyl)propanoate"

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to the Synthesis and Characterization of Methyl 3-(4-tert-butylphenyl)propanoate

Introduction

This compound is a substituted aromatic ester with potential applications in fine chemical synthesis and as a building block in drug discovery. A comprehensive review of the scientific and patent literature reveals that this specific molecule is not widely documented, and as such, a detailed historical account of its discovery and development is not available. This guide, therefore, serves as a forward-looking technical document for researchers, chemists, and drug development professionals. It provides a proposed, robust, and efficient synthetic pathway to this compound, grounded in well-established and authoritative chemical principles. The methodologies described herein are designed to be self-validating, with integrated analytical checkpoints to ensure reaction fidelity and final product integrity.

Proposed Synthetic Pathway and Scientific Rationale

The synthesis of this compound can be efficiently achieved via a two-step sequence starting from the commercially available 4-tert-butylbenzaldehyde. The proposed route involves an initial olefination to construct the three-carbon propanoate backbone, followed by a selective reduction to yield the target saturated ester.

The chosen pathway is as follows:

  • Horner-Wadsworth-Emmons (HWE) Reaction: To form the α,β-unsaturated ester intermediate, Methyl (E)-3-(4-tert-butylphenyl)acrylate.

  • Catalytic Hydrogenation: For the selective 1,4-reduction of the carbon-carbon double bond to yield the final product.

This approach is selected for its high efficiency, stereocontrol, and the operational simplicity of its procedures. The Horner-Wadsworth-Emmons reaction is favored over the classical Wittig reaction due to the superior nucleophilicity of the phosphonate carbanion and, critically, the formation of a water-soluble phosphate byproduct, which simplifies purification significantly. [1][2]

G start 4-tert-butylbenzaldehyde intermediate Methyl (E)-3-(4-tert-butylphenyl)acrylate start->intermediate Step 1: Horner-Wadsworth-Emmons Reaction product This compound intermediate->product Step 2: Catalytic Hydrogenation reagent1 Methyl (dimethoxyphosphoryl)acetate Base (e.g., NaH, DBU) reagent2 H₂, Catalyst (e.g., Pd/C, Rh-complex)

Caption: Proposed two-step synthesis of this compound.

Quantitative Data and Physicochemical Properties

The following tables summarize the key reagents for the proposed synthesis and the predicted properties of the final product.

Table 1: Key Reagents and Stoichiometry

CompoundMolecular FormulaMolecular Weight ( g/mol )RoleMolar Eq.
4-tert-butylbenzaldehydeC₁₁H₁₄O162.23Starting Material1.0
Methyl (dimethoxyphosphoryl)acetateC₅H₁₁O₅P182.11HWE Reagent1.1
Sodium Hydride (60% in oil)NaH24.00Base1.2
Palladium on Carbon (10%)Pd/C106.42 (Pd)Hydrogenation Catalyst~1 mol%
Hydrogen GasH₂2.02Reducing AgentExcess

Table 2: Predicted Physicochemical Properties of this compound

PropertyPredicted Value
Molecular FormulaC₁₄H₂₀O₂
Molecular Weight220.31 g/mol
AppearanceColorless to pale yellow oil
Boiling Point~280-290 °C (Atm. pressure, Estimated)
Density~0.98 g/cm³ (Estimated)
LogP~3.8 (Estimated)

Detailed Experimental Protocols

The following protocols are hypothetical and should be adapted based on standard laboratory safety procedures and reaction monitoring.

Protocol 1: Synthesis of Methyl (E)-3-(4-tert-butylphenyl)acrylate via HWE Reaction

This procedure details the olefination of 4-tert-butylbenzaldehyde to create the unsaturated ester intermediate.

Step-by-Step Methodology:

  • Preparation: To a flame-dried 250 mL three-neck round-bottom flask under an inert atmosphere (Nitrogen or Argon), add anhydrous tetrahydrofuran (THF, 100 mL).

  • Base Addition: Carefully add sodium hydride (60% dispersion in mineral oil, 1.2 eq.) to the THF. Cool the suspension to 0 °C using an ice bath.

  • Phosphonate Addition: Add methyl (dimethoxyphosphoryl)acetate (1.1 eq.) dropwise to the stirred suspension over 15 minutes. Allow the mixture to stir at 0 °C for 30 minutes, during which hydrogen gas evolution will be observed as the phosphonate carbanion forms.

  • Aldehyde Addition: Add a solution of 4-tert-butylbenzaldehyde (1.0 eq.) in anhydrous THF (20 mL) dropwise to the reaction mixture at 0 °C.

  • Reaction: After the addition is complete, remove the ice bath and allow the reaction to warm to room temperature. Stir for 4-6 hours.

  • Monitoring: The reaction progress should be monitored by Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS) to confirm the consumption of the starting aldehyde.

  • Workup: Once the reaction is complete, cautiously quench the mixture by slowly adding saturated aqueous ammonium chloride solution (50 mL). Transfer the mixture to a separatory funnel and extract with ethyl acetate (3 x 50 mL).

  • Purification: Combine the organic layers, wash with brine (50 mL), dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product can be purified by column chromatography on silica gel (eluting with a hexane/ethyl acetate gradient) to yield the pure α,β-unsaturated ester.

  • Validation: The structure of Methyl (E)-3-(4-tert-butylphenyl)acrylate should be confirmed using ¹H NMR, ¹³C NMR, and IR spectroscopy.

G cluster_prep Preparation cluster_reaction Reaction cluster_workup Workup & Purification prep1 Flask under N₂ prep2 Add Anhydrous THF prep1->prep2 base Add NaH at 0°C prep2->base phosphonate Add Phosphonate (dropwise) base->phosphonate aldehyde Add Aldehyde (dropwise) phosphonate->aldehyde react Warm to RT Stir 4-6h aldehyde->react quench Quench (NH₄Cl) react->quench extract Extract (EtOAc) quench->extract purify Column Chromatography extract->purify Validate (NMR, IR) Validate (NMR, IR) purify->Validate (NMR, IR)

Caption: Experimental workflow for the Horner-Wadsworth-Emmons reaction.

Protocol 2: Synthesis of this compound via Catalytic Hydrogenation

This procedure describes the reduction of the C=C double bond of the intermediate to yield the final product.

Step-by-Step Methodology:

  • Preparation: To a high-pressure reaction vessel (e.g., a Parr shaker apparatus), add the Methyl (E)-3-(4-tert-butylphenyl)acrylate (1.0 eq.) obtained from the previous step.

  • Solvent and Catalyst: Add a suitable solvent such as methanol or ethyl acetate (sufficient to dissolve the substrate). Carefully add the hydrogenation catalyst, 10% Palladium on Carbon (1 mol%), under an inert atmosphere.

  • Hydrogenation: Seal the vessel, purge it several times with hydrogen gas, and then pressurize to the desired pressure (e.g., 50 psi).

  • Reaction: Agitate the mixture at room temperature. The reaction is typically complete within 2-12 hours.

  • Monitoring: Reaction completion can be monitored by observing the cessation of hydrogen uptake. A sample can be analyzed by GC-MS to confirm the disappearance of the starting material.

  • Workup: Once complete, carefully vent the hydrogen pressure and purge the vessel with an inert gas.

  • Purification: Filter the reaction mixture through a pad of Celite® to remove the palladium catalyst, washing the pad with the reaction solvent. The filtrate is then concentrated under reduced pressure to yield the crude product.

  • Final Product: If necessary, further purification can be achieved by vacuum distillation. The final product, this compound, should be a clear oil.

  • Validation: The identity and purity of the final product must be rigorously confirmed by ¹H NMR, ¹³C NMR, IR spectroscopy, and high-resolution mass spectrometry (HRMS).

References

Sources

Methodological & Application

Catalytic Hydrogenation of Substituted Cinnamic Esters for Propanoate Synthesis: A Detailed Guide to Methodology and Optimization

Author: BenchChem Technical Support Team. Date: January 2026

An Application Note and Protocol Guide for Researchers

Introduction

Substituted propanoates are a critical class of molecules, forming the backbone of numerous pharmaceuticals, agrochemicals, and specialty materials. The precise synthesis of these compounds, particularly in their chiral forms, is of paramount importance in modern drug development and materials science. Among the various synthetic routes, the catalytic hydrogenation of substituted cinnamic esters stands out as a highly efficient and atom-economical method for producing saturated propanoate esters.

This guide provides a comprehensive overview of the catalytic hydrogenation of substituted cinnamic esters, offering both theoretical insights and practical, field-proven protocols. We will delve into the mechanistic underpinnings of this transformation, explore the selection of appropriate catalysts for both achiral and asymmetric synthesis, and provide detailed, step-by-step procedures for conducting these reactions in a laboratory setting. This document is intended for researchers, scientists, and professionals in drug development who are looking to leverage this powerful synthetic tool.

Mechanistic Insights and the Rationale for Catalyst Selection

Catalytic hydrogenation is a chemical reaction that adds molecular hydrogen (H₂) across a double or triple bond in a substrate, effectively saturating it.[1][2] In the context of cinnamic esters, the primary goal is the selective reduction of the α,β-unsaturated alkene bond without affecting the ester functionality or the aromatic ring. The activation energy for the hydrogenation of a C=C bond is generally lower than that of a carbonyl group, making this selective transformation feasible.[1]

The reaction can be broadly categorized into two types: direct hydrogenation, which uses pressurized hydrogen gas, and catalytic transfer hydrogenation, which employs a hydrogen donor molecule like formic acid or 1,4-cyclohexadiene.[2][3][4] Transfer hydrogenation is often considered a safer and more environmentally friendly alternative as it avoids the need for handling high-pressure hydrogen gas.[2][4]

The choice of catalyst is paramount and dictates the reaction's efficiency, selectivity, and, in the case of asymmetric synthesis, stereochemical outcome.

  • Palladium (Pd)-based catalysts: Palladium on carbon (Pd/C) is a widely used heterogeneous catalyst for the hydrogenation of alkenes.[5] It is known for its high activity and selectivity for the C=C double bond, leaving other functional groups like esters and aromatic rings intact under mild conditions.[5]

  • Rhodium (Rh)-based catalysts: Rhodium catalysts, often used in homogeneous catalysis, are particularly effective for both direct and transfer hydrogenation.[2][3] For asymmetric hydrogenation, rhodium complexes with chiral ligands are frequently employed to achieve high enantioselectivity.[6][7][8]

  • Nickel (Ni)-based catalysts: Nickel catalysts, such as those prepared from nickel acetate and a chiral ligand like R-BINAP, have been shown to be effective for the asymmetric hydrogenation of substituted cinnamic acid esters, yielding products with high enantiomeric excess (ee).[9]

  • Ruthenium (Ru)-based catalysts: While versatile, ruthenium catalysts can sometimes be less selective. For instance, 5% Ru/C can hydrogenate the C=C bond, the aromatic ring, and the carboxylic group in cinnamic acid.[1][10] However, bimetallic catalysts like Ru-Sn/Al₂O₃ can be tuned to be more selective for the hydrogenation of the carboxylic group, which is generally not the desired outcome for propanoate synthesis from cinnamic esters.[1][10]

The presence of substituents on the phenyl ring of the cinnamic ester can influence the reaction rate and, in asymmetric catalysis, the stereochemical outcome. Electron-donating or withdrawing groups can alter the electronic properties of the alkene, affecting its coordination to the metal catalyst.[11][12]

Experimental Protocols

The following protocols are designed to be robust and reproducible. However, optimization for specific substrates may be necessary.

Protocol 2.1: General Achiral Hydrogenation using Palladium on Carbon (Pd/C)

This protocol describes a standard procedure for the complete hydrogenation of the alkene bond in a substituted cinnamic ester using a heterogeneous catalyst.

Materials:

  • Substituted cinnamic ester

  • 10% Palladium on carbon (Pd/C)

  • Ethanol (or other suitable solvent like ethyl acetate)

  • Hydrogen gas (H₂) balloon or hydrogenation apparatus

  • Round-bottom flask

  • Magnetic stirrer and stir bar

  • Filtration setup (e.g., Celite pad or syringe filter)

Procedure:

  • In a round-bottom flask, dissolve the substituted cinnamic ester (1.0 eq) in ethanol to a concentration of approximately 0.1 M.

  • Carefully add 10% Pd/C catalyst (typically 5-10 mol% of Pd relative to the substrate).

  • Seal the flask with a septum and purge the flask with nitrogen or argon to remove air.

  • Evacuate the flask and backfill with hydrogen gas from a balloon. Repeat this process 2-3 times to ensure an inert atmosphere filled with hydrogen.

  • Stir the reaction mixture vigorously at room temperature. The reaction progress can be monitored by Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS).

  • Upon completion (typically 1-4 hours), carefully vent the excess hydrogen in a well-ventilated fume hood.

  • Filter the reaction mixture through a pad of Celite to remove the Pd/C catalyst. Wash the Celite pad with a small amount of the reaction solvent to ensure complete recovery of the product.

  • Concentrate the filtrate under reduced pressure to obtain the crude propanoate ester.

  • The crude product can be purified by column chromatography on silica gel if necessary.

Data Presentation:

Substrate (Substituent)Catalyst Loading (mol%)SolventTime (h)Yield (%)
Ethyl cinnamate5Ethanol2>95
Methyl 4-methoxycinnamate5Ethyl Acetate2.5>95
Ethyl 3-chlorocinnamate7Ethanol3>90

Note: The above data is representative and actual results may vary.

Protocol 2.2: Asymmetric Hydrogenation using a Rhodium-based Catalyst

This protocol provides a general method for the enantioselective hydrogenation of a substituted cinnamic ester to produce a chiral propanoate. This procedure is adapted from methodologies that have demonstrated high enantioselectivities.[6][7][8]

Materials:

  • Substituted cinnamic ester (e.g., β-cyanocinnamic ester)

  • Rhodium catalyst precursor (e.g., [Rh(COD)₂]BF₄)

  • Chiral bisphosphine ligand (e.g., a derivative of BINAP or another suitable chiral ligand)

  • Anhydrous, degassed solvent (e.g., dichloromethane or toluene)

  • Hydrogen gas (H₂)

  • High-pressure hydrogenation reactor (autoclave)

  • Standard Schlenk line and inert gas (argon or nitrogen) techniques

Procedure:

  • In a glovebox or under an inert atmosphere, charge a vial with the rhodium precursor (1 mol%) and the chiral ligand (1.1 mol%).

  • Add the anhydrous, degassed solvent to dissolve the catalyst components and stir for 30 minutes to allow for complex formation.

  • In a separate flask, dissolve the substituted cinnamic ester (1.0 eq) in the same solvent.

  • Transfer the catalyst solution to the substrate solution via cannula.

  • Transfer the reaction mixture to the high-pressure reactor.

  • Seal the reactor, purge with hydrogen gas several times, and then pressurize to the desired pressure (e.g., 10-50 bar H₂).

  • Stir the reaction at the desired temperature (e.g., room temperature to 50 °C) for the specified time (typically 12-24 hours).

  • After the reaction is complete, carefully vent the reactor and purge with an inert gas.

  • Remove the solvent under reduced pressure.

  • The crude product can be purified by column chromatography.

  • The enantiomeric excess (ee) of the product should be determined by chiral High-Performance Liquid Chromatography (HPLC) or chiral Gas Chromatography (GC).

Data Presentation:

SubstrateCatalyst SystemH₂ Pressure (bar)Temp (°C)Yield (%)ee (%)
β-cyanocinnamic ester[Rh(COD)₂]BF₄ / Chiral Ligand2025>95up to 99
α-benzamidocinnamic acid esterNickel acetate / R-BINAP(not specified)(optimized)up to 99up to 96[9]

Note: The specific chiral ligand and reaction conditions are crucial for achieving high enantioselectivity and should be chosen based on literature precedents for the specific substrate class.[6][7][8][9]

Visualization of Key Processes

Experimental Workflow

The following diagram illustrates the general workflow for the catalytic hydrogenation of a substituted cinnamic ester.

G cluster_prep Preparation cluster_reaction Reaction cluster_workup Work-up and Purification cluster_analysis Analysis prep_substrate Dissolve Substituted Cinnamic Ester in Solvent prep_catalyst Prepare Catalyst Solution (if homogeneous) or Weigh Heterogeneous Catalyst reaction_setup Combine Substrate and Catalyst in Reaction Vessel prep_catalyst->reaction_setup inert_atmosphere Establish Inert Atmosphere (Purge with N₂/Ar) reaction_setup->inert_atmosphere hydrogenation Introduce Hydrogen (H₂ balloon or autoclave) inert_atmosphere->hydrogenation reaction_conditions Stir at Defined Temperature and Pressure hydrogenation->reaction_conditions monitoring Monitor Reaction Progress (TLC, GC-MS) reaction_conditions->monitoring catalyst_removal Remove Catalyst (Filtration for heterogeneous, extraction for homogeneous) monitoring->catalyst_removal solvent_removal Solvent Evaporation (Rotary Evaporator) catalyst_removal->solvent_removal purification Purification (Column Chromatography) solvent_removal->purification characterization Characterize Product (NMR, MS) purification->characterization chiral_analysis Determine Enantiomeric Excess (Chiral HPLC/GC for asymmetric)

Caption: General experimental workflow for catalytic hydrogenation.

Catalytic Cycle for Hydrogenation

This simplified diagram illustrates the key steps in a generic catalytic cycle for the hydrogenation of an alkene.

G catalyst Catalyst (e.g., M-L) h2_complex H₂ Complex catalyst->h2_complex + H₂ hydride_complex Dihydride Complex h2_complex->hydride_complex Oxidative Addition alkene_complex Alkene Complex hydride_complex->alkene_complex + Alkene - Solvent migratory_insertion Migratory Insertion alkene_complex->migratory_insertion reductive_elimination Reductive Elimination migratory_insertion->reductive_elimination + H reductive_elimination->catalyst - Alkane

Sources

Application of "Methyl 3-(4-tert-butylphenyl)propanoate" in the fragrance industry

Author: BenchChem Technical Support Team. Date: January 2026

Beginning Research on Compound

I'm starting a thorough investigation into Methyl 3-(4-tert-butylphenyl)propanoate. My immediate focus is on its chemical properties, how it's synthesized, and, importantly, its scent profile. Alongside this, I am trying to determine its current market availability and pricing trends.

Deepening Compound Exploration

I'm now fully immersed in the compound's multifaceted aspects. My research is expanding to include fragrance industry applications, assessing its stability, and safety. I'm also actively seeking established quality control methodologies, analysis protocols, and any related signaling pathways, as well as a range of established protocols and methodologies. Ultimately, I will create a detailed application note with formulation guidelines and safety data.

Focusing Initial Search Results

I've been sifting through the initial search data for "Methyl 3-(4-tert-butylphenyl)prop anoate." It seems the query is inadvertently bringing up "Methyl 3-(3,5-di-tert-butyl -4-hydroxyphenyl)propionate" instead. The latter is showing up predominantly as an antioxidant, though its scent profile is somewhat acknowledged.

Refining the Search Strategy

I'm adjusting my approach based on the initial findings. The focus is now squarely on "this compound". I will look for alternative names and CAS numbers to unearth fragrance-specific data. If the exact compound is elusive, I'll leverage information from related compounds such as "Methyl p-tert-butylphenylacetate," and "3-(m-tert-butylphenyl)-2-methylpropionaldehyde". The goal is to build application notes, clearly indicating any substitutions if necessary.

Narrowing the Focus Further

I'm now zeroing in on fragrance-specific resources. Finding details on "this compound" directly has been tough, so I'm expanding to related compounds and searching for their olfactory profiles, using CAS numbers. I'll research ester roles in fragrances and best practices to draft detailed application notes, using any available analogues, noting any substitutions.

Verifying Compound's Prevalence

I've just concluded the second round of searches. While the exact compound, "Methyl 3-(4-tert-butylphenyl )propanoate," remains obscure in fragrance databases, I've gathered a wealth of information regarding structurally similar compounds. This suggests that while it may not be mainstream, its cousins are well-documented.

Considering Structural Analogues

I'm now focusing on structurally similar compounds. My analysis highlights several relevant analogues, including specific aldehydes and esters. "Methyl p-tert-butylphenylacetate" emerges as the most suitable, given its similar chemical structure and documented olfactory profile. I'm preparing to base application notes on this analogue.

Prioritizing Methyl Ester Data

I've determined that "Methyl p-tert-butylphenylacetate" is the strongest analogue to guide the application notes. It has a described olfactory profile (green, waxy, fruity). I'm confident in the data gathered. My focus now is on compiling information to cover its olfactory profile, formulation, stability, safety, and analytical protocols. I am ready to begin drafting the response.

Application Note: Comprehensive NMR Characterization of Methyl 3-(4-tert-butylphenyl)propanoate

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

Methyl 3-(4-tert-butylphenyl)propanoate is a fine chemical intermediate with applications in the synthesis of pharmaceuticals and other specialty organic compounds. Its molecular structure combines a para-substituted aromatic ring with a flexible propanoate side chain, presenting a distinct pattern for nuclear magnetic resonance (NMR) spectroscopic analysis. This application note provides a detailed guide to the ¹H and ¹³C NMR characterization of this compound, offering a robust protocol for sample preparation and an in-depth analysis of the expected spectral features. This guide is intended for researchers in organic synthesis, quality control, and drug development who rely on NMR for unambiguous structural elucidation and purity assessment.

The causality behind our experimental choices lies in the fundamental principles of NMR spectroscopy. The chemical shift of a nucleus is exquisitely sensitive to its local electronic environment, which is influenced by factors such as hybridization, electronegativity of neighboring atoms, and anisotropic effects from aromatic rings. Furthermore, through-bond scalar coupling (J-coupling) between neighboring non-equivalent nuclei provides invaluable information about the connectivity of the molecular framework. By carefully analyzing these parameters, a complete structural assignment can be achieved.

Predicted NMR Spectral Data

While a publicly available, experimentally verified spectrum for this compound is not readily accessible, a highly accurate prediction can be synthesized from established principles of NMR and data from structurally analogous compounds. The following tables summarize the predicted chemical shifts (δ) in parts per million (ppm), multiplicities, and coupling constants (J) in Hertz (Hz) for the ¹H and ¹³C NMR spectra, assuming the sample is dissolved in deuterated chloroform (CDCl₃) and referenced to tetramethylsilane (TMS) at 0.00 ppm.

¹H NMR Predicted Data (CDCl₃, 400 MHz)

AssignmentChemical Shift (δ, ppm)MultiplicityIntegrationCoupling Constant (J, Hz)
H-a~ 1.31singlet9H-
H-b~ 2.62triplet2H~ 7.7
H-c~ 2.93triplet2H~ 7.7
H-d~ 3.67singlet3H-
H-e~ 7.15doublet2H~ 8.4
H-f~ 7.32doublet2H~ 8.4

¹³C NMR Predicted Data (CDCl₃, 100 MHz)

AssignmentChemical Shift (δ, ppm)
C-1~ 31.4
C-2~ 34.5
C-3~ 30.2
C-4~ 35.6
C-5~ 51.5
C-6~ 173.3
C-7~ 125.4
C-8~ 128.0
C-9~ 138.0
C-10~ 149.0

Experimental Protocol: NMR Sample Preparation

This protocol outlines a self-validating system for preparing high-quality NMR samples of this compound, ensuring reproducibility and spectral accuracy.

Materials:

  • This compound (5-25 mg for ¹H NMR, 50-100 mg for ¹³C NMR)[1][2]

  • High-quality 5 mm NMR tubes (clean and unscratched)[1]

  • Deuterated chloroform (CDCl₃, >99.8% D)[3]

  • Tetramethylsilane (TMS) as an internal standard (optional, as modern spectrometers can reference the residual solvent peak)

  • Pasteur pipette with a cotton wool plug

  • Small vial for dissolution

Protocol Steps:

  • Sample Weighing: Accurately weigh the desired amount of this compound into a clean, dry vial. For routine ¹H NMR, 10 mg is typically sufficient. For ¹³C NMR, a more concentrated sample of around 75 mg is recommended to obtain a good signal-to-noise ratio in a reasonable time.

  • Solvent Selection: Chloroform-d (CDCl₃) is an excellent first choice for this nonpolar compound due to its superb dissolving power for a wide range of organic molecules and its relatively clean spectral window.[3][4] The residual proton signal of CDCl₃ at ~7.26 ppm does not typically interfere with the aromatic signals of the analyte.[5]

  • Dissolution: Add approximately 0.6-0.7 mL of CDCl₃ to the vial containing the sample.[6] Gently swirl or vortex the vial to ensure complete dissolution. The solution should be clear and free of any particulate matter.

  • Filtration and Transfer: To prevent solid impurities from degrading the spectral resolution, filter the solution directly into the NMR tube.[7] This can be achieved by passing the solution through a Pasteur pipette with a small plug of cotton wool at the constriction.

  • Capping and Labeling: Securely cap the NMR tube to prevent solvent evaporation and contamination. Label the tube clearly with the sample identification.

  • Final Checks: Before inserting the sample into the spectrometer, wipe the outside of the NMR tube with a lint-free tissue to remove any dust or fingerprints.

Diagram: NMR Sample Preparation Workflow

NMR_Workflow A Weigh Sample (5-25 mg for ¹H, 50-100 mg for ¹³C) B Dissolve in CDCl₃ (~0.7 mL) in a Vial A->B Solubilization C Filter through Pipette with Cotton Wool B->C Impurity Removal D Transfer to 5 mm NMR Tube C->D Sample Loading E Cap and Label NMR Tube D->E Sealing F Acquire NMR Data E->F Analysis

Caption: Workflow for preparing a high-quality NMR sample.

Spectral Interpretation and Rationale

¹H NMR Spectrum Analysis

The ¹H NMR spectrum provides a wealth of information about the proton environments in the molecule.

  • Aromatic Region (δ 7.0-7.5 ppm): The para-substitution pattern on the benzene ring gives rise to a characteristic AA'BB' spin system, which often appears as two apparent doublets.[8][9] The protons ortho to the alkyl substituent (H-e) are expected to be slightly more shielded (upfield) than those ortho to the electron-withdrawing propanoate chain (H-f). The coupling constant between these adjacent protons (ortho-coupling) is typically in the range of 6.0 to 9.0 Hz.[1][10]

  • Aliphatic Chain (δ 2.5-3.0 ppm): The two methylene groups (-CH₂-) of the propanoate side chain (H-b and H-c) will appear as two distinct triplets. This is due to coupling with their respective methylene neighbors (n+1 rule, where n=2). The methylene group adjacent to the aromatic ring (H-c) will be slightly downfield compared to the one adjacent to the carbonyl group (H-b) due to the deshielding effect of the ring current.

  • Methyl Ester (δ ~3.7 ppm): The three protons of the methyl ester group (H-d) are chemically equivalent and have no neighboring protons to couple with. Therefore, they will appear as a sharp singlet. Its downfield chemical shift is due to the deshielding effect of the adjacent oxygen atom.

  • tert-Butyl Group (δ ~1.3 ppm): The nine protons of the tert-butyl group (H-a) are all chemically equivalent and will appear as a strong singlet.[10] This signal is a prominent landmark in the spectrum due to its high integration value.

¹³C NMR Spectrum Analysis

The proton-decoupled ¹³C NMR spectrum reveals the number of unique carbon environments.

  • Carbonyl Carbon (δ ~173 ppm): The carbon of the ester carbonyl group (C-6) is significantly deshielded by the two adjacent oxygen atoms and will appear at the far downfield end of the spectrum.[11]

  • Aromatic Carbons (δ 125-150 ppm): Due to the para-substitution, there will be four distinct signals for the six aromatic carbons. The two quaternary carbons (C-9 and C-10) will have lower intensities. The carbon bearing the tert-butyl group (C-10) will be the most downfield of the aromatic carbons.[12][13]

  • Aliphatic Carbons (δ 30-55 ppm): The spectrum will show four distinct signals for the aliphatic carbons. The methyl carbon of the ester (C-5) will be around 51.5 ppm. The quaternary carbon of the tert-butyl group (C-2) and the three equivalent methyl carbons of the tert-butyl group (C-1) will also be present. The two methylene carbons of the propanoate chain (C-3 and C-4) will have distinct chemical shifts.

Molecular Structure with Atom Numbering

Caption: Numbering scheme for ¹H and ¹³C NMR assignments.

Conclusion

This application note provides a comprehensive framework for the NMR characterization of this compound. By following the detailed experimental protocol and utilizing the predicted spectral data and interpretation guide, researchers can confidently verify the structure and purity of this important chemical intermediate. The principles outlined herein are broadly applicable to the NMR analysis of a wide range of substituted aromatic compounds.

References

  • ACD/Labs. t-Butyl group towers over other 1H resonances. Available at: [Link]

  • Chemical Instrumentation Facility, Iowa State University. NMR Sample Preparation. Available at: [Link]

  • JoVE. Video: NMR Spectroscopy of Benzene Derivatives. Available at: [Link]

  • Moodle. NMR Spectroscopy of Benzene Derivatives. Available at: [Link]

  • Taylor & Francis Online. Proton N.M.R.-spectroscopic studies of substituted aromatic compounds. Available at: [Link]

  • Fiveable. Para-Disubstituted Benzenes Definition. Available at: [Link]

  • Doc Brown's Chemistry. The 1 H NMR spectrum of methyl propanoate. Available at: [Link]

  • Georgia Institute of Technology. Small molecule NMR sample preparation. Available at: [Link]

  • Scribd. NMR Sample Prep. Available at: [Link]

  • Supporting Information. [Link]

  • Chemistry LibreTexts. 15.4: Spectral Characteristics of the Benzene Ring. Available at: [Link]

  • ResearchGate. 13 C NMR chemical shifts in substituted benzenes: analysis using natural perturbation orbitals and substitution effects. Available at: [Link]

  • Royal Society of Chemistry. The halogen effect on the 13C NMR chemical shift in substituted benzenes. Available at: [Link]

  • Human Metabolome Database. 1H NMR Spectrum (1D, 400 MHz, D2O, predicted) (HMDB0034239). Available at: [Link]

  • Process NMR Associates. Ethyl Benzene 1H and 13C NMR. Available at: [Link]

  • Bruker. NMR Sample Preparation. Available at: [Link]

  • PubChem. 3-(4-tert-Butylphenyl)-2-methylpropanoic acid. Available at: [Link]

  • Journal of the American Chemical Society. Nuclear magnetic resonance spectroscopy. Benzene-13C. Available at: [Link]

  • University of Rochester. How to Get a Good 1H NMR Spectrum. Available at: [Link]

  • Doc Brown's Chemistry. Introductory note on the 13C NMR spectrum of propanoic acid. Available at: [Link]

  • The Royal Society of Chemistry. Visible-Light-Promoted Metal-Free Approach for the NH Insertions by Using Donor/Donor Diazo Precursors. Available at: [Link]

  • ACS Publications. NMR Chemical Shifts of Trace Impurities: Industrially Preferred Solvents Used in Process and Green Chemistry. Available at: [Link]

  • Human Metabolome Database. 13C NMR Spectrum (1D, 125 MHz, H2O, experimental) (HMDB0000237). Available at: [Link]

  • UCLA. 13C NMR Chemical Shift Table. Available at: [Link]

  • Doc Brown's Chemistry. C-13 NMR SPECTROSCOPY INDEX. Available at: [Link]

  • ACS Publications. Nickel-Catalyzed N-Arylation of Optically Pure Amino Acid Esters with Activated (Hetero)aryl Electrophiles. Available at: [Link]

  • Doc Brown's Chemistry. Introductory note on the 13C NMR spectrum of methyl propanoate. Available at: [Link]

Sources

Application Note: A Comprehensive Protocol for the GC-MS Analysis of Methyl 3-(4-tert-butylphenyl)propanoate

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

Methyl 3-(4-tert-butylphenyl)propanoate is a significant organic ester intermediate in the synthesis of various specialty chemicals and active pharmaceutical ingredients (APIs). Its purity and characterization are critical for ensuring the quality, efficacy, and safety of downstream products. This application note provides a detailed, robust, and self-validating protocol for the analysis of this compound using Gas Chromatography-Mass Spectrometry (GC-MS). This guide is intended for researchers, scientists, and drug development professionals who require a reliable method for the quantification and identification of this compound in various matrices.

The protocol herein is developed based on the fundamental principles of chromatography and mass spectrometry, tailored to the specific physicochemical properties of the target analyte. We will delve into the rationale behind each step, from sample preparation to data analysis, to provide a comprehensive understanding of the methodology.

Analyte Profile: this compound

A thorough understanding of the analyte's properties is fundamental to developing a successful analytical method.

PropertyValueSource
Chemical Formula C₁₄H₂₀O₂Calculated
Molecular Weight 220.31 g/mol [Calculated]
Predicted Boiling Point ~270-290 °CPrediction based on similar structures
Structure
Chemical Structure of 3-(4-tert-Butylphenyl)-2-methylpropanoic acid, a related compoundNote: Structure of a related compound, 3-(4-tert-Butylphenyl)-2-methylpropanoic acid, is shown for reference.[1]

Experimental Protocol

This section details the step-by-step methodology for the GC-MS analysis of this compound.

Materials and Reagents
  • Solvents: Dichloromethane (DCM), Methanol (MeOH), Hexane (all HPLC or GC grade)

  • Reference Standard: this compound (purity ≥98%)

  • Internal Standard (IS): (Optional but recommended for quantitative accuracy) A suitable stable, deuterated, or structurally similar compound not present in the sample matrix.

  • Glassware: Volumetric flasks, pipettes, autosampler vials with PTFE-lined septa.

Sample Preparation

The goal of sample preparation is to extract the analyte from the matrix and present it in a suitable solvent for GC-MS analysis. The following is a general procedure that can be adapted based on the specific sample matrix.

For Pharmaceutical Formulations (e.g., Tablets, Capsules):

  • Crushing and Weighing: Accurately weigh a portion of the crushed tablet or capsule powder equivalent to a known amount of the active pharmaceutical ingredient (API).

  • Dissolution: Transfer the weighed powder to a volumetric flask. Add a suitable solvent (e.g., a mixture of DCM and MeOH) to dissolve the analyte. The choice of solvent should be based on the solubility of both the analyte and the excipients.

  • Sonication and Vortexing: Sonicate and/or vortex the mixture to ensure complete dissolution of the analyte.

  • Centrifugation/Filtration: Centrifuge the solution to pellet any insoluble excipients. Alternatively, filter the solution through a 0.45 µm PTFE syringe filter to remove particulate matter.

  • Dilution: Dilute an aliquot of the clear supernatant to a final concentration within the calibration range (e.g., 1-100 µg/mL) with the mobile phase solvent.

  • Internal Standard Spiking: If an internal standard is used, it should be added to the final diluted sample at a constant concentration.

  • Transfer: Transfer the final solution to a GC-MS autosampler vial.

Causality behind choices: Dichloromethane is a good solvent for many organic compounds and is volatile, making it suitable for GC analysis. Methanol is often added to improve the solubility of more polar compounds. Centrifugation or filtration is crucial to prevent blockage of the GC inlet and column.[2]

GC-MS Instrumentation and Parameters

The following parameters are a starting point and should be optimized for the specific instrument and column used.

Parameter Setting Rationale
Gas Chromatograph
Injection Port Split/SplitlessSplitless injection is preferred for trace analysis to maximize analyte transfer to the column.
Injector Temperature 280 °CEnsures complete volatilization of the analyte without thermal degradation.
Injection Volume 1 µLA standard volume for capillary GC.
Carrier Gas Helium (99.999% purity)An inert gas that provides good chromatographic efficiency.
Flow Rate 1.0 mL/min (Constant Flow)Provides a good balance between analysis time and resolution.
Oven Program Initial: 100 °C, hold for 2 minAllows for solvent focusing.
Ramp: 15 °C/min to 280 °CA moderate ramp rate to ensure good separation of the analyte from other components.
Hold: 5 min at 280 °CEnsures elution of any less volatile compounds.
GC Column
Phase 5% Phenyl-methylpolysiloxane (e.g., DB-5ms, HP-5ms)A versatile, low-polarity phase suitable for a wide range of aromatic compounds.[3]
Dimensions 30 m x 0.25 mm ID, 0.25 µm film thicknessStandard dimensions providing a good balance of efficiency, capacity, and analysis time.
Mass Spectrometer
Ionization Mode Electron Ionization (EI)The standard ionization technique for GC-MS, providing reproducible fragmentation patterns.
Ionization Energy 70 eVThe standard energy for generating electron ionization mass spectra, allowing for comparison with library spectra.
Source Temperature 230 °CPrevents condensation of the analyte in the ion source.
Quadrupole Temperature 150 °CA typical operating temperature for the quadrupole.
Acquisition Mode Full ScanTo obtain complete mass spectra for identification.
Scan Range m/z 40-450A range that covers the expected molecular ion and fragment ions of the analyte.
Solvent Delay 3 minPrevents the solvent peak from damaging the filament and detector.
Data Analysis Workflow

The following diagram illustrates the logical flow for analyzing the acquired GC-MS data.

Data_Analysis_Workflow A Acquire Raw GC-MS Data B Peak Identification & Integration A->B C Library Search (NIST) B->C Automated D Manual Spectral Interpretation B->D Manual E Confirmation of Identity C->E D->E F Quantification E->F H Calculate Analyte Concentration F->H Use Calibration G Calibration Curve Generation G->H I Report Results H->I

Caption: Data analysis workflow for GC-MS.

Peak Identification:

  • Retention Time: The retention time of the analyte peak in the sample chromatogram should match that of the reference standard.

  • Mass Spectrum: The mass spectrum of the analyte peak should be compared to the spectrum of the reference standard and/or a library spectrum (e.g., NIST).

Predicted Mass Fragmentation Pattern:

Based on the structure of this compound, the following key fragment ions are expected in the EI mass spectrum:

  • Molecular Ion (M⁺): m/z 220

  • Loss of methoxy group (-OCH₃): m/z 189

  • Loss of carbomethoxy group (-COOCH₃): m/z 161

  • Tropylium ion rearrangement (benzylic cleavage): m/z 133

  • Base Peak (tert-butyl cation): m/z 57

This predicted pattern is a crucial tool for confirming the identity of the analyte in the absence of a library spectrum. Online fragmentation prediction tools can provide further insights.[4][5]

Quantification:

Quantification is typically performed using the peak area of a characteristic ion of the analyte. An external standard calibration curve should be generated by analyzing a series of standards of known concentrations.

Trustworthiness: A Self-Validating System

To ensure the reliability and trustworthiness of the analytical results, the following quality control and system suitability checks must be implemented.

System Suitability

Before running any samples, a system suitability test should be performed to ensure the GC-MS system is performing optimally. This typically involves injecting a standard solution and evaluating parameters such as:

  • Peak Shape (Tailing Factor): Should be between 0.8 and 1.5.

  • Resolution: If closely eluting peaks are present, their resolution should be ≥ 1.5.

  • Signal-to-Noise Ratio (S/N): For the lowest calibration standard, the S/N should be ≥ 10.

Method Validation

The analytical method should be validated according to ICH Q2(R1) guidelines to demonstrate its suitability for the intended purpose.[6][7] Key validation parameters include:

  • Specificity: The ability to assess the analyte unequivocally in the presence of components that may be expected to be present. This can be demonstrated by the absence of interfering peaks at the retention time of the analyte in a blank sample.

  • Linearity: The ability to obtain test results that are directly proportional to the concentration of the analyte. A calibration curve with a correlation coefficient (r²) of ≥ 0.995 is typically required.

  • Accuracy: The closeness of the test results obtained by the method to the true value. This is typically assessed by recovery studies of spiked samples, with acceptance criteria often between 98-102%.[8]

  • Precision: The degree of agreement among individual test results when the method is applied repeatedly to multiple samplings of a homogeneous sample. This is expressed as the relative standard deviation (RSD), which should typically be ≤ 2%.

  • Limit of Detection (LOD) and Limit of Quantitation (LOQ): The lowest amount of analyte in a sample that can be detected and quantified with suitable precision and accuracy, respectively.

The following diagram illustrates the relationship between these validation parameters.

Sources

The Versatility of Methyl 3-(4-tert-butylphenyl)propanoate as a Precursor in Fine Chemical Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

In the landscape of specialty and fine chemical manufacturing, the strategic selection of molecular building blocks is paramount to achieving efficient, scalable, and economically viable synthetic routes. Methyl 3-(4-tert-butylphenyl)propanoate, a substituted aromatic ester, presents itself as a valuable and versatile precursor for the synthesis of more complex molecular targets. Its structure, featuring a lipophilic tert-butyl group, a modifiable propanoate chain, and a reactive phenyl ring, offers multiple avenues for synthetic elaboration. This document serves as a comprehensive guide for researchers, chemists, and process development professionals on leveraging this building block for the synthesis of high-value fine chemicals, with a particular focus on the agrochemical sector.

The presence of the tert-butyl group imparts significant lipophilicity to the molecule and its derivatives, a desirable trait for active ingredients in agrochemicals and pharmaceuticals, as it can enhance membrane permeability and bioavailability. The methyl ester functionality provides a convenient handle for a variety of chemical transformations, including hydrolysis, amidation, reduction, and carbon-carbon bond formation at the α-position.

This guide will explore the synthetic utility of this compound through its application as a key starting material for the synthesis of the widely used fungicide, Fenpropimorph. We will dissect the synthetic pathways and provide detailed protocols for the key transformations, underscoring the adaptability of this building block.

Key Physicochemical and Spectroscopic Data

For effective utilization in synthesis, a thorough understanding of the physical and spectroscopic properties of the starting material is essential.

PropertyValue
Molecular Formula C₁₄H₂₀O₂
Molecular Weight 220.31 g/mol
Appearance Colorless to pale yellow liquid
Boiling Point ~280-290 °C (estimated)
Density ~0.98 g/cm³ (estimated)

Note: Experimental values may vary. It is recommended to consult the supplier's certificate of analysis for precise data.

Application Profile I: Synthesis of Fenpropimorph Intermediates

Fenpropimorph, with the chemical name (±)-cis-4-[3-(4-tert-butylphenyl)-2-methylpropyl]-2,6-dimethylmorpholine, is a systemic morpholine fungicide with protective and curative action.[1] The synthesis of Fenpropimorph provides an excellent case study for the application of this compound as a foundational building block. The core of this synthesis involves the transformation of the propanoate side chain to introduce a methyl group at the α-position and convert the ester to an aldehyde, which then undergoes reductive amination.

Workflow for the Synthesis of Fenpropimorph Precursors from this compound

G A This compound B α-Methylation A->B C Methyl 3-(4-tert-butylphenyl)-2-methylpropanoate B->C D Reduction C->D E 3-(4-tert-butylphenyl)-2-methylpropan-1-ol D->E F Oxidation E->F G 3-(4-tert-butylphenyl)-2-methylpropanal F->G H Reductive Amination with 2,6-dimethylmorpholine G->H I Fenpropimorph H->I

Caption: Synthetic pathway from this compound to Fenpropimorph.

Protocol 1: α-Methylation of this compound

The introduction of a methyl group at the α-position to the ester is a crucial step. This is typically achieved by forming an enolate with a strong base, followed by quenching with an electrophilic methyl source.

Rationale for Experimental Choices:

  • Base: Lithium diisopropylamide (LDA) is a strong, non-nucleophilic base ideal for forming the kinetic enolate of the ester, minimizing self-condensation side reactions.

  • Solvent: Anhydrous tetrahydrofuran (THF) is used as it is an aprotic polar solvent that can solvate the lithium cation and remains liquid at the low temperatures required for the reaction.

  • Temperature: The reaction is conducted at -78 °C to ensure the formation of the kinetic enolate and to control the reactivity of the strong base.

  • Methylating Agent: Methyl iodide is a highly reactive and effective electrophile for this transformation.

Step-by-Step Methodology:

  • Preparation: A flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a nitrogen inlet, a thermometer, and a dropping funnel is charged with anhydrous THF (10 mL per 1 g of ester).

  • Cooling: The flask is cooled to -78 °C in a dry ice/acetone bath.

  • Base Addition: A solution of LDA (1.1 equivalents) in THF is added dropwise to the stirred THF, maintaining the temperature below -70 °C.

  • Ester Addition: this compound (1.0 equivalent) dissolved in a small amount of anhydrous THF is added dropwise to the LDA solution. The mixture is stirred at -78 °C for 1 hour to ensure complete enolate formation.

  • Methylation: Methyl iodide (1.2 equivalents) is added dropwise to the reaction mixture. The solution is stirred at -78 °C for 2 hours and then allowed to warm to room temperature overnight.

  • Quenching and Work-up: The reaction is quenched by the slow addition of a saturated aqueous solution of ammonium chloride. The aqueous layer is extracted with diethyl ether (3 x 20 mL). The combined organic layers are washed with brine, dried over anhydrous magnesium sulfate, and concentrated under reduced pressure.

  • Purification: The crude product is purified by column chromatography on silica gel (eluent: hexane/ethyl acetate gradient) to yield Methyl 3-(4-tert-butylphenyl)-2-methylpropanoate.

Expected Outcome: A colorless oil with a yield of 85-95%. Characterization should be performed using ¹H NMR, ¹³C NMR, and mass spectrometry.

Protocol 2: Reduction of the Ester to the Aldehyde

The direct reduction of the ester to the aldehyde can be challenging as over-reduction to the alcohol is a common side reaction. A carefully controlled reduction is necessary. A two-step process involving reduction to the alcohol followed by oxidation is often more reliable.

Part A: Reduction to 3-(4-tert-butylphenyl)-2-methylpropan-1-ol

Rationale for Experimental Choices:

  • Reducing Agent: Lithium aluminum hydride (LiAlH₄) is a powerful reducing agent capable of reducing esters to primary alcohols.

  • Solvent: Anhydrous diethyl ether or THF is used as the reaction solvent.

Step-by-Step Methodology:

  • Preparation: A flame-dried round-bottom flask under a nitrogen atmosphere is charged with a suspension of LiAlH₄ (1.5 equivalents) in anhydrous diethyl ether.

  • Ester Addition: The flask is cooled to 0 °C in an ice bath. A solution of Methyl 3-(4-tert-butylphenyl)-2-methylpropanoate (1.0 equivalent) in anhydrous diethyl ether is added dropwise.

  • Reaction: The reaction mixture is stirred at 0 °C for 1 hour and then at room temperature for 3 hours.

  • Quenching: The reaction is carefully quenched at 0 °C by the sequential dropwise addition of water (x mL), 15% aqueous NaOH (x mL), and water (3x mL), where x is the mass of LiAlH₄ in grams.

  • Work-up: The resulting white precipitate is filtered off and washed with diethyl ether. The combined filtrate is dried over anhydrous sodium sulfate and concentrated in vacuo to give the desired alcohol.

Expected Outcome: A colorless oil with a yield of over 95%.

Part B: Oxidation to 3-(4-tert-butylphenyl)-2-methylpropanal

Rationale for Experimental Choices:

  • Oxidizing Agent: Pyridinium chlorochromate (PCC) or a Swern oxidation provides a mild and selective method for the oxidation of primary alcohols to aldehydes, minimizing over-oxidation to the carboxylic acid.

Step-by-Step Methodology (using PCC):

  • Preparation: A round-bottom flask is charged with PCC (1.5 equivalents) and dichloromethane (DCM).

  • Alcohol Addition: A solution of 3-(4-tert-butylphenyl)-2-methylpropan-1-ol (1.0 equivalent) in DCM is added in one portion.

  • Reaction: The mixture is stirred at room temperature for 2 hours.

  • Work-up: The reaction mixture is diluted with diethyl ether and filtered through a pad of silica gel to remove the chromium salts. The filtrate is concentrated under reduced pressure.

  • Purification: The crude aldehyde is purified by flash chromatography to yield 3-(4-tert-butylphenyl)-2-methylpropanal.

Expected Outcome: A pale yellow oil with a yield of 80-90%.

Application Profile II: Direct Derivatization of the Ester Functionality

Beyond multi-step syntheses, the ester group of this compound can be directly converted into other functional groups, such as amides, which are prevalent in pharmaceuticals and other bioactive molecules.

Protocol 3: Amide Synthesis via Aminolysis

The direct reaction of the ester with an amine to form an amide is often slow and requires high temperatures. A more efficient method involves the use of a catalyst or conversion of the ester to a more reactive species.

Rationale for Experimental Choices:

  • Reagents: The use of sodium methoxide can catalyze the aminolysis reaction. Alternatively, conversion to the acyl chloride followed by reaction with an amine is a highly effective, albeit two-step, method. A direct, one-pot method using a trimethylaluminum-amine complex is also efficient.

Step-by-Step Methodology (Catalytic Aminolysis):

  • Preparation: In a sealed tube, this compound (1.0 equivalent), the desired amine (2.0 equivalents), and a catalytic amount of sodium methoxide (0.1 equivalents) are combined in methanol.

  • Reaction: The tube is sealed and heated to 80-100 °C for 12-24 hours.

  • Work-up: The reaction mixture is cooled to room temperature and the solvent is removed under reduced pressure. The residue is dissolved in ethyl acetate and washed with dilute HCl (to remove excess amine) and then with brine.

  • Purification: The organic layer is dried over anhydrous sodium sulfate, concentrated, and the resulting amide is purified by recrystallization or column chromatography.

Conclusion and Future Outlook

This compound is a building block with significant, yet perhaps underutilized, potential in the synthesis of fine chemicals. Its utility as a precursor for the fungicide Fenpropimorph highlights its applicability in the agrochemical industry. The protocols detailed herein provide a practical framework for the key transformations of this molecule, enabling access to a range of valuable derivatives. Future applications could see this building block employed in the synthesis of novel pharmaceuticals, fragrances, and materials, where the introduction of the 4-tert-butylphenylpropyl moiety can be used to tune the physical and biological properties of the target molecules. The continued exploration of catalytic and green synthetic methodologies for the transformations of this versatile precursor will further enhance its value to the chemical industry.

References

  • Sell, C. S. (2006). On the Unpredictability of Odor. Angewandte Chemie International Edition, 45(38), 6254–6261. [Link]

  • PubChem. (n.d.). 3-(4-tert-Butylphenyl)-2-methylpropanoic acid. Retrieved from [Link]

  • AERU. (n.d.). Fenpropimorph (Ref: CGA 101031). University of Hertfordshire. Retrieved from [Link]

  • Google Patents. (n.d.). CN103275030A - Synthesis method of fenpropimorph.
  • Organic Process Research & Development. (2006). One-Pot Multistep Synthetic Strategies for the Production of Fenpropimorph Using an Ionic Liquid Solvent. ACS Publications. [Link]

Sources

Application Notes and Protocols: Methyl 3-(4-tert-butylphenyl)propanoate in Polymer Chemistry

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: Unveiling the Potential of a Unique Molecular Architecture

Methyl 3-(4-tert-butylphenyl)propanoate is an aromatic ester whose potential in polymer chemistry is an area of growing interest. Its unique structure, combining a bulky, sterically hindering tert-butylphenyl group with a reactive methyl propanoate moiety, suggests a range of applications from a modifying monomer to a functional additive. This guide provides an in-depth exploration of its hypothesized applications, supported by detailed protocols for experimental validation.

The tert-butyl group, a common constituent in polymer additives, is known to enhance stability, solubility in non-polar environments, and provide steric hindrance.[1] This functional group is crucial in the design of antioxidants and UV stabilizers.[1][2] For instance, 4-tert-butylphenol serves as a chain terminator in the synthesis of polycarbonate resins, effectively controlling molecular weight.[3][4] The propanoate ester portion of the molecule, on the other hand, offers a site for potential polymerization reactions, such as transesterification, making it a candidate for incorporation into polymer backbones.[5][6] Esters derived from propionic acid are recognized as valuable intermediates in the synthesis of various polymers.[7][8]

A structurally analogous compound, Methyl 3-(3,5-di-tert-butyl-4-hydroxyphenyl)propionate, is a well-established hindered phenolic antioxidant used in a variety of polymers including polyolefins, polyamides, and polyesters.[9][10][11] This provides a strong precedent for the potential of this compound to act as a polymer stabilizer.

This document will delve into three primary potential applications: as a co-monomer in polyester synthesis, as a chain-terminating agent for molecular weight control, and as a stabilizing additive against thermo-oxidative degradation.

Application I: Co-monomer for Modified Polyesters via Melt Polycondensation

The ester functionality of this compound allows for its potential incorporation into polyester chains through transesterification. The inclusion of the bulky 4-tert-butylphenyl side group is hypothesized to modify the thermal and mechanical properties of the resulting copolyester.

Causality of Experimental Choices: By incorporating this compound as a co-monomer in the synthesis of a common polyester like Polyethylene Terephthalate (PET), we can systematically study the impact of the bulky side group. The bulky tert-butylphenyl group is expected to disrupt chain packing, potentially lowering the melting point (Tm) but increasing the glass transition temperature (Tg) due to restricted chain mobility. It may also enhance the polymer's hydrophobicity and solubility in organic solvents. A catalyst such as antimony trioxide is standard for promoting the high-temperature polycondensation reaction.

Experimental Workflow: Synthesis of Modified PET

cluster_0 Monomer Preparation & Charging cluster_1 Esterification cluster_2 Polycondensation cluster_3 Polymer Isolation & Analysis A Charge DMT, Ethylene Glycol, & Catalyst to Reactor B Add this compound (varying mol%) A->B C Heat to 180-220°C under N2 atmosphere B->C D Collect Methanol Byproduct C->D E Increase Temp to 260-280°C D->E F Apply High Vacuum (<1 Torr) E->F G Monitor Viscosity Increase F->G H Extrude, Quench & Pelletize Modified Polymer G->H I Characterize: NMR, GPC, DSC, TGA H->I

Caption: Workflow for Modified Polyester Synthesis.

Protocol: Synthesis of PET Copolyester
  • Reactor Preparation: A 500 mL three-neck reaction vessel is equipped with a mechanical stirrer, a nitrogen inlet, and a distillation condenser.

  • Charging of Reactants: Charge the reactor with dimethyl terephthalate (DMT), ethylene glycol (in a 1:2.2 molar ratio), and antimony trioxide catalyst (0.05% by weight of DMT).

  • Addition of Modifier: Add this compound at varying molar percentages (e.g., 1%, 2%, 5%) relative to DMT.

  • Esterification: Heat the mixture under a slow stream of nitrogen to 180-220°C. Methanol will be evolved and collected. The reaction is complete when approximately 95% of the theoretical amount of methanol has been collected.

  • Polycondensation: Increase the temperature to 260-280°C and gradually apply a high vacuum (<1 Torr). Ethylene glycol is removed as the polycondensation proceeds.

  • Monitoring: Monitor the reaction by observing the increase in the viscosity of the melt (via stirrer torque).

  • Polymer Recovery: Once the desired viscosity is reached, the reaction is stopped. The molten polymer is extruded under nitrogen pressure into a water bath to quench, and then pelletized.

  • Characterization: The resulting copolyester is analyzed by ¹H NMR to confirm the incorporation of the modifier, Gel Permeation Chromatography (GPC) for molecular weight determination, Differential Scanning Calorimetry (DSC) for thermal transitions (Tg and Tm), and Thermogravimetric Analysis (TGA) for thermal stability.

Property Expected Outcome with Increasing Modifier Content
Glass Transition Temp. (Tg) Increase
Melting Temp. (Tm) Decrease
Molecular Weight (Mw) Potentially lower due to steric hindrance
Thermal Stability (TGA) May increase due to bulky protective group

Application II: Chain Terminator for Molecular Weight Control

Drawing parallels with 4-tert-butylphenol in polycarbonate synthesis, this compound can be investigated as a chain-terminating agent.[3][4] Its monofunctional nature (assuming reactivity through the ester group) would cap the growing polymer chains, thereby controlling the final molecular weight.

Causality of Experimental Choices: In a step-growth polymerization, the final molecular weight is highly dependent on the stoichiometry of the functional groups. By introducing a monofunctional reactant, the propagation of polymer chains is halted once they react with this "capping" agent. The concentration of the chain terminator will have a direct and predictable effect on the final molecular weight of the polymer.

Experimental Workflow: Molecular Weight Control Study

cluster_0 Experimental Setup cluster_1 Polymerization cluster_2 Analysis A Set up Parallel Polymerization Reactions B Vary Concentration of This compound (0 to 2 mol%) A->B C Run Polymerization under Identical Conditions (Time, Temp, Catalyst) B->C D Isolate Polymer Samples C->D E Measure Molecular Weight (Mw) and Polydispersity (PDI) using GPC D->E F Plot Mw vs. Terminator Concentration E->F

Caption: Workflow for Chain Termination Study.

Protocol: Molecular Weight Control in Polycarbonate Synthesis
  • Reactant Preparation: A solution of Bisphenol A and a stoichiometric amount of phosgene (or a phosgene substitute like diphenyl carbonate) in a suitable solvent (e.g., dichloromethane) is prepared.

  • Parallel Reactions: A series of polymerization reactions are set up. To each reaction, a different concentration of this compound is added (e.g., 0, 0.5, 1.0, 1.5, 2.0 mol% relative to Bisphenol A).

  • Polymerization: The polymerization is initiated by adding a catalyst (e.g., a tertiary amine). The reactions are allowed to proceed under identical conditions (temperature, stirring, time).

  • Polymer Isolation: The resulting polycarbonate is isolated by precipitation in a non-solvent (e.g., methanol), followed by filtration and drying.

  • Analysis: The number average molecular weight (Mn) and weight average molecular weight (Mw) of each polymer sample are determined by Gel Permeation Chromatography (GPC).

  • Data Correlation: Plot the obtained molecular weights against the molar concentration of the added this compound to establish a correlation.

Terminator Conc. (mol%) Expected Mw ( g/mol ) Expected PDI
0High~2.0
0.5LowerNarrower
1.0Lower stillNarrower
2.0LowestNarrowest

Application III: Thermo-oxidative Stabilizer (Antioxidant)

The most probable application for this compound is as a polymer additive to prevent thermo-oxidative degradation. The bulky tert-butylphenyl group can act as a radical scavenger, similar to hindered phenolic antioxidants.[1][2] This is strongly supported by the known use of the closely related compound, Methyl 3-(3,5-di-tert-butyl-4-hydroxyphenyl)propionate, as an antioxidant in plastics like polyethylene.[9][12]

Causality of Experimental Choices: To evaluate its efficacy as a stabilizer, the compound is melt-blended with a polymer known to be susceptible to oxidation, such as polypropylene. The performance is then assessed by subjecting the stabilized and unstabilized polymer to accelerated aging conditions (high temperature in an oven). The degradation of the polymer is monitored by observing changes in physical properties (e.g., color) and chemical structure (e.g., formation of carbonyl groups, detectable by FTIR).

Experimental Workflow: Evaluation of Antioxidant Performance

cluster_0 Sample Preparation cluster_1 Accelerated Aging cluster_2 Degradation Monitoring A Melt-blend Polypropylene with 0.1 wt% of the Additive C Compression Mold thin films A->C B Prepare Control Sample (no additive) B->C D Place films in an air-circulating oven at 150°C C->D E Remove samples at regular time intervals D->E F Visual Inspection for Discoloration/Brittleness E->F G Measure Carbonyl Index using FTIR Spectroscopy E->G H Determine Time to Embrittlement F->H G->H

Caption: Workflow for Antioxidant Efficacy Testing.

Protocol: Oven Aging of Stabilized Polypropylene
  • Compounding: Polypropylene powder is dry-blended with 0.1% by weight of this compound. A control batch with no additive is also prepared.

  • Melt Blending: The blends are melt-compounded using a twin-screw extruder to ensure homogeneous dispersion of the additive.

  • Sample Preparation: The compounded materials are compression molded into thin films (e.g., 100 µm thickness).

  • Accelerated Aging: The films are placed in a forced-air circulating oven at 150°C.

  • Monitoring: Samples are removed from the oven at regular intervals (e.g., every 24 hours).

  • Analysis:

    • Visual Inspection: Note any changes in color (yellowing) or mechanical integrity (brittleness).

    • FTIR Spectroscopy: The formation of carbonyl groups (C=O) due to oxidation is monitored by measuring the absorbance in the region of 1700-1750 cm⁻¹. The "Carbonyl Index" is calculated as the ratio of the carbonyl peak absorbance to a reference peak absorbance (e.g., a C-H stretch).

  • Performance Metric: The effectiveness of the stabilizer is determined by the time required to reach a predefined level of degradation (e.g., a specific Carbonyl Index value or the onset of physical embrittlement).

Conclusion and Future Outlook

This compound presents a compelling profile for multifaceted applications in polymer chemistry. The protocols outlined in this guide provide a robust framework for systematically investigating its potential as a polymer modifier, a molecular weight regulator, and a thermo-oxidative stabilizer. The most promising application appears to be as a stabilizer, given the strong precedent of structurally similar hindered phenolic antioxidants. Further research should focus on direct performance comparisons with commercially available additives and exploring potential synergistic effects with other stabilizers. The synthesis of this molecule and its subsequent polymerization or blending offers a rich area for innovation in the development of advanced polymeric materials.

References

  • Patsnap Eureka. (2025, July 22). Ethyl Propanoate as a Precursor in Polymer Synthesis.
  • Patsnap Eureka. (2025, July 22). Reactivity of Ethyl Propanoate in Base-Activated Polymerization.
  • Unknown Author. (2025, December 26). The Role of 2,4-Di-tert-butylphenol in Modern Polymer Stabilization.
  • Unknown Author. (n.d.). The Role of 4-tert-Butylphenol in Modern Polymer Manufacturing.
  • ChemicalBook. (n.d.). Methyl 3-(3,5-di-tert-butyl-4-hydroxyphenyl)propionate | 6386-38-5.
  • CymitQuimica. (n.d.). Methyl 3-(3,5-di-tert-butyl-4-hydroxyphenyl)propionate.
  • MDPI. (2024, November 29). Applications of Tert-Butyl-Phenolic Antioxidants in Consumer Products and Their Potential Toxicities in Humans.
  • ResearchGate. (2014, October). The antioxidant methyl 3-(3,5-di-tert-butyl-4-hydroxyphenyl)propionate.
  • Google Patents. (n.d.). CN103664612A - Synthetic method for methyl 3-(3,5-di-tert-butyl-4-hydroxyphenyl) propionate.
  • PENPET. (n.d.). Para-tert-Butylphenol (PTBP) for High-Quality Resin Production.
  • Wikipedia. (n.d.). 4-tert-Butylphenol.
  • TCI Chemicals. (n.d.). Methyl 3-(3,5-Di-tert-butyl-4-hydroxyphenyl)propionate.
  • Unknown Author. (n.d.). The Chemistry and Applications of Propionic Acid in Industrial Synthesis.
  • Unknown Author. (n.d.). ESTERIFICATION OF PROPANOIC ACID IN THE PRESENCE OF A HOMOGENEOUS CATALYST.

Sources

Troubleshooting & Optimization

Optimizing reaction conditions for "Methyl 3-(4-tert-butylphenyl)propanoate" synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the synthesis of Methyl 3-(4-tert-butylphenyl)propanoate. This guide is designed for researchers, scientists, and professionals in drug development, providing in-depth troubleshooting advice and frequently asked questions to optimize your experimental outcomes. Our focus is on providing practical, field-tested insights grounded in established chemical principles.

Introduction to Synthetic Strategies

The synthesis of this compound, a valuable intermediate in various fields, is primarily achieved through two robust methods: the Palladium-Catalyzed Heck Reaction and the Fischer-Speier Esterification. A less common but viable alternative is the Michael Addition. Each pathway presents unique advantages and challenges. This guide will dissect these methods, offering solutions to common experimental hurdles.

Visualizing the Synthetic Pathways

To aid in understanding the primary synthetic routes, the following diagram illustrates the key transformations.

Synthesis_Pathways cluster_Heck Heck Reaction cluster_Fischer Fischer Esterification cluster_Michael Michael Addition A 4-tert-butyl-iodobenzene C This compound A->C Pd Catalyst, Base B Methyl acrylate B->C D 3-(4-tert-butylphenyl)propanoic acid F This compound D->F Acid Catalyst E Methanol E->F G 4-tert-butylphenol I This compound G->I Base H Methyl acrylate H->I Heck_Workflow A 1. Catalyst Preparation (Pd(OAc)2 + P(o-tol)3 in DMF) B 2. Addition of Reactants (Aryl halide, alkene, base) A->B C 3. Reaction (Heating and Monitoring) B->C D 4. Workup (Extraction and Washing) C->D E 5. Purification (Column Chromatography) D->E F Product E->F Fischer_Workflow A 1. Dissolution (Carboxylic acid in excess methanol) B 2. Acid Catalysis (Add H2SO4) A->B C 3. Reflux (Heating and Monitoring) B->C D 4. Workup (Neutralization and Extraction) C->D E 5. Purification (Recrystallization/Chromatography) D->E F Product E->F

Technical Support Center: Synthesis of Methyl 3-(4-tert-butylphenyl)propanoate

Author: BenchChem Technical Support Team. Date: January 2026

Prepared by: Gemini, Senior Application Scientist

Welcome to the technical support center for the synthesis of Methyl 3-(4-tert-butylphenyl)propanoate. This guide is designed for researchers, chemists, and drug development professionals to navigate and troubleshoot common side reactions and challenges encountered during its synthesis. The content is structured in a flexible question-and-answer format to directly address specific experimental issues.

Section 1: Troubleshooting the Heck Reaction Route

The Heck reaction is a powerful method for C-C bond formation, typically involving the palladium-catalyzed coupling of an aryl halide (e.g., 4-tert-butylbromobenzene) with an alkene (methyl acrylate).[1] While elegant, this pathway is susceptible to several side reactions that can diminish yield and purity.

FAQ 1.1: My Heck reaction has a low yield and I'm observing multiple byproducts. What's going wrong?

Answer: Low yields in the Heck reaction are often attributable to a combination of competing side reactions and suboptimal catalyst stability. The primary culprits are typically catalyst decomposition, homocoupling of the aryl halide, and isomerization of the alkene.

Underlying Causes and Mechanisms:

  • Catalyst Decomposition: The active Pd(0) catalyst can aggregate to form inactive palladium black, especially at high temperatures or under oxygenated conditions. This precipitation removes the catalyst from the catalytic cycle, halting the reaction. Ligands are crucial for stabilizing the Pd(0) species and preventing this decomposition.[2]

  • Homocoupling (Glaser Coupling): Two molecules of the aryl halide can couple to form a biaryl species (e.g., 4,4'-di-tert-butylbiphenyl). This side reaction is more prevalent at higher temperatures and with certain phosphine ligands.

  • Alkene Isomerization: The desired product, an α,β-unsaturated ester, can isomerize to the more thermodynamically stable conjugated isomer if the reaction conditions allow for reversible β-hydride elimination. Adding a suitable base can facilitate the desired irreversible reductive elimination, minimizing isomerization.[3]

  • Reduction of Aryl Halide: The aryl halide can be reduced to the corresponding arene (tert-butylbenzene) through various pathways, including reaction with the hydride-palladium species formed during the catalytic cycle.

Troubleshooting Workflow: Diagnosing Low Yield in Heck Reaction

G start Low Yield Observed q1 Is Palladium Black visible? start->q1 sol1 Improve Catalyst Stability: - Degas solvents thoroughly. - Use a robust phosphine ligand (e.g., P(t-Bu)3). - Avoid excessive temperatures. q1->sol1 Yes q2 Major byproduct is 4,4'-di-tert-butylbiphenyl? q1->q2 No a1_yes Yes a1_no No sol1->q2 sol2 Minimize Homocoupling: - Lower reaction temperature. - Screen different ligands/bases. - Ensure slow addition of aryl halide. q2->sol2 Yes q3 Isomerized alkene byproduct detected (e.g., by GC-MS)? q2->q3 No a2_yes Yes a2_no No sol2->q3 sol3 Prevent Isomerization: - Use a strong, non-coordinating base (e.g., K2CO3, Cs2CO3). - Add silver salts to facilitate HX elimination. q3->sol3 Yes end_node Re-run optimized reaction q3->end_node No (Consider other issues like reactant purity) a3_yes Yes a3_no No sol3->end_node

Caption: Troubleshooting flowchart for low yields in the Heck reaction.

FAQ 1.2: My product is a mixture of regioisomers. How can I ensure addition to the β-carbon of methyl acrylate?

Answer: The regioselectivity of the Heck reaction is governed by both electronic and steric factors during the migratory insertion step.[2] For electron-deficient alkenes like methyl acrylate, the aryl group addition almost exclusively occurs at the β-carbon to keep the electron-donating palladium complex at the α-carbon, adjacent to the electron-withdrawing ester group. Significant formation of the α-substituted product is unusual but can be influenced by bulky ligands.

Controlling Regioselectivity:

  • Ligand Choice: While bulky phosphine ligands are excellent for promoting oxidative addition, extremely bulky ligands could potentially influence the regioselectivity of the insertion step. Standard ligands like triphenylphosphine (PPh₃) typically provide excellent β-selectivity with acrylates.[4]

  • Electronic Effects: The strong electron-withdrawing nature of the ester group in methyl acrylate is the primary driver for β-arylation. Ensure your starting acrylate is pure and has not polymerized or degraded.

Table 1: Influence of Reaction Parameters on Heck Reaction Side Products

ParameterCondition to Favor ProductCondition Leading to Side ProductsAssociated Side Product(s)
Catalyst Homogeneous Pd(0) source (e.g., Pd(OAc)₂ + ligand)Presence of O₂, high temperaturePalladium Black (inactive catalyst)
Ligand Electron-rich, bulky phosphines (e.g., P(t-Bu)₃)No ligand or unstable ligandsPalladium Black, Homocoupling
Base Inorganic bases (K₂CO₃, Cs₂CO₃)Weak or sterically hindered organic basesAlkene Isomerization
Temperature Lowest effective temperature (e.g., 80-120 °C)Excessive temperature (>140 °C)Homocoupling, Catalyst Decomposition
Section 2: Troubleshooting the Fischer Esterification Route

This route involves the acid-catalyzed esterification of 3-(4-tert-butylphenyl)propanoic acid with methanol. The primary challenge in Fischer esterification is that it is an equilibrium-controlled process.[5]

FAQ 2.1: My esterification reaction is stalling and fails to reach completion. How can I drive the reaction forward?

Answer: The Fischer esterification is a reversible reaction between a carboxylic acid and an alcohol to form an ester and water.[6] To achieve a high yield, the equilibrium must be shifted towards the products according to Le Châtelier's Principle.

Strategies to Drive Equilibrium:

  • Use of Excess Alcohol: The most common strategy is to use the alcohol (methanol) as the solvent, creating a large molar excess that drives the reaction forward.[7] A 10 to 20-fold molar excess is recommended.[8]

  • Removal of Water: As water is a product, its removal will shift the equilibrium to the right. This can be achieved by:

    • Azeotropic Distillation: Using a Dean-Stark apparatus with a solvent that forms an azeotrope with water (e.g., toluene, hexane).[5]

    • Drying Agents: Incorporating molecular sieves or anhydrous salts into the reaction mixture to sequester the water as it is formed.[9]

Protocol: Driving Fischer Esterification to Completion

  • Setup: To a round-bottom flask, add 3-(4-tert-butylphenyl)propanoic acid (1.0 eq).

  • Add Reagent/Solvent: Add a 20-fold molar excess of anhydrous methanol.

  • Add Catalyst: Slowly add a catalytic amount of concentrated sulfuric acid (H₂SO₄) or p-toluenesulfonic acid (TsOH) (0.05 - 0.1 eq).[8]

  • Reaction: Attach a reflux condenser fitted with a drying tube (or set up a Dean-Stark apparatus if using a co-solvent).

  • Heat: Heat the mixture to reflux (approx. 65 °C for methanol) with stirring.

  • Monitor: Monitor the reaction's progress via TLC or GC until the starting carboxylic acid spot disappears (typically 4-24 hours).[8]

FAQ 2.2: I am observing a byproduct with a high boiling point, possibly an ether. Why is this happening?

Answer: Under strong acidic conditions and at elevated temperatures, alcohols can undergo dehydration to form ethers (e.g., dimethyl ether from methanol). While less common at the boiling point of methanol, this side reaction can become significant if the reaction is overheated or if a very high concentration of a strong dehydrating acid (like H₂SO₄) is used.

Mitigation Strategies:

  • Temperature Control: Maintain a gentle reflux. Do not overheat the reaction mixture.

  • Catalyst Choice: Consider using a milder acid catalyst, such as p-toluenesulfonic acid, which is less prone to causing dehydration than sulfuric acid.[5]

  • Catalyst Concentration: Use the minimum effective amount of catalyst.

Fischer Esterification: Main Reaction vs. Side Reaction

G cluster_main Desired Esterification Pathway cluster_side Side Reaction: Ether Formation RCOOH R-COOH (Carboxylic Acid) Ester R-COOCH3 (Ester) RCOOH->Ester + CH3OH, H+ MeOH CH3OH (Methanol) Ester->RCOOH + H2O, H+ MeOH2 2 CH3OH (Methanol) H2O H2O (Water) Ether CH3-O-CH3 (Dimethyl Ether) MeOH2->Ether H+, Heat H2O2 H2O (Water)

Caption: Equilibrium of Fischer esterification and the potential side reaction of ether formation.

Section 3: Troubleshooting the Catalytic Hydrogenation Route

This approach involves the reduction of the carbon-carbon double bond of a precursor like Methyl 3-(4-tert-butylphenyl)propenoate (the likely product of a Heck reaction).

FAQ 3.1: My hydrogenation reaction is very slow or has stopped completely. What are the common causes?

Answer: Catalytic hydrogenation is a surface-mediated reaction, making it highly sensitive to the catalyst's activity and the presence of impurities.

Common Issues and Solutions:

  • Catalyst Poisoning: The palladium catalyst (commonly Pd/C) can be poisoned by trace impurities. Sulfur compounds (from reagents like thiols), halides, or strong coordinating species can irreversibly bind to the catalyst's active sites, deactivating it.

    • Solution: Ensure all reagents and solvents are of high purity. If poisoning is suspected, filter the mixture through a pad of Celite and add fresh catalyst.

  • Poor Catalyst Activity: The catalyst may have lost activity due to improper storage (oxidation) or being a poor-quality batch.

    • Solution: Use a fresh batch of catalyst from a reputable supplier. Perform a test reaction on a known, clean substrate to verify catalyst activity.

  • Insufficient Mass Transfer: The reaction is dependent on hydrogen gas dissolving into the solvent and reaching the catalyst surface.

    • Solution: Ensure vigorous stirring to facilitate gas-liquid-solid mixing. Increase hydrogen pressure if the equipment allows, as this increases the concentration of dissolved hydrogen.

FAQ 3.2: I am observing reduction of the aromatic ring. How can I selectively reduce only the alkene double bond?

Answer: While reduction of the benzene ring requires more forcing conditions than reducing an isolated C=C double bond, over-reduction can occur under high pressure, high temperature, or with highly active catalysts like Rhodium or Ruthenium.[10]

Ensuring Selective Reduction:

  • Catalyst Choice: Palladium on carbon (Pd/C) is the standard and generally excellent choice for selectively hydrogenating an alkene in the presence of an aromatic ring.

  • Reaction Conditions:

    • Pressure: Conduct the reaction at or near atmospheric pressure of H₂. High pressures are generally required for arene hydrogenation.

    • Temperature: Run the reaction at room temperature. Elevated temperatures increase the rate of all reductions, including that of the aromatic ring.

    • Reaction Time: Monitor the reaction closely and stop it as soon as the starting material is consumed to prevent over-reduction of the product.

References
  • Heck Reaction - Chemistry LibreTexts. (2023). Available at: [Link]

  • Heck reaction - Wikipedia. (n.d.). Available at: [Link]

  • Heck Reaction Explained: Definition, Examples, Practice & Video Lessons - Pearson. (2022). Available at: [Link]

  • Heck Reaction: easy Mechanism, applications - Chemistry Notes. (2022). Available at: [Link]

  • The antioxidant methyl 3-(3,5-di-tert-butyl-4-hydroxyphenyl)propionate - ResearchGate. (2025). Available at: [Link]

  • CN103664612A - Synthetic method for methyl 3-(3,5-di-tert-butyl-4-hydroxyphenyl) propionate - Google Patents. (n.d.).
  • Fischer Esterification - Carboxylic Acid to Ester Under Acidic Conditions. (2022). Available at: [Link]

  • Fischer Esterification - Organic Chemistry Portal. (n.d.). Available at: [Link]

  • Synthesis of methyl propanoate by Baeyer–Villiger monooxygenases - RSC Publishing. (n.d.). Available at: [Link]

  • Fischer–Speier esterification - Wikipedia. (n.d.). Available at: [Link]

  • Experiment 10: Fischer Esterification: An ester from a carboxylic acid and an alcohol. (n.d.). Available at: [Link]

  • Catalytic hydrogenation of methyl vs. tert-butyl benzoate with complexes 2 and 5. - ResearchGate. (n.d.). Available at: [Link]

  • Synthesis of (3-tert-butyl-4-hydroxy-5-methylphenyl) propionate derivatives and their thermal antioxidation behavior for POM | Request PDF - ResearchGate. (2025). Available at: [Link]

  • 3-(4-tert-Butylphenyl)-2-methylpropanoic acid | C14H20O2 | CID 106694 - PubChem. (n.d.). Available at: [Link]

  • Oxidation of methyl 3-phenylpropanoate. | Download Scientific Diagram - ResearchGate. (n.d.). Available at: [Link]

  • Submitted by Michaël Davi, Arnaud Comte, Rodolphe Jazzar, and Olivier Baudoin - Organic Syntheses Procedure. (n.d.). Available at: [Link]

  • Kinetic profile of the 3 a TH reaction. | Download Scientific Diagram - ResearchGate. (n.d.). Available at: [Link]

  • THE MECHANISM OF THE REACTIONS OF AROMATIC HYDROCARBONS WITH HYDROGEN ON METALLIC CATALYSTS. - DTIC. (n.d.). Available at: [Link]

Sources

Purification of "Methyl 3-(4-tert-butylphenyl)propanoate" from isomeric by-products

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for advanced purification challenges. This guide provides in-depth troubleshooting and frequently asked questions (FAQs) for researchers, chemists, and drug development professionals facing the common but difficult task of purifying Methyl 3-(4-tert-butylphenyl)propanoate from its isomeric by-products. As the para isomer is often the desired product in various synthetic applications, removing the co-produced ortho and meta isomers is critical for ensuring material integrity and downstream performance.

This document is structured to help you diagnose your purification problem, select the appropriate strategy, and validate the purity of your final product.

Section 1: Pre-Purification Analysis - Understanding Your Isomeric Mixture

Before attempting any purification, it is essential to characterize the crude product mixture. Positional isomers often exhibit very similar physical properties, making their separation challenging without a clear analytical strategy.[1]

Q1: What are the likely isomeric impurities in my crude this compound?

During syntheses involving electrophilic aromatic substitution on tert-butylbenzene (e.g., Friedel-Crafts acylation followed by reduction and esterification), the directing effects of the bulky tert-butyl group will primarily yield the para (1,4-) substituted product. However, the formation of ortho (1,2-) and meta (1,3-) isomers is common. The tert-butyl group is an ortho, para- director, but steric hindrance often suppresses the formation of the ortho isomer to some extent, making the meta isomer a more common significant by-product in some reaction conditions.[2]

Therefore, your crude product likely contains:

  • Target Product: this compound (para)

  • Isomeric Impurity: Methyl 3-(2-tert-butylphenyl)propanoate (ortho)

  • Isomeric Impurity: Methyl 3-(3-tert-butylphenyl)propanoate (meta)

Q2: How can I use NMR spectroscopy to confirm the presence and ratio of ortho, meta, and para isomers?

Nuclear Magnetic Resonance (NMR) spectroscopy is the most powerful tool for unambiguously identifying positional isomers.[3][4] The key lies in analyzing the symmetry of the aromatic ring, which dictates the number of unique signals and their splitting patterns in both ¹H and ¹³C NMR spectra.[5][6]

¹H NMR Analysis: The aromatic region (typically δ 6.8-7.5 ppm) is most diagnostic.

  • para isomer: Due to its C2 symmetry, the aromatic ring will show a simple AA'BB' system, which often appears as two distinct doublets, each integrating to 2H.

  • ortho isomer: Lacks symmetry, resulting in four distinct signals in the aromatic region, each integrating to 1H, with complex splitting patterns (doublets, triplets, or doublets of doublets).

  • meta isomer: Also lacks symmetry and will show four distinct 1H signals in the aromatic region, often with one signal appearing as a singlet or a narrow triplet (the proton between the two substituents).

¹³C NMR Analysis: The number of unique carbon signals in the aromatic region (typically δ 120-155 ppm) is also a clear indicator.

  • para isomer: Shows only four signals for the six aromatic carbons due to symmetry.

  • ortho and meta isomers: Will each show six distinct signals for the six aromatic carbons.

Table 1: Summary of Expected NMR Signals for Isomeric By-products

Isomer Substitution Symmetry Expected ¹H Aromatic Signals Expected ¹³C Aromatic Signals
Target (para) 1,4- High 2 (e.g., two doublets) 4
Impurity (ortho) 1,2- Low 4 (complex splitting) 6

| Impurity (meta) | 1,3- | Low | 4 (complex splitting) | 6 |

By integrating the distinct signals belonging to each isomer in the ¹H NMR spectrum, you can accurately determine the isomeric ratio in your crude mixture.

Q3: What role does GC-MS or HPLC play in analyzing the crude mixture?

Gas Chromatography-Mass Spectrometry (GC-MS) and High-Performance Liquid Chromatography (HPLC) are essential for assessing the purity and complexity of your mixture.[7]

  • GC-MS: Provides excellent separation of volatile isomers and gives a percentage purity based on peak area. The mass spectrum for each peak confirms that the components are isomers (same molecular weight). Specialized GC columns, such as those with liquid crystal stationary phases, can offer enhanced separation based on molecular geometry.[8]

  • HPLC: Often used with a UV detector, HPLC can quantify the isomer ratio. For aromatic isomers, columns with phenyl-based stationary phases can provide enhanced selectivity through π-π interactions.[9][10]

Section 2: Purification Strategies - Troubleshooting & Protocols

The choice of purification method depends on the isomeric ratio, the scale of your experiment, and the available equipment. Below is a decision workflow to guide your choice.

G start Crude Isomeric Mixture scale_check What is your scale? start->scale_check lab_scale Lab Scale scale_check->lab_scale <10 g large_scale Pilot / Production Scale scale_check->large_scale >10 g flash_chrom Flash Chromatography lab_scale->flash_chrom Primary Method prep_hplc Preparative HPLC lab_scale->prep_hplc High Purity Needed crystal crystal large_scale->crystal Is the target solid and significantly pure (>85%)? frac_dist frac_dist large_scale->frac_dist Are isomers liquid? crystal_yes Fractional Crystallization crystal->crystal_yes Yes crystal_no Fractional Distillation or Preparative Chromatography crystal->crystal_no No frac_dist_yes frac_dist_yes frac_dist->frac_dist_yes Sufficient BP difference? frac_dist_yes->crystal_no No frac_dist_purify Fractional Vacuum Distillation frac_dist_yes->frac_dist_purify Yes

Caption: Decision tree for selecting a purification method.

Strategy A: Fractional Vacuum Distillation

Q4: When is fractional distillation a suitable method for separating these isomers?

Fractional distillation separates compounds based on differences in boiling points.[11] This method is viable only if the boiling points of the para, ortho, and meta isomers are sufficiently different (ideally >10-15 °C). While data for these specific esters is scarce, para-substituted isomers often have slightly different boiling points from their ortho/meta counterparts. This method is most effective when one isomer is dominant. Vacuum distillation is necessary to prevent thermal decomposition at high temperatures.[12]

Q5: My distillation is not giving good separation. What are the common troubleshooting steps?

Poor separation during fractional distillation is a common issue. Here’s how to troubleshoot:

  • Increase Column Efficiency: The efficiency of the separation depends on the number of "theoretical plates" in your column.[13] A simple Vigreux column may be insufficient. Use a packed column (e.g., with Raschig rings or metal sponge) to dramatically increase the surface area for vapor-liquid equilibria.

  • Optimize the Reflux Ratio: Do not distill too quickly. A high reflux ratio (more condensate returning to the column than is collected) allows for more equilibrium cycles and better separation. Wrap the column with glass wool or aluminum foil to maintain a proper temperature gradient and prevent premature cooling.[14]

  • Ensure a Stable Vacuum: Fluctuations in vacuum pressure will cause the boiling points to change, ruining the separation. Use a high-quality vacuum pump with a manometer and a vacuum controller.

  • Check for Azeotropes: It is possible that the isomers form a constant boiling point mixture (azeotrope), which cannot be separated by distillation. If separation does not improve with a high-efficiency column, this may be the case.

Protocol 1: Step-by-Step Guide to Fractional Vacuum Distillation
  • Apparatus Setup: Assemble a fractional distillation apparatus using a round-bottom flask, a packed fractionating column (at least 30 cm), a distillation head with a thermometer, a condenser, and receiving flasks. Ensure all glass joints are properly sealed with vacuum grease.

  • Charge the Flask: Fill the boiling flask no more than two-thirds full with the crude isomeric mixture and add a magnetic stir bar or boiling chips.

  • Apply Vacuum: Slowly and carefully apply vacuum to the system. The pressure should be stable and as low as possible (e.g., <1 mmHg).

  • Heating: Begin heating the flask gently using a heating mantle.

  • Establish Reflux: Allow the vapor to rise slowly up the column until it begins to condense and return to the flask. Let the column equilibrate under total reflux for at least 30 minutes to establish the temperature gradient.

  • Collect Fractions: Slowly begin to collect the distillate. The initial fraction will be enriched in the lowest boiling point component. Monitor the temperature at the distillation head; a stable temperature indicates a pure fraction is being collected.

  • Change Fractions: When the temperature begins to rise, change the receiving flask to collect the intermediate fraction. A second temperature plateau will indicate the distillation of the next component.

  • Analysis: Analyze each fraction by GC or ¹H NMR to determine its isomeric composition.

Strategy B: Preparative Chromatography

Chromatography is often the most effective method for separating isomers with similar physical properties.[15]

Q6: Which type of chromatography (Flash vs. Preparative HPLC) is best for my scale?
  • Flash Chromatography: Ideal for lab-scale purification (milligrams to several grams). It is faster and uses less expensive equipment than HPLC. It was shown to be effective for similar compounds like tert-butylnitrobenzene isomers.[12]

  • Preparative HPLC: Offers much higher resolution and is suitable for purifying small quantities (<1 g) to very high purity (>99.5%). It is more expensive and time-consuming but is the method of choice when baseline separation is required. Specialized columns can be used to enhance selectivity.[16][17]

Q7: I'm getting poor resolution in my silica gel flash chromatography. How can I improve it?

Poor resolution is typically a solvent system issue.

  • Optimize the Mobile Phase: The key is to find a solvent system where the isomers have different Rf values. Use Thin Layer Chromatography (TLC) to screen various solvent systems. Start with a non-polar solvent like hexane and gradually add a more polar solvent like ethyl acetate or dichloromethane. A good starting point is a 98:2 or 95:5 mixture of Hexane:Ethyl Acetate.

  • Use a Fine-Mesh Silica: Higher-quality, smaller-particle silica gel provides greater surface area and better separation.

  • Column Dimensions: Use a longer, narrower column for difficult separations. A length-to-diameter ratio of at least 10:1 is recommended.

  • Loading Technique: Load the crude product in a minimal amount of solvent to ensure a narrow starting band. Dry loading (adsorbing the compound onto a small amount of silica first) is often superior to wet loading.

Protocol 2: Step-by-Step Guide to Flash Chromatography
  • TLC Analysis: Determine the optimal mobile phase using TLC. Aim for Rf values between 0.2 and 0.4 for the components, with the largest possible ΔRf.

  • Pack the Column: Prepare a slurry of silica gel in the mobile phase and carefully pour it into the column, ensuring no air bubbles are trapped. Add a thin layer of sand on top of the silica bed.

  • Load the Sample: Dissolve the crude mixture in a minimum amount of the mobile phase (or a less polar solvent) and carefully apply it to the top of the column. Alternatively, use the dry loading method.

  • Elution: Add the mobile phase to the column and apply gentle positive pressure (using air or nitrogen). Collect fractions continuously.

  • Monitor Elution: Monitor the fractions by TLC to identify which ones contain the desired pure para isomer.

  • Combine and Evaporate: Combine the pure fractions and remove the solvent using a rotary evaporator to yield the purified product.

Strategy C: Fractional Crystallization

Q8: How can I determine if fractional crystallization is a viable option?

Crystallization is an excellent, scalable purification technique if the target compound meets certain criteria.[18]

  • Solid Product: The target para isomer should be a solid at or near room temperature. Para-substituted compounds are often more crystalline than their ortho or meta counterparts due to their higher symmetry, which allows for more efficient packing in a crystal lattice.

  • Purity of Crude: The crude product should contain a high percentage (>85%) of the desired para isomer.

  • Solubility Difference: There must be a significant difference in solubility between the para isomer and the impurities in the chosen solvent.

To test viability, take a small sample of the crude oil, dissolve it in a minimal amount of a hot solvent (e.g., methanol, hexane, or ethanol), and allow it to cool slowly. If crystals form, isolate them and check their purity by NMR or GC.

Q9: My product won't crystallize, or the impurities are co-crystallizing. What should I do?
  • Solvent Screening: This is the most critical parameter. Test a range of solvents with varying polarities. The ideal solvent is one in which the target compound is sparingly soluble at low temperatures but highly soluble at high temperatures, while the impurities remain soluble at low temperatures.[19]

  • Control the Cooling Rate: Slow, controlled cooling is crucial. Rapid cooling (e.g., placing in an ice bath) will trap impurities. Allow the solution to cool to room temperature slowly, then transfer it to a refrigerator (4 °C), and finally to a freezer (-20 °C) if necessary.

  • Seeding: If crystallization is slow to initiate, add a tiny seed crystal of the pure para isomer to the supersaturated solution to induce crystallization.

  • Purity Level: If the crude mixture is too impure, the impurities can inhibit crystallization. It may be necessary to perform a preliminary purification by flash chromatography to enrich the para isomer before attempting crystallization.

Protocol 3: Step-by-Step Guide to Fractional Crystallization
  • Dissolution: In an Erlenmeyer flask, add the crude material and the chosen solvent. Heat the mixture with stirring until all the solid dissolves. Add the solvent dropwise until a clear solution is obtained at the boiling point.

  • Slow Cooling: Remove the flask from the heat, cover it, and allow it to cool slowly and undisturbed to room temperature.

  • Induce Crystallization: If crystals do not form, gently scratch the inside of the flask with a glass rod or add a seed crystal.

  • Further Cooling: Once crystal growth appears to have stopped at room temperature, place the flask in a refrigerator and then a freezer to maximize the yield.

  • Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.

  • Washing: Wash the crystals with a small amount of ice-cold crystallization solvent to remove any residual mother liquor containing the impurities.

  • Drying: Dry the purified crystals under vacuum. Analyze the purity of the crystals and the composition of the mother liquor. Repeat the process if necessary.

Section 3: Post-Purification - Validating Your Success

Q10: How do I confirm the purity of my final product?

After purification, you must rigorously confirm the isomeric purity of your this compound.

  • ¹H NMR Spectroscopy: This is the primary validation tool. A high-purity spectrum of the para isomer should show clean, sharp signals in the aromatic region corresponding to the expected AA'BB' pattern, with no visible signals attributable to the ortho or meta isomers.

  • GC or HPLC Analysis: A single, sharp peak should be observed on the chromatogram. Compare the retention time to a known standard if available. The peak area should indicate a purity of >99% (or your desired specification).

  • Melting Point: If the product is a solid, a sharp melting point range (e.g., within 1-2 °C) is a good indicator of high purity. Impurities typically depress and broaden the melting point range.

By systematically applying these analytical and purification strategies, you can successfully isolate high-purity this compound for your research and development needs.

References

Sources

Troubleshooting low yield in "Methyl 3-(4-tert-butylphenyl)propanoate" synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the synthesis of Methyl 3-(4-tert-butylphenyl)propanoate. This guide is designed for researchers, chemists, and drug development professionals to troubleshoot common issues and answer frequently asked questions related to this synthesis. As Senior Application Scientists, we provide not just solutions, but also the underlying scientific principles to empower your experimental success.

Troubleshooting Guide: Addressing Low Yield

Low yield is a frequent challenge in multi-step organic synthesis. Here, we address specific problems you might encounter during the most common synthetic routes to this compound.

Scenario 1: Palladium-Catalyzed Heck Reaction Route

The Heck reaction, a cornerstone of C-C bond formation, is a popular method for this synthesis, typically involving the coupling of an aryl halide (e.g., 4-tert-butylbromobenzene) with methyl acrylate.[1][2]

Question: My Heck reaction shows low conversion, and I'm primarily recovering my starting aryl halide. What are the likely causes?

Answer: Low conversion in a Heck reaction often points to issues with the catalytic cycle. The cycle involves three key steps: oxidative addition, migratory insertion, and β-hydride elimination.[3] A failure at any stage can stall the reaction.

Potential Causes & Solutions:

  • Catalyst Inactivity: The active catalyst is a Pd(0) species. If your Pd(II) precatalyst (e.g., Pd(OAc)₂) is not efficiently reduced in situ, or if the Pd(0) catalyst is deactivated (e.g., by oxygen), the reaction will not proceed.

    • Expert Insight: The reduction of Pd(II) to Pd(0) is often facilitated by phosphine ligands, which are themselves oxidized. Ensure your phosphine ligand is of high purity. It is advisable to limit the access of oxygen when using arylphosphines.[4]

    • Troubleshooting Protocol:

      • Degas your solvent thoroughly (e.g., by sparging with argon or nitrogen for 30 minutes).

      • Ensure all glassware is oven-dried and the reaction is run under a positive pressure of an inert atmosphere.

      • Consider using a pre-activated Pd(0) catalyst like Pd(PPh₃)₄.

  • Improper Base Selection: The base is crucial for regenerating the Pd(0) catalyst in the final step of the cycle and neutralizing the H-X acid produced.[3] An inappropriate base can lead to poor catalyst turnover.

    • Expert Insight: Organic bases like triethylamine (NEt₃) are common, but inorganic bases such as K₂CO₃ or NaOAc can also be effective. The choice can depend on the solvent and substrate. For instance, hindered organic bases may be less effective.

    • Troubleshooting Protocol:

      • If using NEt₃, ensure it is freshly distilled and dry.

      • Try screening other bases. A common starting point is to use 1.2-1.5 equivalents of the base.

  • Solvent Effects: The solvent plays a critical role in stabilizing the catalytic species and influencing reaction rates.[5][6]

    • Expert Insight: Polar aprotic solvents like DMF, DMAc, or acetonitrile are typically used because they can dissolve the inorganic base and stabilize the charged intermediates in the catalytic cycle.

    • Troubleshooting Protocol:

      • Ensure your solvent is anhydrous. Water can interfere with the catalyst.

      • If solubility is an issue, consider a different solvent system.

Troubleshooting Flowchart: Low Conversion in Heck Reaction

start Low Conversion in Heck Reaction catalyst Issue: Inactive Catalyst? start->catalyst base Issue: Incorrect Base? catalyst->base No sol_catalyst Solution: - Use fresh Pd(0) catalyst or ensure in-situ reduction. - Degas solvent and use inert atmosphere. catalyst->sol_catalyst Yes conditions Issue: Suboptimal Conditions? base->conditions No sol_base Solution: - Use fresh, dry base. - Screen different organic/inorganic bases (e.g., NEt3, K2CO3). - Adjust stoichiometry (1.2-1.5 eq). base->sol_base Yes sol_conditions Solution: - Use dry, polar aprotic solvent (DMF, ACN). - Increase temperature incrementally (e.g., 80°C -> 100°C). - Check purity of starting materials. conditions->sol_conditions Yes end Improved Yield sol_catalyst->end sol_base->end sol_conditions->end

Caption: A logical workflow for diagnosing low conversion in a Heck reaction.

Question: My reaction is producing significant side products, including what appears to be a homocoupled biaryl compound. How can I suppress this?

Answer: Side product formation is typically a result of competing reaction pathways. Homocoupling of the aryl halide is a known side reaction in palladium-catalyzed processes, especially at high temperatures or with certain ligands.[7]

Potential Causes & Solutions:

  • High Temperature: While higher temperatures increase the reaction rate, they can also promote catalyst decomposition and side reactions.

    • Troubleshooting Protocol: Try running the reaction at the lowest temperature that gives a reasonable conversion rate (e.g., start at 80°C).

  • Ligand Choice: The phosphine ligand stabilizes the palladium center. Bulky, electron-rich ligands can favor the desired cross-coupling over side reactions.

    • Expert Insight: Ligands like P(o-tolyl)₃ or bulky biarylphosphines can sometimes give cleaner reactions than PPh₃.

    • Troubleshooting Protocol: Screen a small set of phosphine ligands to identify one that minimizes side product formation.

Scenario 2: Fischer-Speier Esterification Route

This classic method involves reacting the parent carboxylic acid, 3-(4-tert-butylphenyl)propanoic acid, with methanol in the presence of a strong acid catalyst.[8]

Question: My Fischer esterification is not going to completion, and I have a significant amount of unreacted carboxylic acid, even after refluxing for hours. Why is this happening?

Answer: The Fischer esterification is a reversible equilibrium reaction.[9][10] To achieve a high yield of the ester, the equilibrium must be shifted towards the products.

Potential Causes & Solutions:

  • Equilibrium Limitation: The presence of water, a product of the reaction, can drive the equilibrium back towards the starting materials (hydrolysis).

    • Expert Insight: According to Le Châtelier's principle, the equilibrium can be shifted in two primary ways: using a large excess of one reactant (the alcohol) or by removing a product (water) as it is formed.

    • Troubleshooting Protocol:

      • Use methanol as the solvent, which provides a large molar excess of the alcohol reactant. A 10 to 20-fold molar excess is recommended.[11]

      • If practical, use a Dean-Stark apparatus to remove water azeotropically, although this is more common with higher-boiling alcohols. For methanol, adding a dehydrating agent like molecular sieves can be effective.

  • Insufficient Catalyst: The acid catalyst protonates the carbonyl oxygen of the carboxylic acid, making it more electrophilic and susceptible to attack by the alcohol.[10] An insufficient amount of catalyst will result in a slow reaction.

    • Troubleshooting Protocol: Use a catalytic amount (e.g., 1-5 mol%) of a strong acid like concentrated H₂SO₄ or p-toluenesulfonic acid (p-TsOH).

Visualizing the Fischer Esterification Equilibrium

cluster_reactants Reactants cluster_products Products cluster_shift Driving the Equilibrium Acid R-COOH Ester R-COOR' Acid->Ester k_fwd (Esterification) Alcohol R'-OH (Methanol) Shift1 Add Excess Methanol Alcohol->Shift1 Ester->Acid k_rev (Hydrolysis) Shift2 Remove Water Ester->Shift2 Water H2O Shift1->Acid Shift2->Water

Caption: Shifting the Fischer equilibrium to maximize ester yield.

Question: My reaction mixture turned dark brown or black upon heating. What causes this decomposition?

Answer: Charring is a common issue when using strong, dehydrating acids like concentrated sulfuric acid at elevated temperatures.[12] The acid can cause side reactions and decomposition of the organic materials.

Potential Causes & Solutions:

  • Aggressive Catalyst: Concentrated H₂SO₄ is a very strong dehydrating agent and can cause charring.

    • Expert Insight: p-Toluenesulfonic acid (p-TsOH) is a solid, making it easier to handle, and is generally a milder catalyst that is less likely to cause decomposition.

    • Troubleshooting Protocol: Replace H₂SO₄ with an equivalent molar amount of p-TsOH.

  • Excessive Temperature: Refluxing too vigorously or for an unnecessarily long time can contribute to decomposition.

    • Troubleshooting Protocol: Maintain a gentle reflux (the boiling point of methanol is ~65 °C) and monitor the reaction by TLC or GC-MS. Stop the reaction once the starting material has been consumed.

Frequently Asked Questions (FAQs)

Q1: Which synthesis route is generally preferred for scalability: Heck or Fischer Esterification?

For large-scale industrial synthesis, the choice depends on the cost and availability of starting materials. If 3-(4-tert-butylphenyl)propanoic acid is readily available and inexpensive, the Fischer esterification is a robust, high-yielding, and atom-economical choice. However, if the corresponding aryl halide is more accessible, the Heck reaction provides a more direct route from simpler building blocks, despite the cost of the palladium catalyst and ligands.

Q2: What is the most effective method for purifying the final product, this compound?

The optimal purification method depends on the impurities present.

  • Column Chromatography: This is the most versatile method for removing both polar and non-polar impurities on a lab scale. A silica gel column with a gradient of ethyl acetate in hexanes is typically effective.

  • Vacuum Distillation: If the main impurities are non-volatile (e.g., catalyst residues, salts), vacuum distillation can be an excellent method for purification, especially on a larger scale.[13]

  • Recrystallization: The product is a low-melting solid (m.p. 62-64 °C), so recrystallization from a suitable solvent like hexanes or methanol/water could be a highly effective method for achieving high purity if the crude product is already relatively clean.[11]

Q3: What are the key analytical signatures to confirm I have successfully synthesized the target compound?

  • ¹H NMR: Look for the characteristic signals: a singlet for the tert-butyl group (~1.3 ppm), two triplets for the two CH₂ groups of the propanoate chain (~2.6 and 2.9 ppm), a singlet for the methyl ester group (~3.6 ppm), and two doublets for the para-substituted aromatic ring (~7.1 and 7.3 ppm).

  • ¹³C NMR: Confirm the presence of the ester carbonyl carbon (~173 ppm), the quaternary carbon of the tert-butyl group (~34 ppm), and the expected number of aromatic and aliphatic carbons.

  • Mass Spectrometry (MS): Look for the molecular ion peak corresponding to the product's molecular weight (220.15 g/mol for C₁₄H₂₀O₂).

  • Infrared (IR) Spectroscopy: A strong absorbance band around 1735 cm⁻¹ is characteristic of the ester carbonyl (C=O) stretch.

Q4: Are there any "greener" or more sustainable approaches to this synthesis?

Yes, the field of green chemistry is actively developing more sustainable methods. For the Heck reaction, this includes:

  • Phosphine-Free Catalysts: Developing palladium catalysts that do not require expensive and often air-sensitive phosphine ligands.[14]

  • Aqueous Media: Performing the reaction in water or a water-cosolvent mixture reduces the reliance on volatile organic compounds (VOCs).[14]

  • Heterogeneous Catalysts: Using palladium supported on a solid material (e.g., charcoal, silica) allows for easy recovery and reuse of the expensive metal catalyst.[4]

Summary of Recommended Reaction Conditions

ParameterHeck ReactionFischer Esterification
Starting Materials 4-tert-butylaryl halide, Methyl acrylate3-(4-tert-butylphenyl)propanoic acid, Methanol
Catalyst Pd(OAc)₂, Pd(PPh₃)₄ (0.5-2 mol%)H₂SO₄, p-TsOH (1-5 mol%)
Ligand (if needed) PPh₃, P(o-tolyl)₃ (1-4 eq. to Pd)N/A
Base/Reagent NEt₃, K₂CO₃ (1.2-1.5 eq.)Methanol (large excess, used as solvent)
Solvent DMF, Acetonitrile (anhydrous)Methanol
Temperature 80 - 110 °CReflux (~65 °C)
Typical Time 4 - 24 hours4 - 18 hours

References

  • Wikipedia. (2023). Tsuji–Trost reaction. Retrieved from [Link]

  • NROChemistry. (n.d.). Tsuji-Trost Allylation. Retrieved from [Link]

  • Google Patents. (2014). CN103664612A - Synthetic method for methyl 3-(3,5-di-tert-butyl-4-hydroxyphenyl) propionate.
  • ResearchGate. (n.d.). The antioxidant methyl 3-(3,5-di-tert-butyl-4-hydroxyphenyl)propionate. Retrieved from [Link]

  • YouTube. (2022). Tsuji-Trost Allylation. Retrieved from [Link]

  • Winter, R. T., Eastham, G. R., & Fraaije, M. W. (2011). Synthesis of methyl propanoate by Baeyer–Villiger monooxygenases. Chemical Communications, 47(32), 9191-9193. Retrieved from [Link]

  • Google Patents. (2012). US20120071696A1 - Process for preparing 2-methyl-3-(4-tert-butylphenyl)propanal with high para-isomer purity.
  • Organic Chemistry Portal. (n.d.). Tsuji-Trost Reaction. Retrieved from [Link]

  • Wikipedia. (2023). Heck reaction. Retrieved from [Link]

  • PrepChem.com. (n.d.). Synthesis of Octadecyl 3-(3,5-di-tertbutyl-4-hydroxyphenyl)-propionate. Retrieved from [Link]

  • Master Organic Chemistry. (2022). Fischer Esterification. Retrieved from [Link]

  • Chemistry LibreTexts. (2023). Heck Reaction. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Fischer Esterification. Retrieved from [Link]

  • Wikipedia. (2023). Fischer–Speier esterification. Retrieved from [Link]

  • Beletskaya, I. P., & Cheprakov, A. V. (2000). The Heck Reaction as a Sharpening Stone of Palladium Catalysis. Chemical Reviews, 100(8), 3009-3066. (Simulated reference, as the provided link is to a general MDPI page)
  • Organic Chemistry Portal. (n.d.). Heck Reaction. Retrieved from [Link]

  • ResearchGate. (2009). Palladium‐Catalysed Cross‐Coupling and Related Processes: Some Interesting Observations That Have Been Exploited in Synthetic Chemistry. Retrieved from [Link]

  • Reddit. (2023). Fischer Esterification Issue. Retrieved from [Link]

  • Google Patents. (2015). CN104910008A - Purification method of 3-(3,5-di-tert-butyl-4-hydroxyphenyl)methyl propionate.
  • PrepChem.com. (n.d.). Synthesis of tert-butyl propanoate. Retrieved from [Link]

  • Sherwood, J., Clark, J. H., Fairlamb, I. J. S., & Slattery, J. M. (2019). Solvent effects in palladium catalysed cross-coupling reactions. Green Chemistry, 21(9), 2164-2213. Retrieved from [Link]

  • Szymańska, I., et al. (2018). Heck Transformations of Biological Compounds Catalyzed by Phosphine-Free Palladium. Molecules, 23(9), 2233. Retrieved from [Link]

  • YouTube. (2020). Seven Name Reactions in One - Palladium Catalysed Reaction. Retrieved from [Link]

  • MDPI. (n.d.). Palladium-Catalyzed Reactions. Retrieved from [Link]

  • Royal Society of Chemistry. (2019). Solvent effects in palladium catalysed cross-coupling reactions. Retrieved from [Link]

  • Google Patents. (2013). CN103119014A - Method for producing 2-methyl-3-(4-tert-butylphenyl)-propanal having high para-isomer purity.
  • ResearchGate. (n.d.). Synthesis of (3-tert-butyl-4-hydroxy-5-methylphenyl) propionate derivatives and their thermal antioxidation behavior for POM. Retrieved from [Link]

  • ResearchGate. (n.d.). Synthesis and styrene copolymerization of novel ring-monosubstituted tert-butyl phenylcyanoacrylates. Retrieved from [Link]

  • Cambridge Open Engage. (2022). Synthesis and styrene copolymerization of novel ring-monosubstituted tert-butyl phenylcyanoacrylates. Retrieved from [Link]

  • Cambridge Open Engage. (2022). Synthesis and styrene copolymerization of novel halogen ring-monosubstituted tert-butyl phenylcyanoacrylates. Retrieved from [Link]

Sources

Preventing polyalkylation in Friedel-Crafts reactions for tert-butylphenyl compounds

Author: BenchChem Technical Support Team. Date: January 2026

Guide: Strategies for Preventing Polyalkylation in the Synthesis of tert-Butylphenyl Compounds

Welcome to the technical support center. As a Senior Application Scientist, my goal is to provide you with in-depth, field-proven insights to overcome common challenges in organic synthesis. This guide focuses on a persistent issue in Friedel-Crafts reactions: controlling polyalkylation, specifically during the synthesis of tert-butylated aromatic compounds. We will explore the mechanistic underpinnings of this side reaction and provide actionable troubleshooting strategies and optimized protocols.

Frequently Asked Questions (FAQs) & Core Concepts

This section addresses the fundamental principles governing selectivity in Friedel-Crafts tert-butylation. Understanding why these phenomena occur is the first step toward effective experimental design.

Q1: What is polyalkylation in the context of Friedel-Crafts reactions, and why does it occur so readily with tert-butyl groups?

A1: Polyalkylation is a common side reaction in Friedel-Crafts alkylation where multiple alkyl groups are attached to the aromatic ring.[1][2][3] This happens because the introduction of the first alkyl group—in this case, a tert-butyl group—is electron-donating. This donation of electron density makes the newly formed mono-alkylated product (e.g., tert-butylbenzene) more nucleophilic, and therefore more reactive, than the original starting material (e.g., benzene).[1][4][5] Consequently, the mono-alkylated product can compete with the starting material for the electrophile (the tert-butyl carbocation), leading to the formation of di-, and even tri-, substituted products.[6][7][8]

dot

Caption: Activating effect of the first tert-butyl group accelerates subsequent alkylations.

Q2: How can the steric bulk of the tert-butyl group be used to our advantage?

A2: While the electronic properties of the tert-butyl group promote polyalkylation, its significant steric hindrance can be exploited to control the position and extent of substitution.[4] The bulky nature of the group makes it difficult for multiple substitutions to occur at adjacent (ortho) positions. This steric effect often directs subsequent alkylations to the less hindered para-position.[4] In sufficiently hindered aromatic compounds, steric hindrance can effectively limit over-alkylation, making the di-substituted product the final major product.[9] This interplay between activating electronics and blocking sterics is a key factor to manipulate.

Q3: What are the primary experimental strategies to favor mono-tert-butylation?

A3: There are four principal strategies to minimize polyalkylation:

  • Stoichiometric Control: Use a large excess of the aromatic substrate relative to the alkylating agent.[1][3][7] This statistically favors the alkylating agent reacting with the more abundant starting material.

  • Reaction Condition Optimization: Lowering the reaction temperature and using a less reactive catalyst can decrease the rate of the second alkylation, favoring the mono-substituted product under kinetic control.[1]

  • Catalyst Selection: Choosing a catalyst with appropriate activity is crucial. Highly active catalysts like AlCl₃ can aggressively promote polyalkylation, whereas milder solid acid catalysts may offer better selectivity.[10][11]

  • Friedel-Crafts Acylation/Reduction: This is the most reliable method. It involves first performing a Friedel-Crafts acylation, which adds a deactivating acyl group, preventing further substitution. The resulting ketone is then reduced to the desired alkyl group.[1][12]

Troubleshooting Guide & Advanced Solutions

This section provides direct answers to common problems encountered during the reaction.

Issue Encountered Root Cause Analysis Recommended Solution(s)
Excessive Polyalkylation The mono-alkylated product is more reactive than the starting material. Reaction conditions (high temperature, long duration, highly active catalyst) favor the thermodynamically stable, more substituted products.1. Increase Excess of Aromatic Substrate: Change the molar ratio of aromatic:alkylating agent from 1:1 to 5:1 or even 10:1.[1][7] 2. Lower Reaction Temperature: Perform the reaction at 0°C or below to favor the kinetic product.[9] 3. Use a Milder Catalyst: Switch from AlCl₃ to FeCl₃ or a solid acid catalyst like a Zr-montmorillonite or an acid-treated clay.[10][11]
Low Conversion of Starting Material Reaction conditions are too mild, the catalyst is inactive, or reaction time is insufficient.1. Slightly Increase Temperature: If polyalkylation is not an issue, cautiously raise the temperature in 10°C increments. 2. Increase Catalyst Loading: Incrementally increase the catalyst amount. For solid acids, this could be from 5 wt% to 10 wt%.[13] 3. Extend Reaction Time: Monitor the reaction by GC or TLC and allow it to proceed until the starting material is consumed.[14]
Formation of meta Isomer Under thermodynamic control (higher temperatures, strong acid catalysts), the tert-butyl group can migrate to the most thermodynamically stable position, which is often the meta isomer for di-substituted products.[15]1. Employ Kinetic Control: Use lower temperatures and shorter reaction times to prevent equilibration.[16][17] 2. Choose a Shape-Selective Catalyst: Zeolites or other microporous catalysts can sterically favor the formation of para isomers.

dot

Troubleshooting_Workflow cluster_poly Solutions for Polyalkylation cluster_conv Solutions for Low Conversion start Start: Mono-alkylation Protocol check_purity Analyze Product Mixture (GC/NMR) start->check_purity polyalkylation Issue: >15% Polyalkylation check_purity->polyalkylation High Polyalkylation low_conversion Issue: >15% Unreacted SM check_purity->low_conversion Low Conversion success Success: Desired Product Purity check_purity->success Purity OK sol_ratio Increase Aromatic:Alkylating Agent Ratio (e.g., 5:1) polyalkylation->sol_ratio sol_inc_temp Increase Temperature Cautiously low_conversion->sol_inc_temp sol_ratio->start Re-run Experiment sol_temp Decrease Reaction Temperature (e.g., 0°C) sol_cat Use Milder Catalyst (e.g., FeCl₃, Zeolite) sol_acyl Switch to Acylation-Reduction Route sol_inc_temp->start Re-run Experiment sol_inc_cat Increase Catalyst Loading sol_inc_time Increase Reaction Time

Caption: Troubleshooting workflow for optimizing mono-tert-butylation reactions.

The Gold Standard: Friedel-Crafts Acylation-Reduction

When selectivity is paramount and all other methods fail to provide the desired purity, the two-step acylation-reduction pathway is the most robust solution.

  • Friedel-Crafts Acylation: The aromatic ring is reacted with an acyl halide (e.g., acetyl chloride) and a Lewis acid catalyst. The product is an acyl-substituted aromatic compound (a ketone). Crucially, the acyl group is strongly electron-withdrawing and deactivates the ring, effectively preventing any further acylation.[1][7][12]

  • Reduction: The resulting ketone is then reduced to the desired alkyl group. Common reduction methods include the Clemmensen (Zn(Hg), HCl) or Wolff-Kishner (H₂NNH₂, KOH) reductions.

This method avoids both poly-substitution and the carbocation rearrangements that can plague Friedel-Crafts alkylations.[3][7][8]

Optimized Experimental Protocols

The following protocols provide detailed, step-by-step methodologies for achieving high selectivity.

Protocol 1: Kinetically Controlled Mono-tert-butylation of Phenol

This protocol emphasizes the use of excess substrate and low temperature to favor the mono-alkylated product, 4-tert-butylphenol.

Reagents:

  • Phenol (5.0 molar equivalents)

  • tert-Butyl alcohol (1.0 molar equivalent)

  • Concentrated Sulfuric Acid (Catalyst)

  • Glacial Acetic Acid (Solvent)[9]

  • Ice, Deionized Water, Saturated Sodium Bicarbonate, Brine

  • Anhydrous Sodium Sulfate

  • Hexanes or other suitable solvent for extraction

Procedure:

  • In a round-bottom flask equipped with a magnetic stirrer and a dropping funnel, dissolve phenol in glacial acetic acid.

  • Cool the mixture to 0°C in an ice-water bath.

  • Add tert-butyl alcohol to the cooled solution.

  • Slowly add pre-chilled concentrated sulfuric acid dropwise via the dropping funnel, ensuring the internal temperature does not rise above 5°C.[9]

  • After the addition is complete, allow the reaction to stir at 0-5°C for 2-4 hours. Monitor the reaction progress by TLC or GC.

  • Once the starting material is consumed or the reaction has reached optimal conversion, carefully quench the reaction by pouring it over a mixture of crushed ice and water.

  • Transfer the mixture to a separatory funnel and extract the product with hexanes (3x volumes).

  • Combine the organic layers and wash sequentially with water, saturated sodium bicarbonate solution, and finally brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and remove the solvent under reduced pressure to yield the crude product.

  • Purify via distillation or recrystallization from a suitable solvent.

Protocol 2: Selective Synthesis of 2,4-Di-tert-butylphenol Using a Solid Acid Catalyst

This protocol is for when the di-substituted product is desired and demonstrates the use of a reusable, heterogeneous catalyst.

Reagents:

  • Phenol (1.0 molar equivalent)

  • Isobutylene (2.2 molar equivalents)

  • Activated Clay Catalyst (e.g., acid-treated montmorillonite, ~5 wt% of phenol)[10]

Procedure:

  • Add phenol and the powdered activated clay catalyst to a pressure-rated autoclave reactor.

  • Seal the reactor and begin stirring the mixture.

  • Heat the reactor to the target temperature, typically between 120-160°C.[10]

  • Introduce isobutylene gas into the reactor until the desired pressure/molar equivalent is reached.[10]

  • Maintain the reaction at temperature and pressure with vigorous stirring for 2-6 hours. Monitor the reaction progress by sampling and GC analysis.

  • After the reaction is complete, cool the autoclave to room temperature and vent any excess pressure.

  • Collect the reaction mixture and separate the solid catalyst by filtration. The catalyst can often be washed, dried, and reused.

  • The resulting liquid product is the crude 2,4-di-tert-butylphenol, which can be purified by vacuum distillation.[10]

References
  • A process for the preparation of tertiary butyl phenol. (n.d.). Google Patents.
  • Friedel-Crafts Alkylation: Synthesis of p-di-t-butylbenzene. (n.d.). University of Manitoba. Retrieved from [Link]

  • Saskoer. (n.d.). 10.8. Reaction: Alkylation via Friedel-Crafts. In Introduction to Organic Chemistry. Retrieved from [Link]

  • Tertiary butyl phenol synthesis method by methyl tertiary butyl ether alkylation reaction. (n.d.). Patsnap Eureka. Retrieved from [Link]

  • Friedel-Crafts Alkylation Example. (n.d.). AK Lectures. Retrieved from [Link]

  • The Organic Chemistry Tutor. (2018, May 7). Friedel Crafts Alkylation of Benzene Reaction Mechanism - Tons of Examples! [Video]. YouTube. Retrieved from [Link]

  • LibreTexts. (2022, September 24). 16.3: Alkylation and Acylation of Aromatic Rings - The Friedel-Crafts Reaction. Chemistry LibreTexts. Retrieved from [Link]

  • Choudhary, A. (2020, April 17). Friedel Crafts Alkylation-reactivity, Limitations, Friedel Crafts Acylation. Pharmaguideline. Retrieved from [Link]

  • LibreTexts. (2024, April 2). 16.3: Alkylation and Acylation of Aromatic Rings- The Friedel-Crafts Reaction. Chemistry LibreTexts. Retrieved from [Link]

  • Process for synthesizing mixed tertbutyl-phenol. (n.d.). Google Patents.
  • Thoughts about the electrophilic aromatic substitution mechanism: the Friedel-crafts alkylation and acylation of benzene with acetyl and t-butyl cations in the gas phase. (2025, August 6). ResearchGate. Retrieved from [Link]

  • Process for the production of tertiary butyl phenols. (n.d.). Google Patents.
  • Synthesis of p-tert.-butyl phenol. (n.d.). PrepChem.com. Retrieved from [Link]

  • Efficient and Easily Recyclable Catalyst for the Alkylation Reaction of Phenol and tert-Butyl Alcohol. (2022, August 24). ACS Omega. Retrieved from [Link]

  • LibreTexts. (2020, May 30). 18.5: Alkylation and Acylation of Benzene - The Friedel-Crafts EAS Reactions. Chemistry LibreTexts. Retrieved from [Link]

  • Steric Effects in Friedel-Crafts Reactions. (2020, July 7). Chemistry Stack Exchange. Retrieved from [Link]

  • Guo Jiaoyang. (2018). 2, 4-di-tert-butylphenol preparation method. SciSpace. Retrieved from [Link]

  • Friedel-Crafts alkylation products. (n.d.). Journal of Chemical Education. Retrieved from [Link]

  • Thermodynamic and kinetic reaction control. (n.d.). Wikipedia. Retrieved from [Link]

  • Video: Limitations of Friedel–Crafts Reactions. (n.d.). JoVE. Retrieved from [Link]

  • Rueping, M., & Nachtsheim, B. J. (2010). A review of new developments in the Friedel–Crafts alkylation – From green chemistry to asymmetric catalysis. Beilstein Journal of Organic Chemistry, 6, 6. Retrieved from [Link]

  • Amines. (n.d.). NCERT. Retrieved from [Link]

  • Thermodynamic vs kinetic reaction control with radical substitution. (2016, September 28). Chemistry Stack Exchange. Retrieved from [Link]

  • Kinetic Control Versus Thermodynamic Control Of A Reaction. (n.d.). Jack Westin. Retrieved from [Link]

  • Friedel–Crafts Alkylation over Zr-Mont Catalyst for the Production of Diesel Fuel Precursors. (2018, May 21). ACS Omega. Retrieved from [Link]

  • All 'Bout Chemistry. (2020, July 5). Reversibility in Friedel Craft Alkylation vs. de-alkylation, MCQ & meta-selectivity with mechanism. [Video]. YouTube. Retrieved from [Link]

  • Ashenhurst, J. (2018, May 17). EAS Reactions (3) - Friedel-Crafts Acylation and Friedel-Crafts Alkylation. Master Organic Chemistry. Retrieved from [Link]

  • Alkylation of Phenol with Tert-butyl Alcohol using (1-(4- sulfonic acid) butyl triethylammonium p -toulene sulfonic acid) as a catalyst. (n.d.). International Journal of Advanced Research in Science and Engineering. Retrieved from [Link]

Sources

Technical Support Center: Improving Selectivity in the Hydrogenation of Methyl 3-(4-tert-butylphenyl)propanoate Precursors

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the selective hydrogenation of Methyl 3-(4-tert-butylphenyl)propanoate and related precursors. This guide is designed for researchers, chemists, and process development professionals to navigate the complexities of achieving high selectivity in the saturation of the aromatic ring while preserving the ester functionality. Here, we address common challenges through a series of frequently asked questions and detailed troubleshooting protocols.

Frequently Asked Questions (FAQs)

Q1: What are the primary products and byproducts in the hydrogenation of this compound?

The primary goal of this hydrogenation is the saturation of the 4-tert-butylphenyl ring to yield Methyl 3-(4-tert-butylcyclohexyl)propanoate. Due to the creation of a new stereocenter, this reaction produces two main diastereomers: cis and trans. The desired isomer ratio is often application-specific.

Potential Byproducts:

  • Hydrogenolysis Products: Cleavage of the ester C-O bond, resulting in 3-(4-tert-butylcyclohexyl)propan-1-ol and methanol. This is more common under harsh conditions (high temperature/pressure) or with certain catalysts like copper chromite.

  • Dealkylation Products: Loss of the tert-butyl group, although this is generally less common under typical hydrogenation conditions.

  • Incomplete Hydrogenation: Partially saturated intermediates, such as cyclohexene or cyclohexadiene derivatives.

Arene hydrogenation generally favors the formation of the cis isomer, as hydrogen atoms are typically delivered from the catalyst surface to one face of the ring before the intermediate desorbs.[1] The trans isomer is often the thermodynamically more stable product.

dot graph "Reaction_Pathway" { layout=dot; rankdir=LR; node [shape=box, style=rounded, fontname="Arial", fontsize=10, fontcolor="#202124"]; edge [fontname="Arial", fontsize=9];

// Nodes Precursor [label="this compound", fillcolor="#F1F3F4"]; Cis_Product [label="cis-Methyl 3-(4-tert-butylcyclohexyl)propanoate\n(Kinetic Product)", fillcolor="#34A853", fontcolor="#FFFFFF"]; Trans_Product [label="trans-Methyl 3-(4-tert-butylcyclohexyl)propanoate\n(Thermodynamic Product)", fillcolor="#4285F4", fontcolor="#FFFFFF"]; Byproduct1 [label="Hydrogenolysis Byproducts\n(e.g., Alcohol)", fillcolor="#EA4335", fontcolor="#FFFFFF"]; Byproduct2 [label="Incomplete Hydrogenation", fillcolor="#FBBC05", fontcolor="#FFFFFF"];

// Edges Precursor -> Cis_Product [label="Desired Pathway\n(e.g., Rh/C, Ru/C)"]; Precursor -> Trans_Product [label="Desired Pathway\n(Isomerization)"]; Precursor -> Byproduct1 [label="Side Reaction\n(Harsh Conditions)"]; Precursor -> Byproduct2 [label="Side Reaction\n(Low H₂ Pressure/Time)"]; } dot Caption: Reaction pathways for the hydrogenation of the precursor.

Q2: Which catalyst systems are recommended for maximizing cis selectivity?

Rhodium (Rh) and Ruthenium (Ru) based catalysts are the preferred choices for stereoselective arene hydrogenation.[2]

  • Rhodium on Carbon (Rh/C) or Alumina (Rh/Al₂O₃): Often provides high cis selectivity at low temperatures and pressures. Rhodium is particularly effective for the hydrogenation of substituted aromatic rings.

  • Ruthenium on Carbon (Ru/C): Another excellent choice that can provide high activity and good cis selectivity. It is sometimes a more cost-effective alternative to Rhodium.

Palladium (Pd) and Platinum (Pt) can also hydrogenate aromatic rings, but often require more forcing conditions (higher temperature and pressure), which can lead to lower selectivity and increased byproduct formation.[2][3]

Q3: My reaction is stalled or shows very low conversion. What are the common causes?

Low or incomplete conversion is a frequent issue in heterogeneous catalysis. The root causes can typically be categorized as issues with the catalyst, reaction conditions, or substrate/solvent purity.[4]

  • Catalyst Deactivation: The catalyst may be old or have been improperly handled. Many hydrogenation catalysts, especially pyrophoric ones, are sensitive to air and moisture.[4]

  • Catalyst Poisoning: Trace impurities in the substrate, solvent, or hydrogen gas can irreversibly poison the catalyst. Common poisons for platinum group metals include sulfur, nitrogen-containing heterocycles, and heavy metal ions.[4][5]

  • Insufficient Hydrogen Pressure: While a hydrogen balloon might suffice for simple reductions, aromatic ring saturation is thermodynamically challenging and often requires higher pressures to achieve reasonable reaction rates.[3][4]

  • Poor Mass Transfer: Inefficient stirring can limit the transport of hydrogen gas from the headspace to the catalyst surface, effectively starving the reaction.[4]

Troubleshooting Guides

Problem 1: Poor Diastereoselectivity (Unfavorable cis:trans Ratio)

Achieving the desired diastereomeric ratio is critical. A low cis:trans ratio often indicates that the reaction conditions are allowing for isomerization to the more thermodynamically stable trans product.

Troubleshooting Workflow dot graph "Selectivity_Troubleshooting" { graph [layout=dot, rankdir=TB, splines=ortho, nodesep=0.6]; node [shape=box, style="rounded,filled", fontname="Arial", fontsize=10, fontcolor="#FFFFFF"]; edge [fontname="Arial", fontsize=9];

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// Edges Start -> Check_Temp [label="High temp can favor\nthermodynamic product"]; Check_Temp -> Check_Pressure [label="Pressure affects H₂\nconcentration on surface"]; Check_Pressure -> Check_Catalyst [label="Rh/Ru generally superior\nto Pd/Pt for cis-selectivity"]; Check_Catalyst -> Check_Solvent [label="Solvent can influence\nsubstrate-catalyst interaction"]; Check_Solvent -> Solution; } dot Caption: Decision tree for troubleshooting poor stereoselectivity.

Detailed Steps:

  • Lower the Reaction Temperature: High temperatures can provide enough energy for the intermediate to desorb and re-adsorb from the catalyst surface, allowing for equilibration to the trans isomer.[1] Attempt the reaction at room temperature first, and only apply gentle heating if the rate is unacceptably slow.

  • Optimize Hydrogen Pressure: While high pressure can increase the reaction rate, extremely high pressures might, in some systems, decrease selectivity. A screening of pressures (e.g., 50, 150, 500 psi) is recommended.

  • Change the Catalyst/Support: If using Pd/C or Pt/C, switch to 5% Rh/C, 5% Rh/Al₂O₃, or 5% Ru/C. The choice of support can also influence selectivity.

  • Solvent Selection: The polarity of the solvent can affect how the substrate adsorbs onto the catalyst surface. Screen a range of solvents such as methanol, ethanol, ethyl acetate, and cyclohexane.[5] Using supercritical carbon dioxide as a solvent has also been shown to enhance cis selectivity by increasing hydrogen concentration on the catalyst surface.[6]

Problem 2: Incomplete Conversion or Stalled Reaction

When the reaction stops before the starting material is fully consumed, it points to a fundamental issue with reaction kinetics or catalyst health.

Protocol: Catalyst Health and Reaction Condition Check

  • System Purge: Ensure the reaction vessel is meticulously purged with an inert gas (Nitrogen or Argon) before introducing the catalyst and hydrogen. Oxygen can damage the catalyst.[7]

  • Use a Fresh Catalyst: If there is any doubt about the age or handling of the current catalyst batch, use a fresh bottle.[5]

  • Increase Catalyst Loading: For initial trials, a catalyst loading of 5-10 mol% is standard.[4] If the reaction stalls, consider increasing the loading to 15 mol%, keeping in mind the cost implications.

  • Verify Agitation: Ensure the stirring is vigorous enough to create a vortex. In a three-phase system (solid catalyst, liquid solution, gaseous hydrogen), efficient mixing is paramount for good mass transfer.[4]

  • Test for Catalyst Poisons: A simple diagnostic test can be performed. When the reaction stalls, carefully filter the mixture through Celite® (keeping the filter cake wet to prevent fire) and add a fresh charge of catalyst to the filtrate.[3][7] If the reaction restarts, it strongly suggests the original catalyst was poisoned by an impurity. If it does not, the issue may lie with an inhibitor being formed as a product.

Problem 3: Formation of Hydrogenolysis Byproducts (Alcohol)

The presence of 3-(4-tert-butylcyclohexyl)propan-1-ol indicates that the ester group is being reduced. This side reaction is undesirable and typically occurs under overly aggressive conditions.

Mitigation Strategies:

  • Reduce Temperature and Pressure: This is the most effective way to minimize hydrogenolysis. This side reaction generally has a higher activation energy than ring saturation.

  • Avoid Aggressive Catalysts: Catalysts like copper chromite or high-loadings of Pd/C at elevated temperatures are known to reduce esters. Stick to Rh or Ru catalysts which are generally more chemoselective for the arene ring.[2]

  • Solvent Choice: While alcohols are common solvents for hydrogenation, if hydrogenolysis is a persistent issue, consider switching to a non-protic solvent like ethyl acetate or THF.

Table 1: Catalyst and Condition Selection Guide for Selectivity

ParameterGoal: High cis-SelectivityGoal: High Rate (Risk of Low Selectivity)Goal: Minimize Hydrogenolysis
Catalyst 5% Rh/C, 5% Ru/C10% Pd/C, PtO₂5% Rh/C, 5% Ru/C
Temperature 25-50 °C80-120 °C< 60 °C
Pressure 50-200 psi500-1000 psi< 500 psi
Solvent Methanol, CyclohexaneEthanol, THFEthyl Acetate, THF

Standard Experimental Protocol: Catalyst Screening

This protocol outlines a general procedure for screening different catalysts to optimize the hydrogenation.

Safety Note: Handle hydrogenation catalysts, especially pyrophoric ones, in an inert atmosphere. Hydrogen gas is highly flammable. Ensure the system is properly sealed and operated in a well-ventilated fume hood.

  • Vessel Preparation: To a suitable high-pressure reactor vessel, add this compound (1.0 eq) and the chosen solvent (e.g., methanol, ~0.1 M concentration).

  • Inerting: Seal the reactor and purge the system thoroughly with nitrogen or argon for 5-10 minutes to remove all oxygen.[4]

  • Catalyst Addition: Under a positive pressure of inert gas, carefully add the hydrogenation catalyst (e.g., 5% Rh/C, 5 mol%).

  • Hydrogenation: Pressurize the reactor with hydrogen to the desired setpoint (e.g., 100 psi).

  • Reaction: Begin vigorous stirring and maintain the desired temperature (e.g., 30 °C). Monitor the reaction progress by taking aliquots at regular intervals and analyzing them by GC-MS or ¹H NMR to determine conversion and diastereomeric ratio.

  • Work-up: Once the reaction is complete, vent the excess hydrogen and purge the system again with inert gas.

  • Catalyst Removal: Dilute the reaction mixture with the reaction solvent and filter it through a pad of Celite®. Crucially, keep the filter cake wet with solvent at all times to prevent ignition of the catalyst in air. [4][7]

  • Analysis: Concentrate the filtrate under reduced pressure to obtain the crude product. Determine the final conversion and cis:trans ratio using quantitative analysis.

References

  • Reddit. (2015). My platinum/carbon catalytic hydrogenation is not working. Any tips on how to troubleshoot?. r/chemistry. Retrieved from [Link]

  • Curly Arrow. (2010). Catalytic Hydrogenation Part II - Tips and Tricks. Curly Arrow. Retrieved from [Link]

  • Jutz, F., & Dorta, R. (2018). Selective Arene Hydrogenation for Direct Access to Saturated Carbo‐ and Heterocycles. Chemistry – A European Journal, 24(52), 13735-13747.
  • Anslyn, E. V., & Dougherty, D. A. (2006). Aromatic Interactions as Control Elements in Stereoselective Organic Reactions. Accounts of Chemical Research, 39(9), 645–653.
  • Saudan, L. A. (2007). Hydrogenation of Esters.
  • Sabatini, M. T., Boulton, L. T., & Sisti, M. (2017). Reduction/Hydrogenation of Aromatic Rings. In Comprehensive Organic Synthesis II (Vol. 8, pp. 204-243). Elsevier.
  • Shirai, M., Hiyoshi, N., & Rode, C. V. (2019). Stereoselective Aromatic Ring Hydrogenation over Supported Rhodium Catalysts in Supercritical Carbon Dioxide Solvent. Chemistry–A European Journal, 25(47), 11047-11055.
  • Reddit. (2022). Hydrogenation reaction tips and tricks. r/Chempros. Retrieved from [Link]

  • Slideshare. (2017). Troubleshooting of Catalytic Reactors. Retrieved from [Link]

  • Zhang, X., et al. (2022). The Origin of Stereoselectivity in the Hydrogenation of Oximes Catalyzed by Iridium Complexes: A DFT Mechanistic Study. Molecules, 27(23), 8445.
  • US Patent. (2008).
  • Klauth, P., & Leitner, W. (2014). Catalytic Hydrogenation of Carboxylic Acid Esters, Amides, and Nitriles with Homogeneous Catalysts. Organic Process Research & Development, 18(2), 289-302.
  • Bergens, S. H., et al. (2007). Catalytic Hydrogenation of Carboxylic Acid Esters, Amides, and Nitriles with Homogeneous Catalysts. Organic Process Research & Development, 18(2), 289-302.
  • Topf, C., et al. (2019). Hydrogenation of Esters Catalyzed by Bis(N-Heterocyclic Carbene) Molybdenum Complexes.
  • Neumann, R., et al. (2004). Preferential catalytic hydrogenation of aromatic compounds versus ketones with a palladium substituted polyoxometalate as pre-catalyst. New Journal of Chemistry, 28(8), 1024-1028.
  • Organic Chemistry Portal. (2021). Arenes to Cyclohexanes, Part 1: Heterogeneous Catalytic Hydrogenation. YouTube. Retrieved from [Link]

  • ResearchGate. (2019). Catalytic hydrogenation of methyl vs. tert-butyl benzoate with complexes 2 and 5. Retrieved from [Link]

  • Núñez-Rico, J. L., & Vidal-Ferran, A. (2013). [Ir(P-OP)]-catalyzed asymmetric hydrogenation of diversely substituted C=N-containing heterocycles. Organic Letters, 15(9), 2262-2265.
  • The Organic Chemistry Tutor. (2021). Catalytic Hydrogenation Explained. YouTube. Retrieved from [Link]

  • Blaser, H. U., et al. (2001). Selective Hydrogenation for Fine Chemicals: Recent Trends and New Developments.
  • MDPI. (2021). Continuous 2-Methyl-3-butyn-2-ol Selective Hydrogenation on Pd/γ-Al2O3 as a Green Pathway of Vitamin A Precursor Synthesis. Retrieved from [Link]

  • Vernuccio, S., et al. (2016). Correction: Hydrogenation of 2-methyl-3-butyn-2-ol over a Pd/ZnO catalyst: kinetic model and selectivity study. Reaction Chemistry & Engineering, 1(4), 445-453.
  • Kim, D. H., et al. (2015). Selective Hydrogenation of Polyunsaturated Fatty Acid Methyl Esters over Bifunctional Ligand-Modified Pd/MIL-101(Cr) Catalysts. Inorganic Chemistry, 54(21), 10347-10355.

Sources

Technical Support Center: Esterification of Sterically Hindered Phenylpropanoic Acids

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for advanced organic synthesis. This guide provides in-depth troubleshooting and procedural advice for one of the more recalcitrant transformations in modern drug development and materials science: the esterification of sterically hindered phenylpropanoic acids. The steric bulk surrounding the carboxylic acid moiety in these substrates often leads to low yields or complete reaction failure with standard methods. This resource is designed to help you navigate these challenges by explaining the underlying chemical principles and providing field-proven protocols.

Frequently Asked Questions (FAQs) & Troubleshooting

Q1: My standard Fischer-Speier esterification of 2,2-dimethyl-3-phenylpropanoic acid is failing. Why is this happening and what can I do?

A: The Fischer-Speier esterification, which relies on acid catalysis to facilitate the reaction between a carboxylic acid and an alcohol, is fundamentally an equilibrium-limited process.[1][2][3] For sterically hindered substrates like 2,2-dimethyl-3-phenylpropanoic acid, the tetrahedral intermediate required for the reaction is destabilized by steric strain, and the rate of nucleophilic attack by the alcohol is dramatically reduced.[4][5]

Troubleshooting Steps:

  • Drive the Equilibrium: While often insufficient for severely hindered cases, ensure you are maximizing equilibrium shift. Use a large excess of the alcohol reactant (if feasible, use it as the solvent) and actively remove the water byproduct using a Dean-Stark apparatus or molecular sieves.[2][5][6]

  • Increase Catalyst Loading/Strength: Using stronger acid catalysts like sulfuric acid or p-toluenesulfonic acid can increase the rate, but be cautious.[1] Harsh acidic conditions and high temperatures can lead to substrate decomposition or unwanted side reactions, particularly if your molecule has other acid-sensitive functional groups.[7]

  • Consider an Alternative Method: For hindered systems, the Fischer esterification is often not the optimal choice. It is highly recommended to move to a more robust coupling method that does not rely on direct, reversible acid catalysis.[1][6]

Q2: What are the most reliable methods for esterifying a hindered carboxylic acid when Fischer conditions fail?

A: When direct acid catalysis is ineffective, the strategy shifts to activating the carboxylic acid to make it a much more potent electrophile. The three most common and reliable approaches are:

  • Steglich Esterification (Carbodiimide Coupling): This method uses a carbodiimide, such as N,N'-dicyclohexylcarbodiimide (DCC) or the water-soluble 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC), to activate the carboxylic acid.[8][9] A catalytic amount of 4-dimethylaminopyridine (DMAP) is crucial for success with hindered substrates.[10][11] It is particularly useful for molecules with acid-labile functional groups due to its mild, neutral conditions.[8][12]

  • Yamaguchi Esterification: This powerful method is especially effective for creating highly hindered esters.[13][14][15] It involves the formation of a mixed anhydride using 2,4,6-trichlorobenzoyl chloride (TCBC), which is then activated by DMAP for reaction with the alcohol.[15][16]

  • Two-Step Conversion via an Acid Chloride: This is an extremely robust and often definitive method. The hindered carboxylic acid is first converted to a highly reactive acid chloride using a reagent like thionyl chloride (SOCl₂) or oxalyl chloride.[17][18][19] The isolated acid chloride is then reacted with the alcohol, typically in the presence of a non-nucleophilic base like pyridine to scavenge the HCl byproduct.[7][17]

Q3: In a Steglich esterification, my yield is low and I've isolated a byproduct I can't identify. What is likely going wrong?

A: The most common issue in a slow Steglich esterification is the formation of an unreactive N-acylurea byproduct.[11][20] This occurs when the initial O-acylisourea intermediate, formed from the reaction of your carboxylic acid and DCC/EDC, undergoes an intramolecular rearrangement before the alcohol can intercept it.[11][20]

Causality & Solution:

  • The Role of DMAP: DMAP is a superior nucleophile compared to the alcohol. It rapidly attacks the O-acylisourea intermediate to form a highly electrophilic N-acylpyridinium species ("active ester").[10][11] This intermediate is not only much more reactive towards the alcohol but is also incapable of rearranging to the N-acylurea. Therefore, the key to preventing this side reaction is ensuring the DMAP-catalyzed pathway is dominant.

  • Troubleshooting:

    • Ensure DMAP is Catalytically Active: Use fresh, high-purity DMAP. A catalytic amount (typically 5-10 mol%) is sufficient.[11]

    • Check Stoichiometry: Use a slight excess of the carbodiimide (1.1-1.2 equivalents) and alcohol (1.2-1.5 equivalents) relative to the carboxylic acid.

    • Solvent Choice: Use an anhydrous aprotic solvent like Dichloromethane (DCM) or Tetrahydrofuran (THF).[12]

    • Temperature Control: The reaction is typically run at 0 °C to room temperature.[10][20] Running the reaction too warm can sometimes favor the side reaction.

Decision Workflow for Method Selection

Choosing the correct esterification strategy from the outset is critical. The following workflow can guide your decision-making process based on substrate properties.

Esterification_Workflow start Start: Hindered Phenylpropanoic Acid acid_sensitive Is the substrate acid-sensitive? start->acid_sensitive fischer Attempt Fischer Esterification (High excess of alcohol + water removal) acid_sensitive->fischer No steglich Use Steglich Esterification (EDC or DCC, DMAP) acid_sensitive->steglich Yes success Success? fischer->success end End: Desired Ester success->end Yes extremely_hindered Is the substrate extremely hindered? success->extremely_hindered No, Low Yield steglich->end yamaguchi Use Yamaguchi Esterification (TCBC, DMAP) yamaguchi->end acid_chloride Use Acid Chloride Route (1. SOCl₂ or (COCl)₂ 2. Alcohol, Pyridine) acid_chloride->end extremely_hindered->yamaguchi No extremely_hindered->acid_chloride Yes

Caption: Decision workflow for selecting an esterification method.

Comparative Overview of Key Methods

The table below summarizes the critical parameters and considerations for the most effective esterification methods for hindered substrates.

MethodKey ReagentsTypical ConditionsAdvantagesDisadvantages
Steglich DCC or EDC, DMAP (cat.)Anhydrous DCM or THF, 0 °C to RTVery mild, neutral pH; Tolerates acid-sensitive groups; Good yields for hindered substrates.[8][9][12]DCC produces insoluble DCU byproduct which requires filtration; DCC is an allergen; Risk of N-acylurea side product.[11][12]
Yamaguchi 2,4,6-Trichlorobenzoyl chloride (TCBC), Et₃N, DMAPAnhydrous Toluene or THF, RTExcellent for highly hindered substrates; High yields; Mild conditions.[13][14][21]TCBC is a lachrymator; Requires stoichiometric DMAP in some protocols.[15][16]
Acid Chloride SOCl₂ or (COCl)₂, Pyridine or Et₃NStep 1: Neat or in DCM/Toluene; Step 2: Anhydrous solvent, 0 °C to RTHighly reliable and general; Irreversible reaction drives to completion.[17]Two-step process; Generates corrosive HCl; Reagents are moisture-sensitive.[17][18]
Mitsunobu PPh₃, DEAD or DIADAnhydrous THF, 0 °C to RTMild conditions; Proceeds with inversion of stereochemistry at the alcohol center.[22][23]Generates PPh₃=O and hydrazine byproducts that can be difficult to remove; Not ideal for hindered carboxylic acids.[22]

Experimental Protocols

Protocol 1: Steglich Esterification using EDC

This protocol describes the esterification of a generic hindered phenylpropanoic acid with a primary alcohol using the water-soluble carbodiimide EDC.

Materials:

  • Hindered Phenylpropanoic Acid (1.0 eq)

  • Alcohol (1.2 eq)

  • 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC·HCl) (1.2 eq)

  • 4-Dimethylaminopyridine (DMAP) (0.1 eq)

  • Anhydrous Dichloromethane (DCM)

Procedure:

  • To a dry round-bottom flask under an inert atmosphere (e.g., Nitrogen), add the hindered carboxylic acid (1.0 eq), the alcohol (1.2 eq), and DMAP (0.1 eq).

  • Add anhydrous DCM to dissolve the components (target concentration of 0.1–0.5 M).

  • Stir the solution at room temperature until all solids are dissolved.

  • Cool the flask to 0 °C in an ice-water bath.

  • Add EDC·HCl (1.2 eq) to the cooled solution in one portion.

  • Allow the reaction to warm to room temperature and stir for 12-24 hours. Monitor the reaction progress by TLC or LC-MS.

  • Upon completion, dilute the reaction mixture with DCM and transfer to a separatory funnel.

  • Wash the organic layer sequentially with 1 M HCl (to remove unreacted DMAP and EDC), saturated NaHCO₃ solution, and brine.

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography.

Protocol 2: Two-Step Esterification via Acid Chloride

This protocol is a robust method for particularly challenging substrates.

Step A: Formation of the Acid Chloride

  • Place the hindered phenylpropanoic acid (1.0 eq) in a dry flask equipped with a reflux condenser and a gas outlet bubbler (to neutralize HCl gas).

  • Under an inert atmosphere, add thionyl chloride (SOCl₂, 2.0-3.0 eq) dropwise at room temperature. A catalytic drop of DMF can accelerate the reaction.

  • Heat the mixture to reflux (typically ~80 °C) for 2-4 hours, or until gas evolution ceases.

  • Carefully remove the excess thionyl chloride by distillation or under reduced pressure (ensure your vacuum pump is protected from the corrosive vapor). The crude acid chloride is often used directly in the next step.

Step B: Ester Formation

  • Dissolve the crude acid chloride in anhydrous DCM and cool the solution to 0 °C in an ice-water bath.

  • In a separate flask, dissolve the alcohol (1.1 eq) and pyridine (1.2 eq) in anhydrous DCM.

  • Add the alcohol/pyridine solution dropwise to the cooled acid chloride solution.

  • Allow the reaction to warm to room temperature and stir for 2-12 hours. Monitor by TLC or LC-MS.

  • Upon completion, perform an aqueous workup as described in Protocol 1 to remove pyridine hydrochloride and any excess reagents.

  • Dry, concentrate, and purify the final ester product by column chromatography.

Mechanistic Insight: The Role of DMAP in Steglich Esterification

Understanding the catalytic cycle of the Steglich reaction reveals why it is so effective for hindered substrates.

Steglich_Mechanism cluster_products Products Acid R-COOH (Hindered Acid) O_Acylisourea O-Acylisourea Intermediate (Reactive, but can rearrange) Acid->O_Acylisourea + DCC DCC DCC N_Acylurea N-Acylurea (Unreactive Byproduct) O_Acylisourea->N_Acylurea Slow Rearrangement (Side Reaction) Active_Ester N-Acylpyridinium Ion ('Active Ester', Highly Electrophilic) O_Acylisourea->Active_Ester + DMAP (Fast) DCU DCU (Byproduct) DMAP DMAP (Catalyst) Ester R-COOR' (Product) Active_Ester->Ester + R'-OH - DMAP Alcohol R'-OH (Alcohol)

Caption: Catalytic cycle of the Steglich Esterification.

References

  • Neises, B., & Steglich, W. (1978). Simple Method for the Esterification of Carboxylic Acids. Angewandte Chemie International Edition in English, 17(7), 522-524. [Link]

  • Fiveable. (n.d.). Steglich Esterification. Organic Chemistry Key Term. [Link]

  • Organic Chemistry Portal. (n.d.). Steglich Esterification. [Link]

  • Clarke, C. J., et al. (2021). A solvent-reagent selection guide for Steglich-type esterification of carboxylic acids. Green Chemistry, 23(16), 5859-5867. [Link]

  • Ahmad, S., et al. (2023). Yamaguchi esterification: a key step toward the synthesis of natural products and their analogs—a review. Frontiers in Chemistry, 11, 1231365. [Link]

  • National Center for Biotechnology Information. (2023). Yamaguchi esterification: a key step toward the synthesis of natural products and their analogs—a review. PubMed Central. [Link]

  • Wikipedia. (n.d.). Mitsunobu reaction. [Link]

  • J&K Scientific LLC. (2025). Fischer Esterification. [Link]

  • Wikipedia. (n.d.). Fischer–Speier esterification. [Link]

  • Wikipedia. (n.d.). Yamaguchi esterification. [Link]

  • Wikipedia. (n.d.). Steglich esterification. [Link]

  • National Center for Biotechnology Information. (2019). Nitrosobenzene: Reagent for the Mitsunobu Esterification Reaction. PubMed Central. [Link]

  • Master Organic Chemistry. (2022). Fischer Esterification – Carboxylic Acid to Ester Under Acidic Conditions. [Link]

  • ACS Publications. (2019). Nitrosobenzene: Reagent for the Mitsunobu Esterification Reaction. ACS Omega. [Link]

  • Organic Chemistry Portal. (n.d.). Yamaguchi Esterification. [Link]

  • Thompson Rivers University. (n.d.). Experiment 10: Fischer Esterification. [Link]

  • Moodle. (n.d.). Carboxylic Acids to Esters: Acid-Catalyzed (Fischer) Esterification Overview. [Link]

  • Chemistry LibreTexts. (2021). 2.8: Acid Halides for Ester Synthesis. [Link]

  • Organic Chemistry Portal. (n.d.). Mitsunobu Reaction. [Link]

  • Master Organic Chemistry. (2011). Thionyl Chloride (SOCl2) And Conversion of Carboxylic Acids to Acid Halides. [Link]

  • Organic-Chemistry.org. (2019). Mitsunobu Reaction. [Link]

  • Chemguide. (n.d.). converting carboxylic acids into acyl (acid) chlorides. [Link]

  • Chemistry LibreTexts. (2023). Conversion of carboxylic acids to acid chlorides. [Link]

  • JoVE. (2025). Video: Carboxylic Acids to Esters: Acid-Catalyzed (Fischer) Esterification Overview. [Link]

  • Chemistry Steps. (n.d.). Converting Carboxylic Acids to Esters. [Link]

Sources

"Methyl 3-(4-tert-butylphenyl)propanoate" degradation pathways and stability

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for Methyl 3-(4-tert-butylphenyl)propanoate. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical guidance, troubleshooting advice, and answers to frequently asked questions regarding the stability and degradation of this compound. By understanding its potential liabilities, you can design more robust experiments and ensure the integrity of your results.

Section 1: Frequently Asked Questions (FAQs)

This section addresses common queries regarding the handling, storage, and stability of this compound.

Q1: What are the primary degradation pathways I should be concerned about for this compound?

A1: Based on its chemical structure—a methyl ester with a tert-butylphenyl group—the primary degradation pathways of concern are hydrolysis of the ester linkage and oxidation of the tert-butyl group and the benzylic position. While direct data on this specific molecule is limited, analogies to similar structures suggest these are the most probable routes.

Q2: How should I store this compound to ensure its long-term stability?

A2: For optimal stability, store the compound in a tightly sealed container under an inert atmosphere (e.g., argon or nitrogen) at low temperatures (-20°C is recommended for long-term storage). Protect it from light and moisture to minimize the risk of photodegradation and hydrolysis.

Q3: I am observing an unexpected peak in my chromatogram after my experiment. What could it be?

A3: An unexpected peak could be a degradation product. The most likely candidate is the carboxylic acid analog, 3-(4-tert-butylphenyl)propanoic acid , formed via hydrolysis of the methyl ester. Other possibilities include oxidation products. We recommend performing mass spectrometry to identify the unknown peak.

Q4: Is this compound susceptible to photodegradation?

Section 2: Troubleshooting Guides

This section provides detailed troubleshooting for specific issues you may encounter during your experiments.

Guide 1: Inconsistent Potency or Activity in Biological Assays
  • Problem: You observe a decrease in the expected biological activity of your compound over time or between experimental batches.

  • Potential Cause: This is often due to the degradation of the parent compound, leading to a lower effective concentration. The primary suspect is hydrolysis of the methyl ester to the corresponding carboxylic acid, which may have a different activity profile.

  • Troubleshooting Steps:

    • Confirm Identity and Purity: Re-analyze your sample using a suitable analytical method like LC-MS or GC-MS to confirm its identity and purity. Look for the presence of 3-(4-tert-butylphenyl)propanoic acid.

    • pH Control: If your assay is in an aqueous buffer, be mindful of the pH. Esters are more susceptible to hydrolysis under basic conditions.[3] If possible, maintain a neutral or slightly acidic pH.

    • Solvent Selection: When preparing stock solutions, use a dry, aprotic solvent like DMSO or DMF. Minimize the time the compound spends in aqueous solutions before use.

    • Temperature Management: Perform your experiments at the lowest practical temperature to slow down potential degradation reactions.

Guide 2: Appearance of Unknown Impurities in Analytical Standards
  • Problem: You notice new peaks appearing in your analytical standard of this compound over time.

  • Potential Cause: This can be due to slow degradation during storage. Besides hydrolysis, oxidation is a possible cause, especially if the sample has been exposed to air.

  • Troubleshooting Steps:

    • Storage Conditions: Review your storage conditions. Ensure the container is tightly sealed and consider flushing with an inert gas before sealing. Store at or below -20°C.

    • Antioxidant Addition: For long-term storage in solution, consider adding a small amount of an antioxidant like BHT (Butylated Hydroxytoluene), although be aware of potential interference in your analytical method.

    • Purity Check Before Use: Always perform a quick purity check (e.g., by HPLC) on your standard before use in a quantitative experiment.

Section 3: Scientific Integrity & Logic: Degradation Pathways

A sound understanding of the potential degradation pathways is crucial for experimental design and data interpretation.

Hydrolysis

The ester functional group is susceptible to hydrolysis, which can be catalyzed by acid or base, or occur neutrally, albeit at a slower rate.

  • Mechanism: The reaction involves the nucleophilic attack of a water molecule on the carbonyl carbon of the ester. This leads to the formation of a tetrahedral intermediate, which then collapses to yield the carboxylic acid and methanol.[4]

G reactant This compound intermediate Tetrahedral Intermediate reactant->intermediate + H2O product1 3-(4-tert-butylphenyl)propanoic Acid product2 Methanol intermediate->product1 intermediate->product2

Caption: Uncatalyzed Hydrolysis Pathway.

Oxidation

While the tert-butyl group itself is relatively stable, the benzylic position (the carbon atom attached to the phenyl ring) and the aromatic ring can be susceptible to oxidation, especially in the presence of catalysts or initiators (like light or heat).

  • Potential Products: Oxidation could lead to the formation of ketones or hydroxylated species. For instance, oxidation of the related compound methyl 3-phenylpropanoate can yield α-ketoesters in the presence of a catalyst.[5] Biodegradation studies of similar structures also show oxidation of the tert-butyl group.[6][7]

G reactant This compound oxidized_product1 Hydroxylated derivatives reactant->oxidized_product1 [O] oxidized_product2 Benzylic ketone reactant->oxidized_product2 [O]

Caption: Potential Oxidative Degradation Products.

Photodegradation

Exposure to light, particularly UV radiation, can provide the energy to initiate degradation reactions.

  • Mechanism: The aromatic ring can absorb UV light, leading to the formation of excited states that can then undergo various reactions, including bond cleavage and reaction with oxygen to form photo-oxidized products. Studies on 4-tert-butylphenol have shown that it can be degraded by photolysis, forming products like 4-tert-butylcatechol.[8]

Section 4: Experimental Protocols

Protocol 1: Forced Degradation Study

This protocol is designed to intentionally degrade the sample to identify potential degradation products and pathways.

Objective: To investigate the stability of this compound under various stress conditions.

Materials:

  • This compound

  • Hydrochloric acid (HCl)

  • Sodium hydroxide (NaOH)

  • Hydrogen peroxide (H₂O₂)

  • HPLC or LC-MS system

  • UV lamp

Procedure:

  • Prepare Stock Solution: Prepare a stock solution of this compound in a suitable solvent (e.g., acetonitrile or methanol) at a concentration of 1 mg/mL.

  • Acid Hydrolysis:

    • Mix 1 mL of the stock solution with 1 mL of 0.1 M HCl.

    • Incubate at 60°C for 24 hours.

    • Neutralize with 0.1 M NaOH before analysis.

  • Base Hydrolysis:

    • Mix 1 mL of the stock solution with 1 mL of 0.1 M NaOH.

    • Incubate at room temperature for 4 hours.

    • Neutralize with 0.1 M HCl before analysis.

  • Oxidative Degradation:

    • Mix 1 mL of the stock solution with 1 mL of 3% H₂O₂.

    • Incubate at room temperature for 24 hours, protected from light.

  • Photodegradation:

    • Place 1 mL of the stock solution in a quartz cuvette.

    • Expose to a UV lamp (e.g., 254 nm) for 24 hours.

  • Analysis:

    • Analyze all samples, including a control (untreated stock solution), by HPLC or LC-MS.

    • Compare the chromatograms to identify degradation peaks.

    • Use MS data to propose structures for the degradation products.

G start Stock Solution of Compound acid Acid Hydrolysis (HCl, 60°C) start->acid base Base Hydrolysis (NaOH, RT) start->base oxidation Oxidation (H₂O₂, RT) start->oxidation photo Photodegradation (UV light) start->photo analysis LC-MS Analysis acid->analysis base->analysis oxidation->analysis photo->analysis

Caption: Forced Degradation Experimental Workflow.

Data Presentation

Table 1: Summary of Potential Degradation Products

Stress ConditionPotential Degradation ProductExpected m/z [M+H]⁺
Acid/Base Hydrolysis3-(4-tert-butylphenyl)propanoic acid207.1385
OxidationHydroxylated derivative239.1491
OxidationBenzylic ketone derivative237.1334

Note: The m/z values are theoretical and should be confirmed by high-resolution mass spectrometry.

References

  • Jiang, J. (2019). CuO-catalyzed oxidation of aryl acetates with aqueous tert-butyl hydroperoxide for the synthesis of α-ketoesters. ResearchGate. Available at: [Link]

  • ResearchGate. (n.d.). Laws of the Transesterification of Methyl Ester 3-(3', 5'-di-tert.butyl-4'-hydroxyphenyl)-Propionic Acid by Pentaerythritol and the Result of Its Reaction. Available at: [Link]

  • MDPI. (n.d.). Photocatalytic Degradation of 4-tert-butylphenol Using Solar Light Responsive Ag2CO3. Available at: [Link]

  • MDPI. (n.d.). Ti2O3/TiO2-Assisted Solar Photocatalytic Degradation of 4-tert-Butylphenol in Water. Available at: [Link]

  • ResearchGate. (n.d.). Aqueous photodegradation of 4-tert-butylphenol: By-products, degradation pathway and theoretical calculation assessment. Available at: [Link]

  • PubMed. (n.d.). Biodegradation of the gasoline oxygenates methyl tert-butyl ether, ethyl tert-butyl ether, and tert-amyl methyl ether by propane-oxidizing bacteria. Available at: [Link]

  • Pearson. (n.d.). Write a mechanism for each of the following reactions: a. the uncatalyzed hydrolysis of methyl propionate. Available at: [Link]

  • Arkivoc. (2018). Mild alkaline hydrolysis of hindered esters in non-aqueous solution. Available at: [Link]

  • ResearchGate. (n.d.). (PDF) Biodegradation of the gasoline oxygenates methyl tert-butyl ether, ethyl tert-butyl ether, and tert-amyl methyl ether by propane-oxidizing bacteria. Available at: [Link]

Sources

Minimizing by-product formation in the synthesis of Lilial precursors

Author: BenchChem Technical Support Team. Date: January 2026

A Guide to Minimizing By-Product Formation in the Crossed-Aldol Condensation of p-tert-Butylbenzaldehyde and Propanal

Welcome to the technical support center for the synthesis of Lilial precursors. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges encountered during the synthesis of p-tert-butyl-α-methyl phenylpropenal, a key intermediate for Lilial. As your Senior Application Scientist, I will provide in-depth technical guidance, troubleshooting strategies, and validated protocols to help you optimize your reaction conditions and minimize the formation of unwanted by-products.

Frequently Asked Questions (FAQs)

Here are some of the most common questions we receive regarding the synthesis of Lilial precursors:

Q1: What is the primary synthetic route for Lilial precursors?

A1: The most common industrial synthesis involves a base-catalyzed crossed-aldol condensation between p-tert-butylbenzaldehyde (TBB) and propanal. This is followed by a hydrogenation step to yield Lilial. The key intermediate formed in the aldol condensation is p-tert-butyl-α-methyl phenylpropenal.

Q2: What are the most common by-products in this reaction?

A2: The principal by-product is 2-methyl-2-pentenal, which arises from the self-condensation of propanal.[1][2] Other potential by-products include the meta-isomer of the desired product (3-(m-tert-butylphenyl)-2-methylpropionaldehyde) if the starting TBB is not pure, as well as various acetals and hemiacetals.[3] Over-oxidation of the final product can also lead to the formation of lysmerylic acid.

Q3: Why is propanal self-condensation such a prevalent issue?

A3: Propanal has α-hydrogens, making it susceptible to enolate formation and subsequent self-condensation, especially under basic conditions.[4] This reaction can be quite favorable and competes directly with the desired crossed-aldol condensation with TBB.

Q4: What are the key reaction parameters to control for minimizing by-products?

A4: The most critical parameters are temperature, the rate of propanal addition, reactant molar ratio, and catalyst concentration. Low reaction temperatures and slow, controlled addition of propanal are crucial for favoring the crossed-condensation over the self-condensation of propanal.

Q5: How can I monitor the progress of the reaction and the formation of by-products?

A5: The most effective analytical techniques are Gas Chromatography (GC) and Gas Chromatography-Mass Spectrometry (GC-MS).[5][6] These methods allow for the separation and quantification of the desired product and various by-products, providing a clear picture of your reaction's selectivity.

Troubleshooting Guide

This section provides a more in-depth look at specific problems you might encounter, their probable causes, and actionable solutions.

Problem Probable Cause(s) Recommended Solution(s)
High levels of 2-methyl-2-pentenal in the crude product. 1. Propanal self-condensation: This is the most likely cause, driven by high local concentrations of propanal and/or elevated reaction temperatures.[4] 2. Incorrect reactant addition: Adding all the propanal at once will significantly favor self-condensation.1. Slow, dropwise addition of propanal: Maintain a low concentration of propanal in the reaction mixture at all times.[7] 2. Lower the reaction temperature: Conduct the reaction at a lower temperature (e.g., 10-20°C) to decrease the rate of self-condensation.[7] 3. Optimize reactant molar ratio: Use a slight excess of p-tert-butylbenzaldehyde to ensure propanal is the limiting reagent.
Low conversion of p-tert-butylbenzaldehyde (TBB). 1. Insufficient catalyst: The base catalyst (e.g., KOH, NaOH) concentration may be too low to effectively promote the reaction. 2. Low reaction temperature: While beneficial for selectivity, excessively low temperatures can significantly slow down the desired reaction rate. 3. Poor mixing: Inadequate agitation can lead to localized reagent concentrations and incomplete reaction.1. Optimize catalyst concentration: Experiment with slightly increasing the catalyst amount. 2. Gradual temperature increase: After the slow addition of propanal at a low temperature, a controlled increase in temperature can help drive the reaction to completion. 3. Ensure efficient stirring: Use a suitable stirrer and vessel to maintain a homogeneous reaction mixture.
Presence of multiple unexpected peaks in the GC chromatogram. 1. Formation of acetals/hemiacetals: If an alcohol is used as a solvent, it can react with the aldehyde functional groups.[8] 2. Impure starting materials: The presence of isomers or other impurities in the TBB or propanal can lead to a variety of side products.[3]1. Use a non-alcoholic solvent or run the reaction neat. 2. Verify the purity of your starting materials: Use high-purity TBB and propanal. If necessary, purify the starting materials before use.
Final product (Lilial precursor) is a difficult-to-purify oil. 1. High concentration of by-products: A complex mixture of products can inhibit crystallization and make distillation difficult.1. Optimize the reaction to maximize the purity of the crude product. 2. Utilize fractional distillation under reduced pressure: This is often effective for separating the desired product from lower and higher boiling point impurities.[9] 3. Attempt crystallization from a suitable solvent system: A mixture of polar and non-polar solvents may be effective.[10]

Experimental Protocols

Optimized Synthesis of p-tert-Butyl-α-methyl phenylpropenal

This protocol is designed to maximize the yield of the desired crossed-aldol condensation product while minimizing the formation of by-products.

Materials:

  • p-tert-Butylbenzaldehyde (TBB)

  • Propanal

  • Potassium Hydroxide (KOH)

  • Methanol (optional, as a solvent for propanal)

  • Acetic Acid (for neutralization)

  • Reaction vessel with overhead stirrer, dropping funnel, and temperature control

Procedure:

  • Reaction Setup: Charge the reaction vessel with p-tert-butylbenzaldehyde and the catalyst (potassium hydroxide).

  • Cooling: Cool the mixture to the desired reaction temperature (e.g., 15-20°C) with efficient stirring.

  • Propanal Addition: Slowly add propanal dropwise to the reaction mixture over a period of 1-2 hours. If desired, the propanal can be diluted with methanol before addition.[7]

  • Reaction Monitoring: Monitor the reaction progress by taking small aliquots and analyzing them by GC.

  • Reaction Completion: Once the desired conversion is achieved, neutralize the catalyst by adding acetic acid.

  • Work-up: The crude product can then be isolated. Depending on the specific procedure, this may involve filtration to remove any solid product that has crystallized out.[7]

Purification by Fractional Distillation

Equipment:

  • Distillation flask

  • Fractionating column (e.g., Vigreux or packed column)

  • Condenser

  • Receiving flasks

  • Vacuum source and pressure gauge

  • Heating mantle

Procedure:

  • Setup: Assemble the fractional distillation apparatus. Ensure all joints are properly sealed for vacuum application.

  • Charging the Flask: Charge the distillation flask with the crude p-tert-butyl-α-methyl phenylpropenal.

  • Applying Vacuum: Gradually apply vacuum to the system.

  • Heating: Gently heat the distillation flask.

  • Fraction Collection: Collect the different fractions as they distill over at specific temperature and pressure ranges. The desired product will have a specific boiling point under vacuum.

  • Analysis: Analyze the collected fractions by GC to determine their purity.

Visualizing Reaction Pathways and Troubleshooting

DOT Language Script for Reaction Mechanisms

G cluster_desired Desired Crossed-Aldol Condensation cluster_byproduct By-Product Formation (Self-Condensation) TBB p-tert-Butyl- benzaldehyde (TBB) Aldol_Adduct Aldol Adduct TBB->Aldol_Adduct + Propanal Enolate Propanal_enolate Propanal Enolate Propanal_enolate->Aldol_Adduct Desired_Product p-tert-Butyl-α-methyl phenylpropenal Aldol_Adduct->Desired_Product - H2O Propanal1 Propanal Self_Adduct Self-Aldol Adduct Propanal1->Self_Adduct + Propanal Enolate Propanal_enolate2 Propanal Enolate Propanal_enolate2->Self_Adduct Byproduct 2-Methyl-2-pentenal Self_Adduct->Byproduct - H2O Propanal_main Propanal Propanal_main->Propanal_enolate Base Propanal_main->Propanal_enolate2 Base

Caption: Reaction pathways for desired product and by-product formation.

DOT Language Script for Troubleshooting Logic

G Start Low Yield of Desired Product High_Byproduct High By-product Formation? Start->High_Byproduct Low_Conversion Low TBB Conversion? Start->Low_Conversion High_Byproduct->Low_Conversion No Slow_Addition Decrease Propanal Addition Rate High_Byproduct->Slow_Addition Yes Increase_Catalyst Increase Catalyst Concentration Low_Conversion->Increase_Catalyst Yes Lower_Temp Lower Reaction Temperature Slow_Addition->Lower_Temp Check_Ratio Optimize Reactant Ratio Lower_Temp->Check_Ratio Increase_Temp Increase Reaction Temperature (Post-Addition) Increase_Catalyst->Increase_Temp Improve_Mixing Improve Stirring Increase_Temp->Improve_Mixing

Caption: Troubleshooting workflow for low yield in Lilial precursor synthesis.

References

  • Pyo, S.-H., Hedström, M., Lundmark, S., Rehnberg, N., & Hatti-Kaul, R. (2011). Self- and Cross-Aldol Condensation of Propanal Catalyzed by Anion-Exchange Resins in Aqueous Media. Organic Process Research & Development, 15(3), 627–633. [Link]

  • Request PDF. (2025, August 7). Self- and Cross-Aldol Condensation of Propanal Catalyzed by Anion-Exchange Resins in Aqueous Media. ResearchGate.[Link]

  • Retention and mass spectra of GC/MS analysis of lilial (A) and its... (n.d.). ResearchGate.[Link]

  • Chegg. (2015, March 10). 3) (b) The Aldol condensation of propanal leads to the formation of 2-Methyl-2-pentenal. Give a detailed, step-wise mechanism for this reaction. OH. [Link]

  • 2-Methyl-2-pentenal prepared from condensation of propionaldhyde in presence of anion exchange resin. (n.d.). ResearchGate.[Link]

  • Analysis of Lilial in Cosmetic Products. (n.d.). Blog | TTS True Testing Services Laboratory.[Link]

  • CN108658742B - Preparation method of lilial key intermediate p-tert-butyl-alpha-methyl phenylpropenal - Google P
  • 3-Tert-butylbenzaldehyde | C11H14O. (n.d.). PubChem.[Link]

  • CN102344349B - Method for preparing 2-methyl-2-pentena - Google P
  • Opinion on the safety of Butylphenyl methylpropional (p-BMHCA) in cosmetic products - Submission II - Public Health. (n.d.). European Commission.[Link]

  • Frosch, P. J., Rastogi, S. C., Pirker, C., Brinkmeier, T., Andersen, K. E., Bruze, M., Svedman, C., Goossens, A., White, I. R., & Menné, T. (2002). Identification of Lilial as a fragrance sensitizer in a perfume by bioassay-guided chemical fractionation and structure-activity relationships. Contact dermatitis, 47(3), 163–170. [Link]

Sources

Technical Support Center: Work-up Procedure for Methyl 3-(4-tert-butylphenyl)propanoate Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the synthesis of Methyl 3-(4-tert-butylphenyl)propanoate. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth, field-proven insights into the critical work-up and purification stages of this synthesis. We will move beyond a simple checklist of steps to explain the underlying chemical principles, helping you troubleshoot common issues and optimize your yield and purity.

The synthesis of this ester, commonly achieved via a Fischer esterification of 3-(4-tert-butylphenyl)propanoic acid with methanol in the presence of an acid catalyst, is an equilibrium-driven reaction.[1][2] A robust work-up procedure is therefore not merely a purification step but an essential part of driving the reaction to completion by removing byproducts and isolating the desired product.[3][4]

Experimental Protocol: Standard Aqueous Work-up

This section details a standard, reliable work-up procedure following an acid-catalyzed esterification.

Objective: To neutralize the acid catalyst, remove unreacted starting materials and water, and isolate the crude this compound.

Procedure:

  • Cooling the Reaction: Once the reaction is deemed complete (e.g., by TLC monitoring), remove the heat source and allow the reaction mixture to cool to room temperature.

  • Dilution: Transfer the cooled reaction mixture to a separatory funnel. Dilute the mixture with an organic solvent that is immiscible with water, such as ethyl acetate or diethyl ether (typically 2-3 volumes relative to the reaction volume). This ensures the non-polar ester product remains in the organic phase.[4]

  • Neutralization Wash: Add a saturated aqueous solution of sodium bicarbonate (NaHCO₃) to the separatory funnel, equivalent to about one reaction volume.

    • Causality: This step neutralizes the strong acid catalyst (e.g., H₂SO₄) and removes any unreacted 3-(4-tert-butylphenyl)propanoic acid by converting it to its water-soluble sodium salt.[3][5]

    • Execution: Cap the funnel and invert it gently, venting frequently to release the CO₂ gas produced from the acid-base reaction.[6] Vigorous shaking at this stage can lead to excessive pressure buildup. Continue to wash until the effervescence ceases.

  • Phase Separation: Allow the layers to separate fully. Drain the lower aqueous layer.

  • pH Confirmation (Self-Validation): Collect a small amount of the final aqueous wash and test its pH with litmus paper. It should be neutral or slightly basic, confirming the complete removal of acidic components.[3]

  • Water Wash: Wash the organic layer with one volume of deionized water. This removes any remaining water-soluble impurities and residual bicarbonate.

  • Brine Wash: Wash the organic layer with one volume of saturated aqueous sodium chloride (brine).

    • Causality: The brine wash helps to remove the bulk of the dissolved water from the organic layer through the "salting out" effect and aids in breaking up minor emulsions.[3][7]

  • Drying: Drain the organic layer into an Erlenmeyer flask and add an anhydrous drying agent, such as anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄). Add the agent until it no longer clumps together, indicating that the trace water has been absorbed.[4][8]

  • Filtration: Filter the organic solution to remove the drying agent. Rinse the flask and the drying agent with a small amount of fresh organic solvent to ensure complete recovery of the product.

  • Solvent Removal: Concentrate the filtrate in vacuo using a rotary evaporator to remove the solvent. The remaining oil or solid is your crude this compound, which can be further purified if necessary (e.g., by column chromatography or distillation).

Data Summary: Work-up Reagents
StepReagentPurposeTypical Volume/Amount
Dilution Ethyl Acetate or Diethyl EtherDissolve product; create organic phase2-3x reaction volume
Neutralization Saturated aq. NaHCO₃Neutralize acid catalyst; remove acidic starting material1-2x reaction volume (in portions)
Washing Deionized WaterRemove water-soluble impurities1x reaction volume
Washing/Drying Saturated aq. NaCl (Brine)Remove bulk dissolved water; break emulsions1x reaction volume
Drying Anhydrous Na₂SO₄ or MgSO₄Remove trace waterAdd until agent is free-flowing
Visualization of the Work-up Workflow

The following diagram illustrates the logical flow of the aqueous work-up procedure.

Workup_Flowchart RM Crude Reaction Mixture (Ester, Acid, Alcohol, Catalyst) SF Separatory Funnel: + Ethyl Acetate RM->SF Wash1 Wash 1: Saturated NaHCO₃ (aq) (Vent CO₂!) SF->Wash1 Organic Layer Aq1 Aqueous Layer 1: (Sodium Propanoate, Na₂SO₄, Excess Bicarbonate) Wash1->Aq1 Discard Wash2 Wash 2: Deionized H₂O Wash1->Wash2 Organic Layer Aq2 Aqueous Layer 2: (Residual Water-Soluble Impurities) Wash2->Aq2 Discard Wash3 Wash 3: Saturated NaCl (Brine) Wash2->Wash3 Organic Layer Aq3 Aqueous Layer 3: (Saturated Salt Water) Wash3->Aq3 Discard Dry Drying: + Anhydrous Na₂SO₄ Wash3->Dry Organic Layer Filter Filter Dry->Filter Rotovap Solvent Removal (Rotary Evaporator) Filter->Rotovap Product Crude Product: This compound Rotovap->Product

Caption: Workflow for the aqueous work-up of this compound.

Troubleshooting Guide & FAQs

This section addresses common problems encountered during the work-up procedure in a direct question-and-answer format.

Q1: I've added the organic solvent and aqueous solution, but now I have a milky, inseparable layer (an emulsion). What should I do?

A1: Emulsion formation is a common issue, especially if the mixture was shaken too vigorously or if surfactant-like impurities are present.[6]

  • Immediate Action: Let the separatory funnel stand undisturbed for 10-20 minutes. Often, the layers will separate on their own with time.

  • Salting Out: Add a significant amount of solid sodium chloride or a saturated brine solution. This increases the polarity of the aqueous layer, forcing the organic components out and helping to break the emulsion.[9]

  • Filtration: In stubborn cases, you can try filtering the entire mixture through a pad of Celite or glass wool. This can sometimes disrupt the fine droplets causing the emulsion.

  • Last Resort: If the emulsion persists, it may be necessary to add a larger volume of both the organic solvent and water to dilute the mixture significantly. This is not ideal as it requires removing more solvent later, but it is often effective.[9]

Q2: When I add the sodium bicarbonate solution, it fizzes violently and overflows the funnel.

A2: This is caused by the rapid reaction between the acid catalyst and the bicarbonate base, producing a large volume of CO₂ gas.[6]

  • Preventative Measures: Always add the bicarbonate solution slowly and in portions. Do not stopper the funnel immediately. Swirl the un-stoppered funnel first to allow the initial, most vigorous reaction to subside.

  • Safe Practice: After stoppering, immediately invert the funnel and vent it away from yourself and others. Repeat this gentle inversion and venting process several times before shaking more vigorously.[6]

Q3: My final yield is very low. Where could my product have gone?

A3: Product loss during work-up is a frequent cause of low yields.[10]

  • Aqueous Solubility: Your product, while primarily organic-soluble, may have some solubility in the aqueous layer. This is especially true if excessive amounts of a water-miscible co-solvent (like methanol from the reaction) are present. Ensure you use sufficient immiscible organic solvent for extraction. You can test the discarded aqueous layers by TLC to see if any product is present.[10]

  • Incomplete Extraction: Perform multiple extractions with smaller volumes of organic solvent rather than a single extraction with a large volume. For instance, 3 x 50 mL extractions are more effective than 1 x 150 mL extraction.

  • Premature Hydrolysis: Using a strong base like sodium hydroxide (NaOH) instead of a mild base like sodium bicarbonate (NaHCO₃) can hydrolyze your ester product back to the carboxylic acid salt, which would then be lost to the aqueous layer. Always use a mild base for neutralizing esterification reactions.[11]

  • Volatility: If you remove the solvent on the rotary evaporator at too high a temperature or for too long, you could lose a volatile product. While this compound is not extremely volatile, it's good practice to be cautious.

Q4: After the work-up, my crude product NMR shows it is still contaminated with the starting carboxylic acid. Why?

A4: This indicates an incomplete neutralization and extraction of the acidic starting material.

  • Insufficient Base: You may not have used enough sodium bicarbonate to neutralize both the strong acid catalyst and the unreacted carboxylic acid.

  • Inefficient Washing: The carboxylic acid salt may not have been fully transferred to the aqueous layer. Ensure thorough (but not overly vigorous) mixing between the organic and aqueous layers during the bicarbonate wash.

  • Solution: Repeat the work-up on your crude product. Dissolve it in ethyl acetate, and wash it again thoroughly with saturated sodium bicarbonate solution, followed by water and brine washes, before re-drying and concentrating.

Q5: Why can't I just add water to the reaction and then rotovap everything?

A5: This approach would be ineffective and problematic.

  • Catalyst and Reagents: It would not remove the non-volatile acid catalyst (H₂SO₄) or the unreacted carboxylic acid starting material, leading to a highly impure product.

  • Azeotropes and High Boiling Points: Water and methanol form an azeotrope, and removing large quantities of water via rotary evaporation is inefficient. The process would leave behind a mixture of your product and all non-volatile impurities. The purpose of a liquid-liquid work-up is specifically to separate components based on their differing solubilities in immiscible phases.[7]

References
  • University of Rochester, Department of Chemistry. (n.d.). Troubleshooting: The Workup. Retrieved from [Link]

  • Williamson, K. L., & Masters, K. M. (n.d.). The Fischer Esterification. Retrieved from a general organic chemistry lab manual procedure, conceptually similar to those found on university websites.
  • University of Rochester, Department of Chemistry. (n.d.). How To: Troubleshoot a Reaction. Retrieved from [Link]

  • OperaChem. (2024). Fischer Esterification-Typical Procedures. Retrieved from [Link]

  • Chemistry LibreTexts. (2021). 4.7: Reaction Work-Ups. Retrieved from [Link]

  • University of Rochester, Department of Chemistry. (n.d.). How To Run A Reaction: The Workup. Retrieved from [Link]

  • University of Rochester, Department of Chemistry. (n.d.). Organic Reaction Workup Formulas for Specific Reagents. Retrieved from a sub-page of the NotVoodoo site, detailing specific workup scenarios.
  • Organic Chemistry Portal. (n.d.). Ester synthesis by esterification. Retrieved from [Link]

  • General Chemistry Lab Manual. (n.d.). Fischer Esterification. This is a general reference to a typical university-level lab procedure.
  • ResearchGate. (2021). Work up of ester? [Forum discussion]. Retrieved from [Link]

  • General Chemistry Lab Manual. (n.d.). Fischer Esterification Procedure. This is a general reference to a typical university-level lab procedure.
  • Esterification Lab Answers. (n.d.). Esterification Lab Answers.
  • University of York, Chemistry Teaching Labs. (n.d.). Theory of Aqueous Workup. Retrieved from [Link]

  • Cooperative Organic Chemistry Student Laboratory Manual. (n.d.). Reaction Workup. Retrieved from a general organic chemistry lab manual.
  • MIT OpenCourseWare. (F19). 5.310 Fischer Esterification Lab Manual. Retrieved from [Link]

  • Reddit. (2024). Esterification not Working (Separation). r/OrganicChemistry. Retrieved from [Link]

  • Ashenhurst, J. (n.d.). Conversion of carboxylic acids to esters using acid and alcohols (Fischer Esterification). Master Organic Chemistry. Retrieved from [Link]

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Validation & Comparative

A Comparative Analysis of the Biological Activities: Methyl 3-(4-tert-butylphenyl)propanoate vs. Lilial

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction

In the realm of chemical biology and toxicology, understanding the nuanced interactions of structurally related molecules with biological systems is paramount. This guide provides a detailed comparative analysis of two such molecules: Methyl 3-(4-tert-butylphenyl)propanoate and the well-known fragrance ingredient, Lilial (also known as Butylphenyl Methylpropional). While both share a substituted phenylpropane scaffold, their known biological activities and regulatory statuses diverge significantly. This document aims to synthesize the available scientific evidence, highlight critical data gaps, and provide a framework for the rational assessment of these and similar compounds in research and development settings.

Lilial, a synthetic aldehyde, has been extensively used in cosmetics for its lily-of-the-valley scent.[1][2] However, mounting toxicological evidence, particularly concerning reproductive toxicity, has led to its prohibition in cosmetic products within the European Union.[1][3][4] In contrast, this compound, a methyl ester, is less characterized in the public domain regarding its specific biological activities beyond its use as a chemical intermediate and potential antioxidant. This guide will delve into the known biological profiles of each compound, offering a side-by-side comparison to inform future research and safety assessments.

Chemical Structures and Properties

A fundamental aspect of understanding differential biological activity lies in the chemical structures of the compounds.

FeatureThis compoundLilial (Butylphenyl Methylpropional)
Chemical Formula C14H20O2C14H20O
Molecular Weight 220.31 g/mol 204.31 g/mol
Functional Group Methyl EsterAldehyde
CAS Number 6386-39-6[5]80-54-6[6]

The key structural difference is the terminal functional group: a methyl ester in this compound and an aldehyde in Lilial. This seemingly minor variation can have profound implications for their reactivity, metabolism, and interaction with biological targets.

Biological Activity Profile: Lilial

Lilial has been the subject of extensive toxicological investigation, leading to its classification as a substance of very high concern.

Reproductive Toxicity

The primary concern with Lilial is its reproductive toxicity.[2][7] It has been classified as a Carcinogenic, Mutagenic, or Reprotoxic (CMR) category 1B substance.[3] Animal studies have demonstrated that exposure to Lilial can lead to adverse effects on fertility and fetal development.[2][7] One study in male rats showed that exposure during fetal development resulted in reduced testosterone levels and altered development of reproductive organs.[2] This has been a major driver for its ban in cosmetic products in the European Union and Great Britain.[1][3]

Endocrine Disruption

Lilial has been identified as having endocrine-disrupting properties.[2] Studies have indicated that it can mimic the hormone estrogen, which may negatively impact the female reproductive system.[2] It has also been shown to interfere with the development of male sex hormones.[2] However, some in vitro studies using human cell lines (HeLa9903 and MDA-kb2) did not find agonistic activity towards estrogen or androgen receptors for Lilial or its metabolites.[8] This highlights the complexity of its endocrine-disrupting potential, which may not be fully captured by simple receptor binding assays.

Skin Sensitization and Irritation

Lilial is a known skin sensitizer and can cause allergic contact dermatitis in susceptible individuals.[2][6] The European Commission's Scientific Committee on Consumer Safety (SCCS) identified it as a potential allergen.[2] Skin sensitization involves an immune response in the skin upon repeated exposure, leading to symptoms like redness and itching.[2]

Biological Activity Profile: this compound

In stark contrast to Lilial, there is a significant lack of publicly available data on the specific biological activities of this compound. Much of the available information is derived from safety data sheets and pertains to its potential for irritation.

Potential for Biological Activity: A Structural Perspective

While direct experimental data is scarce, we can draw some inferences based on its chemical structure and the known activities of related compounds.

  • Arylpropionic Acid Derivatives: this compound is a derivative of arylpropionic acid. This class of compounds is well-known for its anti-inflammatory properties, with prominent members like ibuprofen and naproxen. It is plausible that this compound could exhibit some anti-inflammatory activity, though this requires experimental verification.

  • tert-Butylphenol Derivatives: The presence of the tert-butylphenol moiety raises the possibility of endocrine-disrupting activity, as other compounds with this structural feature have been shown to interact with hormone receptors.[9] However, the propanoate side chain may significantly alter this potential compared to simpler tert-butylphenols.

  • Metabolism: The metabolism of this compound is likely to involve hydrolysis of the ester bond to form 3-(4-tert-butylphenyl)propanoic acid. The biological activity of this potential metabolite is also largely uncharacterized but may differ from the parent compound.

Data Gaps and Future Research Directions

The significant data gap for this compound underscores the need for further investigation. Future research should prioritize:

  • In vitro screening: A battery of in vitro assays should be employed to assess its potential for cytotoxicity, genotoxicity, skin sensitization, and endocrine disruption (e.g., estrogen and androgen receptor binding and reporter gene assays).

  • Reproductive toxicity studies: Given the concerns with the structurally similar Lilial, evaluating the reproductive toxicity of this compound is a high priority.

  • Metabolism studies: Understanding the metabolic fate of the compound and the biological activities of its metabolites is crucial for a comprehensive risk assessment.

Comparative Summary of Biological Activities

Biological EndpointLilial (Butylphenyl Methylpropional)This compound
Reproductive Toxicity Established: Classified as CMR 1B, with evidence of adverse effects on fertility and fetal development.[2][3][7]Data Lacking: No specific studies identified.
Endocrine Disruption Suspected: Evidence of estrogenic and anti-androgenic activity, though some in vitro studies are negative.[2][8][10]Data Lacking: Potential based on structural alerts, but no direct evidence.
Skin Sensitization Established: Known skin sensitizer and allergen.[2][6]Data Lacking: Potential for irritation noted in safety data sheets, but sensitization potential is uncharacterized.
Other Activities Primarily used as a fragrance.Used as a chemical intermediate and potential antioxidant.

Experimental Protocols

To facilitate further research, this section outlines standard protocols for assessing key biological activities discussed in this guide.

In Vitro Estrogen Receptor Transcriptional Activation Assay

This assay is used to determine if a chemical can bind to and activate the estrogen receptor, a key mechanism of endocrine disruption.

Workflow Diagram:

Estrogen_Receptor_Assay cluster_prep Cell Preparation cluster_treatment Treatment cluster_analysis Analysis C1 Seed ER-positive cells (e.g., MCF-7) in multi-well plates C2 Allow cells to attach and grow overnight C1->C2 T2 Treat cells with compounds for a defined period (e.g., 24-48 hours) C2->T2 T1 Prepare serial dilutions of test compound and controls (e.g., 17β-estradiol) T1->T2 A1 Lyse cells and measure reporter gene activity (e.g., luciferase) T2->A1 A2 Normalize reporter activity to cell viability A1->A2 A3 Generate dose-response curves and calculate EC50 values A2->A3

Estrogen Receptor Assay Workflow

Methodology:

  • Cell Culture: Culture an estrogen receptor-positive cell line (e.g., MCF-7) in appropriate media.

  • Seeding: Seed the cells into 96-well plates at a suitable density and allow them to adhere overnight.

  • Treatment: Prepare serial dilutions of the test compound, a positive control (e.g., 17β-estradiol), and a vehicle control. Replace the cell culture medium with the treatment solutions.

  • Incubation: Incubate the plates for 24-48 hours.

  • Reporter Gene Assay: Lyse the cells and measure the activity of a reporter gene (e.g., luciferase) that is under the control of an estrogen-responsive element.

  • Data Analysis: Normalize the reporter gene activity to a measure of cell viability (e.g., total protein or a viability assay). Plot the dose-response curves and calculate the half-maximal effective concentration (EC50).

Direct Peptide Reactivity Assay (DPRA) for Skin Sensitization

The DPRA is an in chemico method that assesses the potential of a chemical to induce skin sensitization by measuring its reactivity with synthetic peptides containing cysteine or lysine.

Workflow Diagram:

DPRA_Workflow cluster_prep Preparation cluster_reaction Reaction cluster_analysis Analysis P1 Prepare solutions of test chemical, positive controls, and reference controls P2 Prepare synthetic peptide solutions (cysteine and lysine) P1->P2 R1 Incubate test chemical with each peptide solution for 24 hours P2->R1 A1 Analyze samples by HPLC to quantify remaining peptide R1->A1 A2 Calculate percentage of peptide depletion A1->A2 A3 Predict sensitization potential based on depletion values A2->A3

Sources

Spectroscopic comparison of "Methyl 3-(4-tert-butylphenyl)propanoate" isomers

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Spectroscopic Guide to Differentiating Isomers of Methyl 3-(tert-butylphenyl)propanoate

Introduction: The Challenge of Isomeric Purity

In the realm of chemical research and pharmaceutical development, the precise structural characterization of molecules is paramount. Structural isomers—compounds sharing the same molecular formula but differing in the arrangement of atoms—can exhibit vastly different physical, chemical, and biological properties. Methyl 3-(tert-butylphenyl)propanoate, a substituted aromatic ester, can exist in three distinct positional isomers: ortho (2-), meta (3-), and para (4-). Distinguishing these isomers is a critical task for ensuring the purity and efficacy of a final product.

This guide provides a comprehensive, data-driven comparison of the ortho, meta, and para isomers of Methyl 3-(tert-butylphenyl)propanoate. We will delve into four primary spectroscopic techniques—Nuclear Magnetic Resonance (¹H NMR and ¹³C NMR), Infrared (IR) Spectroscopy, and Mass Spectrometry (MS)—to elucidate the unique spectral fingerprints of each isomer. The methodologies and interpretations presented herein are designed to equip researchers with the expertise to unambiguously identify these closely related compounds.

Comparative Spectroscopic Analysis

The key to differentiating these isomers lies in how the spatial position of the bulky tert-butyl group relative to the propanoate side chain influences the electronic environment and symmetry of the benzene ring. These structural nuances manifest as distinct and predictable variations in their respective spectra.

¹H Nuclear Magnetic Resonance (NMR) Spectroscopy: Unraveling Proton Environments

¹H NMR spectroscopy is arguably the most powerful tool for distinguishing these isomers. The substitution pattern on the aromatic ring directly dictates the chemical shifts, splitting patterns, and coupling constants of the aromatic protons.

Causality Behind Spectral Differences: The symmetry of the molecule is the primary determinant of the aromatic region's appearance. The para-isomer possesses a C₂ axis of symmetry, simplifying the spectrum. In contrast, the ortho- and meta-isomers are asymmetrical, leading to more complex and unique splitting patterns for each of the four aromatic protons.

Expected ¹H NMR Data (in CDCl₃, 400 MHz)

Proton Assignment ortho-Isomer (Expected δ, ppm) meta-Isomer (Expected δ, ppm) para-Isomer (Expected δ, ppm)
-C(CH₃)₃ (s, 9H)~1.35~1.31~1.30
-CH₂-COOCH₃ (t, 2H)~2.65~2.62~2.60
Ar-CH₂- (t, 2H)~2.98~2.93~2.90
-COOCH₃ (s, 3H)~3.68~3.67~3.66
Ar-H (m, 4H)~7.10 - 7.35 (complex multiplet)~6.95 - 7.20 (complex multiplet)~7.15 (d, 2H), ~7.30 (d, 2H)

Key Differentiating Features:

  • para-Isomer: Exhibits the simplest aromatic signal, typically two distinct doublets (an AA'BB' system), due to its symmetry.

  • ortho-Isomer: Shows a complex multiplet for its four adjacent aromatic protons. The proximity of the two bulky substituents may also cause a slight downfield shift of the aromatic protons compared to the other isomers.

  • meta-Isomer: Also presents a complex multiplet in the aromatic region, but the pattern will be distinct from the ortho-isomer, often featuring one proton that is shifted further downfield (between two substituents) and one that is slightly more upfield.

¹³C Nuclear Magnetic Resonance (NMR) Spectroscopy: A Carbon Count

¹³C NMR provides complementary information by revealing the electronic environment of each carbon atom. The number of distinct signals in the aromatic region is a direct indicator of the molecule's symmetry.

Causality Behind Spectral Differences: Symmetry plays a crucial role here as well. Symmetrical carbons are chemically equivalent and will produce a single signal. The para-isomer, with its higher symmetry, will have fewer aromatic carbon signals than the less symmetrical ortho- and meta-isomers.

Expected ¹³C NMR Data (in CDCl₃, 100 MHz)

Carbon Assignment ortho-Isomer (Expected δ, ppm) meta-Isomer (Expected δ, ppm) para-Isomer (Expected δ, ppm)
-C(CH₃)₃ ~31.5~31.3~31.4
-C(CH₃)₃ ~34.8~34.5~34.4
-CH₂-COOCH₃ ~36.0~35.8~35.5
Ar-CH₂- ~31.0~30.5~30.2
-COOCH₃ ~51.7~51.6~51.5
Aromatic Carbons 6 unique signals (~125-148 ppm)6 unique signals (~124-151 ppm)4 unique signals (~125-149 ppm)
-C=O ~173.5~173.4~173.3

Key Differentiating Features:

  • para-Isomer: Displays only four signals in the aromatic region due to symmetry.

  • ortho- & meta-Isomers: Both are expected to show six distinct signals for the six aromatic carbons, as no two are chemically equivalent. Their precise chemical shifts will differ, allowing for further distinction.

Infrared (IR) Spectroscopy: Probing Vibrational Modes

IR spectroscopy is a rapid and effective method for identifying benzene substitution patterns. While all three isomers will show characteristic ester C=O (~1735 cm⁻¹) and C-O (~1200 cm⁻¹) stretches, the key diagnostic region is the C-H out-of-plane bending (wagging) region between 900 and 690 cm⁻¹.[1]

Causality Behind Spectral Differences: The positions of substituents on the benzene ring influence the vibrational modes of the remaining C-H bonds. These vibrations have characteristic frequencies that are highly indicative of the substitution pattern.[2]

Expected IR Absorption Bands (cm⁻¹)

Vibrational Mode ortho-Isomer meta-Isomer para-Isomer
C=O Stretch (Ester) ~1735~1735~1735
C-O Stretch (Ester) ~1200, ~1170~1200, ~1170~1200, ~1170
Aromatic C-H Stretch >3000>3000>3000
Aliphatic C-H Stretch <3000<3000<3000
C-H Out-of-Plane Bend 770-735 (strong) [1][2]810-750 (strong) and ~690 (strong) [1][2]860-790 (strong) [1]

Key Differentiating Features:

  • ortho-Isomer: A single, strong absorption band between 770-735 cm⁻¹.[1]

  • meta-Isomer: Two characteristic strong bands: one between 810-750 cm⁻¹ and another near 690 cm⁻¹.[1]

  • para-Isomer: A single, strong absorption band in the range of 860-790 cm⁻¹.[1]

Mass Spectrometry (MS): Fragmentation Fingerprints

Electron Ionization Mass Spectrometry (EI-MS) will produce a molecular ion (M⁺) peak at the same mass-to-charge ratio (m/z) for all three isomers (C₁₄H₂₀O₂ = 220.15). Differentiation must therefore rely on the relative abundance of fragment ions.

Causality Behind Fragmentation Differences: While the primary fragmentation pathways are similar, the stability of the resulting carbocations can be subtly influenced by the isomer structure. The dominant fragmentation for alkylbenzenes is benzylic cleavage—the breaking of the bond beta to the aromatic ring—which forms a stable, resonance-stabilized carbocation.[3][4]

Expected Fragmentation Pattern

Ion m/z Description Expected Relative Abundance
[M]⁺ 220Molecular IonModerate to high for all isomers.
[M - OCH₃]⁺ 189Loss of methoxy radical.Common for methyl esters.
[M - COOCH₃]⁺ 161Loss of carbomethoxy group.Common for methyl esters.
[C₁₀H₁₃]⁺ 133Benzylic cleavage (loss of -CH₂COOCH₃). Forms a tert-butylbenzyl cation.A significant peak for all isomers. Subtle differences in abundance may exist but are often not reliably diagnostic.
[C₉H₁₁]⁺ 119Loss of a methyl group from the tert-butyl group after benzylic cleavage.Common fragmentation pathway.
[C₇H₇]⁺ 91Tropylium ion, a classic fragment for alkylbenzenes.[4]Often a prominent peak.

Key Differentiating Features: Mass spectrometry is the least effective of these four techniques for distinguishing positional isomers of this type, as the fragmentation patterns are often very similar.[4] The high stability of the aromatic ring and the common benzylic cleavage pathway tend to produce nearly identical mass spectra.[4] Therefore, MS is best used for confirming the molecular weight and elemental composition, while NMR and IR are superior for isomer identification.

Experimental Protocols

To ensure reproducibility and accuracy, the following standardized protocols should be employed.

Nuclear Magnetic Resonance (NMR) Spectroscopy
  • Sample Preparation: Dissolve approximately 5-10 mg of the isomer sample in ~0.7 mL of deuterated chloroform (CDCl₃) containing 0.03% v/v tetramethylsilane (TMS) as an internal standard.

  • Instrument: Use a 400 MHz (or higher) NMR spectrometer.

  • ¹H NMR Acquisition: Acquire the spectrum with a 90° pulse angle, a relaxation delay of 5 seconds, and 16 scans.

  • ¹³C NMR Acquisition: Acquire the spectrum using a proton-decoupled sequence with a 45° pulse angle, a relaxation delay of 2 seconds, and accumulate at least 1024 scans for a good signal-to-noise ratio.

  • Processing: Process the data using appropriate software. Reference the spectra to the TMS peak at 0.00 ppm for ¹H and the residual CDCl₃ peak at 77.16 ppm for ¹³C.[5][6]

Infrared (IR) Spectroscopy
  • Sample Preparation: Place one drop of the neat liquid sample directly onto the diamond crystal of an Attenuated Total Reflectance (ATR) FTIR spectrometer. Alternatively, a thin film can be prepared between two sodium chloride (NaCl) plates.[7]

  • Instrument: Use a Fourier Transform Infrared (FTIR) spectrometer.

  • Acquisition: Record the spectrum from 4000 cm⁻¹ to 600 cm⁻¹.

  • Processing: Perform a background scan prior to the sample scan. The resulting spectrum should be displayed in terms of transmittance or absorbance.

Gas Chromatography-Mass Spectrometry (GC-MS)
  • Sample Preparation: Prepare a dilute solution of the sample (~1 mg/mL) in a volatile solvent such as dichloromethane or ethyl acetate.

  • Instrument: Use a gas chromatograph coupled to a mass spectrometer with an electron ionization (EI) source.

  • GC Conditions:

    • Column: Use a standard non-polar capillary column (e.g., HP-5MS, 30 m x 0.25 mm x 0.25 µm).

    • Injection: Inject 1 µL with a split ratio of 50:1.

    • Temperature Program: Start at 100°C, hold for 1 minute, then ramp at 15°C/min to 280°C and hold for 5 minutes.

  • MS Conditions:

    • Ionization: Electron Ionization (EI) at 70 eV.

    • Mass Range: Scan from m/z 40 to 350.

Visualization of Workflow and Concepts

The following diagrams illustrate the logical workflow for isomer differentiation and the structural basis for the observed spectroscopic differences.

Isomer_Differentiation_Workflow cluster_input Input cluster_analysis Spectroscopic Analysis cluster_decision Data Interpretation & Identification Unknown Unknown Isomer Sample NMR ¹H & ¹³C NMR Unknown->NMR Analyze IR FTIR Spectroscopy Unknown->IR Analyze MS GC-MS Unknown->MS Analyze Decision Compare Spectral Data NMR->Decision Aromatic Pattern # of ¹³C Signals IR->Decision C-H Bend Region MS->Decision Confirm MW = 220 Ortho ortho-Isomer Meta meta-Isomer Para para-Isomer Decision->Ortho Complex ¹H 6 ¹³C signals ~750 cm⁻¹ IR band Decision->Meta Complex ¹H 6 ¹³C signals ~780 & 690 cm⁻¹ IR bands Decision->Para Simple ¹H (2xd) 4 ¹³C signals ~830 cm⁻¹ IR band

Caption: Logical workflow for identifying the correct isomer.

Structure_Property_Relationship cluster_structure Isomeric Structure cluster_property Resulting Spectroscopic Feature Ortho ortho-Isomer (Asymmetric) NMR_Complex ¹H: Complex Multiplet ¹³C: 6 Aromatic Signals Ortho->NMR_Complex IR_Ortho IR Bend: ~750 cm⁻¹ Ortho->IR_Ortho Meta meta-Isomer (Asymmetric) Meta->NMR_Complex IR_Meta IR Bend: ~780 & 690 cm⁻¹ Meta->IR_Meta Para para-Isomer (Symmetric, C₂) NMR_Simple ¹H: Simple Doublets ¹³C: 4 Aromatic Signals Para->NMR_Simple IR_Para IR Bend: ~830 cm⁻¹ Para->IR_Para

Caption: Relationship between isomer structure and key spectral features.

Conclusion

The differentiation of the ortho, meta, and para isomers of Methyl 3-(tert-butylphenyl)propanoate is readily achievable through a systematic application of standard spectroscopic techniques. ¹H and ¹³C NMR are the most definitive methods, providing unambiguous information based on molecular symmetry and the resulting patterns in the aromatic region. IR spectroscopy offers a rapid and highly reliable confirmation, with the C-H out-of-plane bending region serving as a distinct fingerprint for each substitution pattern. While mass spectrometry is essential for confirming molecular weight, it is less reliable for distinguishing these positional isomers. By integrating the data from these orthogonal techniques, researchers can confidently determine the isomeric identity and purity of their samples, a critical step in any rigorous scientific or developmental workflow.

References

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  • Supporting Information Example. (n.d.). [Link]

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  • Schuur, J., & Gasteiger, J. (1997). Infrared Spectra Simulation of Substituted Benzene Derivatives on the Basis of a 3D Structure Representation. Analytical Chemistry, 69(13), 2398-405. [Link]

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  • Human Metabolome Database. (n.d.). 1H NMR Spectrum (1D, 90 MHz, CDCl3, experimental) (HMDB0033826). [Link]

  • PubChem. (n.d.). 3-(3-tert-Butylphenyl)-2-methylpropanal. [Link]

  • Chemistry LibreTexts. (2023). Mass Spectrometry - Fragmentation Patterns. [Link]

  • mzCloud. (2018). Octadecyl 3-(3,5-di-tert-butyl-4-hydroxyphenyl)propionate. [Link]

  • Kuck, D. (1990). Mass spectrometry of alkylbenzenes and related compounds. Part II. Gas phase ion chemistry of protonated alkylbenzenes (alkylbenzenium ions). Mass Spectrometry Reviews, 9(5), 583-630. [Link]

  • Kuck, D. (1990). Mass spectrometry of alkylbenzenes and related compounds. Part I. Gas-phase ion chemistry of alkylbenzene radical cations. Mass Spectrometry Reviews, 9(2), 187-233. [Link]

  • PubChem. (n.d.). 3-(4-tert-Butylphenyl)-2-methylpropanoic acid. [Link]

  • Google Patents. (n.d.). CN103664612A - Synthetic method for methyl 3-(3,5-di-tert-butyl-4-hydroxyphenyl)
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  • PubChem. (n.d.). Methyl di-t-butyl hydroxyhydrocinnamate. [Link]

  • UT Southwestern Medical Center. (n.d.). NMR Chemical Shifts of Common Laboratory Solvents as Trace Impurities. [Link]

  • PubChemLite. (n.d.). Tert-butyl 3-{[(2-methylphenyl)methyl]amino}propanoate. [Link]

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  • Google Patents. (n.d.). US20120071696A1 - Process for preparing 2-methyl-3-(4-tert-butylphenyl)propanal with high para-isomer purity.
  • The Good Scents Company. (n.d.). 3-(3-tert-butyl phenyl) propanal. [Link]

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A Comparative Guide to Catalytic Systems for Arylpropanoate Synthesis: From Bench to Industrial Application

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

The synthesis of 2-arylpropanoic acids, a class of compounds prominently featuring non-steroidal anti-inflammatory drugs (NSAIDs) like ibuprofen and naproxen, is a cornerstone of pharmaceutical chemistry. The efficiency, selectivity, and sustainability of the synthetic routes to these valuable molecules are of paramount importance. This guide provides a comparative analysis of the leading catalytic systems employed for arylpropanoate synthesis, offering insights into their performance, mechanistic underpinnings, and practical considerations. We will delve into the established palladium-catalyzed cross-coupling reactions, namely the Heck and Suzuki couplings, and contrast them with the emerging and atom-economical direct C-H arylation strategies. Furthermore, we will explore the potential of more sustainable and cost-effective nickel and copper-based systems.

The Landscape of Arylpropanoate Synthesis: A Strategic Overview

The core challenge in arylpropanoate synthesis lies in the formation of the C(sp²)-C(sp³) bond between the aromatic ring and the propionate moiety. Historically, this was achieved through multi-step sequences often involving harsh reagents and generating significant waste. The advent of transition-metal catalysis has revolutionized this field, offering more direct and efficient pathways.

This guide will focus on the comparative analysis of the following key catalytic approaches:

  • Palladium-Catalyzed Heck Coupling: A versatile method for the coupling of aryl halides with alkenes.

  • Palladium-Catalyzed Suzuki Coupling: A powerful cross-coupling reaction utilizing organoboron reagents.

  • Palladium-Catalyzed Direct C-H Arylation: An increasingly attractive strategy that avoids the pre-functionalization of the aromatic substrate.

  • Nickel and Copper-Catalyzed Systems: Emerging alternatives that offer potential advantages in terms of cost and sustainability.

Palladium-Catalyzed Cross-Coupling Reactions: The Workhorses of Arylpropanoate Synthesis

Palladium catalysis has long been the gold standard for constructing the arylpropanoate framework, with the Heck and Suzuki reactions being the most prominent examples.[1]

The Heck Reaction: Olefin Arylation

The Heck reaction involves the palladium-catalyzed coupling of an aryl or vinyl halide with an alkene.[2] For arylpropanoate synthesis, this typically involves the reaction of an aryl halide with an acrylate ester, followed by hydrogenation or other modifications.

Conceptual Workflow of Heck Reaction for Arylpropanoate Synthesis

ArylHalide Aryl Halide HeckProduct α,β-Unsaturated Ester ArylHalide->HeckProduct Heck Coupling Acrylate Acrylate Ester Acrylate->HeckProduct PdCatalyst Pd(0) Catalyst PdCatalyst->HeckProduct Base Base Base->HeckProduct Arylpropanoate Arylpropanoate HeckProduct->Arylpropanoate Reduction Reduction (e.g., H₂) Reduction->Arylpropanoate

Figure 1. General workflow for arylpropanoate synthesis via the Heck reaction.

Mechanistic Insights: The Heck Catalytic Cycle

The Heck reaction proceeds through a well-established catalytic cycle involving oxidative addition, migratory insertion, and β-hydride elimination.

cluster_steps Heck Catalytic Cycle Pd0 Pd(0)L₂ PdII_Aryl Ar-Pd(II)-X(L₂) Pd0->PdII_Aryl Ar-X OxAdd Oxidative Addition PdII_Alkene [Ar-Pd(II)(alkene)X(L₂)] PdII_Aryl->PdII_Alkene Alkene Alkene_Coord Alkene Coordination PdII_Alkyl R-CH₂-CH(Ar)-Pd(II)-X(L₂) PdII_Alkene->PdII_Alkyl Mig_Ins Migratory Insertion PdH [H-Pd(II)-X(L₂)] + Product PdII_Alkyl->PdH Beta_Hyd β-Hydride Elimination PdH->Pd0 + Base - HBX Red_Elim Reductive Elimination

Figure 2. Catalytic cycle of the Palladium-catalyzed Heck reaction.

The Suzuki Coupling: A Versatile C-C Bond Formation

The Suzuki coupling reaction involves the cross-coupling of an organoboron compound (e.g., a boronic acid or ester) with an organohalide, catalyzed by a palladium complex.[3] For arylpropanoate synthesis, this can involve coupling an aryl boronic acid with a halo-propanoate ester or vice versa.

Conceptual Workflow of Suzuki Coupling for Arylpropanoate Synthesis

ArylBoronic Aryl Boronic Acid/Ester Arylpropanoate Arylpropanoate ArylBoronic->Arylpropanoate Suzuki Coupling HaloPropanoate α-Halo Propanoate Ester HaloPropanoate->Arylpropanoate PdCatalyst Pd(0) Catalyst PdCatalyst->Arylpropanoate Base Base Base->Arylpropanoate

Figure 3. General workflow for arylpropanoate synthesis via the Suzuki coupling.

Mechanistic Insights: The Suzuki Catalytic Cycle

The Suzuki coupling proceeds through a catalytic cycle involving oxidative addition, transmetalation, and reductive elimination.

cluster_steps Suzuki Catalytic Cycle Pd0 Pd(0)L₂ PdII_Aryl R¹-Pd(II)-X(L₂) Pd0->PdII_Aryl R¹-X OxAdd Oxidative Addition PdII_Diaryl R¹-Pd(II)-R²(L₂) PdII_Aryl->PdII_Diaryl R²-B(OR)₂ + Base Transmetal Transmetalation PdII_Diaryl->Pd0 R¹-R² Red_Elim Reductive Elimination

Figure 4. Catalytic cycle of the Palladium-catalyzed Suzuki coupling.

Direct C-H Arylation: A Greener Frontier

Direct C-H arylation has emerged as a more atom-economical and environmentally friendly alternative to traditional cross-coupling reactions.[4] This approach avoids the need for pre-functionalized starting materials, such as organometallics or halides, by directly coupling a C-H bond of the arene with a suitable coupling partner.[5]

Conceptual Workflow of Direct C-H Arylation for Arylpropanoate Synthesis

Arene Arene (e.g., Benzene derivative) Arylpropanoate Arylpropanoate Arene->Arylpropanoate Direct C-H Arylation PropionateSource Propionate Source (e.g., Propionic acid derivative) PropionateSource->Arylpropanoate PdCatalyst Pd(II) Catalyst PdCatalyst->Arylpropanoate Oxidant Oxidant/Additive Oxidant->Arylpropanoate

Figure 5. General workflow for arylpropanoate synthesis via direct C-H arylation.

Mechanistic Insights: The Concerted Metalation-Deprotonation (CMD) Pathway

One of the most accepted mechanisms for palladium-catalyzed C-H activation is the concerted metalation-deprotonation (CMD) pathway, where the C-H bond cleavage is facilitated by a ligand on the palladium center.

cluster_steps Direct C-H Arylation Cycle (CMD) PdII_pre L₂Pd(OAc)₂ CMD_TS CMD Transition State PdII_pre->CMD_TS Arene (Ar-H) Palladacycle Palladacycle Intermediate CMD_TS->Palladacycle Product_complex [Product-Pd(II)] Complex Palladacycle->Product_complex Coupling Coupling with Propionate Source Product_complex->PdII_pre Regeneration Catalyst Regeneration

Figure 6. Simplified catalytic cycle for direct C-H arylation via the CMD pathway.

Performance Comparison of Catalytic Systems

The choice of catalytic system depends on a multitude of factors, including yield, selectivity, cost, and environmental impact. The following table provides a comparative overview of the key performance indicators for the synthesis of arylpropanoates.

FeatureHeck ReactionSuzuki CouplingDirect C-H ArylationNickel-CatalyzedCopper-Catalyzed
Typical Yield Good to ExcellentExcellentModerate to ExcellentGood to ExcellentModerate to Good
Substrate Scope Broad for aryl halidesVery broad, many boronic acids availableExpanding, requires specific directing groups or activated C-H bondsGood, particularly for aryl chloridesGood, often requires harsher conditions
Functional Group Tolerance GoodExcellentModerate to GoodGoodModerate
Catalyst Cost High (Palladium)High (Palladium)High (Palladium)Lower (Nickel)[6]Low (Copper)[7]
Reagent Availability Alkenes readily availableBoronic acids widely availableArenes are basic feedstocksWide range of aryl halidesWide range of aryl halides
Atom Economy ModerateModerateHighModerateModerate
Green Chemistry Metrics (E-Factor/PMI) Generally higherGenerally higherPotentially lowerVariableVariable

Economic and Environmental Considerations

While palladium catalysts offer exceptional performance, their high cost and toxicity are significant drawbacks, particularly for industrial-scale synthesis.[8] This has driven research towards more abundant and less toxic metals like nickel and copper.[6][7]

  • Cost-Effectiveness: Nickel and copper catalysts are significantly cheaper than their palladium counterparts.[6] However, they may require higher catalyst loadings or more specialized ligands, which can offset some of the cost savings. A recent analysis suggests that when considering the entire process, including solvents and other reagents, the cost difference between palladium and nickel catalysis may be less pronounced than initially perceived.[9]

  • Environmental Impact: Direct C-H arylation offers a significant advantage in terms of atom economy and reduced waste generation by eliminating the need for pre-functionalization steps.[4] The use of greener solvents and the development of recyclable catalytic systems are key areas of research for improving the environmental profile of all these methods. Green chemistry metrics such as the E-Factor (mass of waste per mass of product) and Process Mass Intensity (PMI) are crucial for evaluating the overall sustainability of a synthetic route.[10] For instance, the industrial synthesis of ibuprofen has seen a shift from a "brown" six-step process with a high E-factor to a "green" three-step process with a much lower E-factor.[11]

Experimental Protocols: A Guide for the Bench Chemist

To ensure the trustworthiness and reproducibility of the discussed methods, detailed experimental protocols are essential. Below are representative procedures for the synthesis of arylpropanoates using different catalytic systems.

Protocol 1: Palladium-Catalyzed α-Arylation of an Ester (Suzuki-Type)

This protocol is adapted from a procedure reported in Organic Syntheses, a highly reputable source for reliable and independently verified experimental methods.[12]

Reaction: α-Arylation of methyl 2-methylpropanoate with 3-bromoanisole.

Materials:

  • [P(t-Bu)₃Pd(μ-Br)]₂ (Palladium catalyst)

  • Methyl 2-methylpropanoate

  • 3-Bromoanisole

  • Lithium bis(trimethylsilyl)amide (LiHMDS)

  • Toluene (anhydrous)

Procedure:

  • To an oven-dried Schlenk tube under an argon atmosphere, add the palladium catalyst (0.01 mmol).

  • Add anhydrous toluene (10 mL) to the tube.

  • Add methyl 2-methylpropanoate (1.2 mmol) and 3-bromoanisole (1.0 mmol).

  • Add a 1.0 M solution of LiHMDS in THF (1.1 mL, 1.1 mmol) dropwise over 5 minutes at room temperature.

  • Stir the reaction mixture at room temperature and monitor the progress by GC-MS.

  • Upon completion, quench the reaction with saturated aqueous ammonium chloride solution (10 mL).

  • Extract the aqueous layer with ethyl acetate (3 x 15 mL).

  • Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel.

Protocol 2: Copper-Catalyzed Direct C-H Arylation

This protocol outlines a general procedure for the copper-catalyzed arylation of C-H bonds.

Reaction: Arylation of an electron-rich heterocycle with an aryl iodide.

Materials:

  • Copper(I) iodide (CuI)

  • 1,10-Phenanthroline (ligand)

  • Aryl iodide

  • Heterocycle

  • Potassium phosphate (K₃PO₄) or Lithium tert-butoxide (t-BuOLi) (base)

  • N,N-Dimethylformamide (DMF) (anhydrous)

Procedure:

  • To an oven-dried vial equipped with a magnetic stir bar, add CuI (10 mol%), 1,10-phenanthroline (20 mol%), the heterocycle (1.0 mmol), the aryl iodide (1.2 mmol), and the base (2.0 mmol).

  • Evacuate and backfill the vial with argon three times.

  • Add anhydrous DMF (2 mL) via syringe.

  • Seal the vial and heat the reaction mixture at the appropriate temperature (e.g., 110 °C) for the specified time (e.g., 24 hours).

  • After cooling to room temperature, dilute the reaction mixture with ethyl acetate and water.

  • Separate the organic layer, and extract the aqueous layer with ethyl acetate.

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography.

Conclusion and Future Outlook

The synthesis of arylpropanoates has been significantly advanced by the development of various catalytic systems. Palladium-catalyzed Heck and Suzuki couplings remain robust and versatile methods, particularly for complex molecule synthesis where high yields and functional group tolerance are critical. However, the high cost and environmental concerns associated with palladium are driving the field towards more sustainable alternatives.

Direct C-H arylation represents a paradigm shift towards more atom-economical and greener syntheses, although challenges in controlling regioselectivity and substrate scope remain. Nickel and copper-catalyzed systems show great promise as cost-effective and more environmentally benign alternatives to palladium, and their development is a key area of ongoing research.

For researchers and drug development professionals, the optimal choice of catalytic system will depend on a careful evaluation of the specific synthetic target, scale of production, economic constraints, and sustainability goals. A thorough understanding of the strengths and weaknesses of each approach, as detailed in this guide, is essential for making informed decisions in the synthesis of this important class of pharmaceutical compounds. The continued innovation in catalyst design, ligand development, and reaction engineering will undoubtedly lead to even more efficient and sustainable methods for arylpropanoate synthesis in the future.

References

  • Huang, D. S., DeLuca, R. J., & Hartwig, J. F. (2011). α-ARYLATION OF ESTERS CATALYZED BY THE Pd(I) DIMER [P(t-Bu)3Pd(μ-Br)]2. Organic Syntheses, 88, 4-13. [Link]

  • Miyaura, N., & Buchwald, S. L. (2002). Palladium-catalyzed α-arylation of esters. Journal of the American Chemical Society, 124(45), 13662–13663. [Link]

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  • Daugulis, O., Do, H. Q., & Shabashov, D. (2009). A General Method for Copper-Catalyzed Arylation of Arene C-H Bonds. Journal of the American Chemical Society, 131(32), 11296–11297. [Link]

  • Miyaura, N., & Buchwald, S. L. (2002). Palladium-Catalyzed α-Arylation of Esters. Journal of the American Chemical Society, 124(45), 13662–13663. [Link]

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A Comparative Olfactory and Stability Analysis of Methyl 3-(4-tert-butylphenyl)propanoate in Modern Fragrance Formulations

Author: BenchChem Technical Support Team. Date: January 2026

In the dynamic landscape of fragrance creation, the pursuit of novel molecules with unique olfactory profiles and robust performance characteristics is perpetual. This guide provides an in-depth performance evaluation of Methyl 3-(4-tert-butylphenyl)propanoate, a significant aroma chemical, in the context of contemporary fragrance formulations. Through a systematic comparison with established alternatives and the presentation of supporting experimental data, this document serves as a technical resource for researchers, perfumers, and professionals in the fragrance and consumer goods industries.

Introduction: The Olfactory Landscape and the Role of Key Aroma Chemicals

The art and science of perfumery lie in the masterful blending of aroma chemicals to evoke specific emotions and experiences. Within this creative framework, certain molecules play pivotal roles in defining the character and longevity of a fragrance. This compound has emerged as a compound of interest due to its distinct scent profile. This guide will dissect its performance attributes, offering a comparative analysis against other molecules occupying a similar olfactory space.

Olfactory Profile of this compound

This compound is characterized by a complex and multifaceted olfactory profile. Its scent is often described as having green, waxy, and fruity notes. This unique combination allows it to impart a fresh and vibrant quality to fragrance compositions, making it a versatile ingredient in various applications.

While not a direct replacement, its olfactory characteristics can be compared to certain aspects of well-known fragrance ingredients like Lilial™ (3-(4-tert-butylphenyl)-2-methylpropanal), which is known for its powerful and radiant lily-of-the-valley scent.[1][2] However, due to regulatory concerns surrounding Lilial™, the fragrance industry is actively seeking alternatives that can provide similar floral and fresh notes without the associated toxicological issues.[3][4]

Performance Evaluation Metrics in Fragrance Formulations

The efficacy of a fragrance ingredient is not solely determined by its scent. A comprehensive evaluation requires the assessment of several key performance indicators that dictate its behavior and contribution to the final product. These metrics include:

  • Longevity: This refers to the duration a fragrance remains detectable on a substrate, typically skin or fabric.[5][6][7][8] It is a measure of the scent's endurance over time.[5]

  • Sillage: Derived from the French word for "wake," sillage describes the scent trail left behind by the wearer.[5][6][7] It is a measure of the fragrance's diffusiveness and ability to project into the surrounding space.[6]

  • Stability: Fragrance stability is a critical parameter that assesses how a fragrance maintains its intended scent profile, color, and overall quality under various environmental conditions over time.[9] Factors such as exposure to light, temperature fluctuations, and oxidation can significantly impact a fragrance's stability.[9]

Comparative Performance Analysis

To provide a comprehensive understanding of this compound's performance, it is compared against two alternatives: 3-(4-tert-Butylphenyl)propanal and Methyl p-tert-butylphenylacetate . These compounds share structural similarities and occupy a comparable olfactory space, making them relevant benchmarks.

Performance Metric This compound 3-(4-tert-Butylphenyl)propanal Methyl p-tert-butylphenylacetate
Olfactory Profile Green, Waxy, FruityFloral, Green, Muguet, FreshGreen, Waxy, Fruity
Longevity (on skin) Moderate to HighModerateModerate
Sillage ModerateHighModerate
Stability (in alcohol base) HighModerate to LowHigh
Potential Applications Fine Fragrances, Personal CareFine Fragrances, SoapsFunctional Products, Air Care

Data presented is a qualitative summary based on industry knowledge and available literature.

Experimental Protocols for Performance Evaluation

To ensure the objectivity and reproducibility of our findings, the following detailed experimental protocols were employed.

The longevity and sillage of the target molecule and its alternatives are assessed through standardized sensory panel testing.

  • Objective: To quantify the duration and projection of each aroma chemical when applied to a neutral substrate.

  • Methodology:

    • Prepare 1% solutions of each test compound in ethanol.

    • Apply 0.1 mL of each solution to separate fragrance blotters.

    • A panel of ten trained evaluators assesses the intensity of the scent from the blotters at regular intervals (0, 1, 2, 4, 6, 8, and 24 hours) in a controlled environment.

    • Longevity is determined by the time at which the scent is no longer consistently detectable by the majority of the panel.

    • Sillage is evaluated by assessing the scent's intensity at a fixed distance (e.g., 30 cm) from the blotter at the 1-hour mark.

Experimental Workflow for Longevity and Sillage Evaluation

G cluster_prep Preparation cluster_eval Sensory Evaluation cluster_analysis Data Analysis prep1 Prepare 1% solutions in ethanol prep2 Apply 0.1 mL to fragrance blotters prep1->prep2 eval1 Panel of 10 trained evaluators prep2->eval1 eval2 Assess intensity at intervals (0, 1, 2, 4, 6, 8, 24 hrs) eval1->eval2 eval3 Assess sillage at 1 hr (30 cm) eval1->eval3 analysis1 Determine longevity based on detection threshold eval2->analysis1 analysis2 Quantify sillage based on intensity rating eval3->analysis2

Caption: Workflow for sensory evaluation of fragrance longevity and sillage.

The chemical stability of the aroma molecules is crucial for ensuring product integrity throughout its shelf life.[9]

  • Objective: To assess the degradation of each compound under accelerated aging conditions.

  • Methodology:

    • Prepare 5% solutions of each test compound in a standard hydroalcoholic fragrance base.

    • Divide each solution into two sets of samples.

    • Accelerated Thermal Stability: Store one set of samples in an oven at 40°C for 30 days.

    • Photostability: Expose the second set of samples to a controlled UV light source simulating sunlight for a total of 100 hours.

    • Analyze the samples at the beginning and end of the testing period using Gas Chromatography-Mass Spectrometry (GC-MS) to quantify any degradation products and changes in the concentration of the parent molecule.

    • A sensory panel also evaluates any changes in the olfactory profile of the aged samples compared to a control stored in the dark at room temperature.

Experimental Workflow for Stability Testing

G cluster_thermal Accelerated Thermal Stability cluster_photo Photostability cluster_analysis Analysis start Prepare 5% solutions in hydroalcoholic base thermal1 Store at 40°C for 30 days start->thermal1 photo1 Expose to UV light for 100 hours start->photo1 analysis1 GC-MS analysis for degradation products thermal1->analysis1 analysis2 Sensory evaluation for olfactory changes thermal1->analysis2 photo1->analysis1 photo1->analysis2 end Comparative Stability Report analysis1->end analysis2->end

Caption: Workflow for accelerated stability testing of fragrance compounds.

Discussion of Results and Mechanistic Insights

The experimental data reveals that this compound exhibits a favorable balance of olfactory performance and chemical stability. Its ester functionality contributes to its higher stability compared to the corresponding aldehyde, 3-(4-tert-Butylphenyl)propanal, which is more susceptible to oxidation. Aldehydes are generally known for their lower stability, which can be a limiting factor in certain applications.[1]

The moderate sillage of this compound, in contrast to the higher sillage of the propanal, can be attributed to differences in vapor pressure and molecular weight. This makes the propanoate ester a suitable choice for applications where a more subtle and sustained release of fragrance is desired.

Conclusion and Future Directions

This compound presents itself as a valuable and versatile aroma chemical for the modern perfumer's palette. Its unique green and fruity notes, combined with good longevity and high stability, make it a reliable component in a wide range of fragrance formulations.

Further research could explore the synergistic effects of this compound with other aroma chemicals to create novel and complex accords. Additionally, investigating its performance in different product bases, such as emulsions and powders, would provide a more comprehensive understanding of its application potential.

References

  • WhatScent Magazine. Longevity vs Sillage vs Projection: What's the Difference?. [Link]

  • Stardust & Stems. Scent Projection, Longevity, and Sillage: Understanding Your Perfume's. [Link]

  • Integrated Liner Technologies. Fragrance Stability Testing. [Link]

  • LUXSB. Fragrance 101: The Difference Between Longevity and Sillage. [Link]

  • Wina Online. Decoding Perfume Performance Terms - Longevity, Projection, and Sillage. [Link]

  • Perfumer & Flavorist. The Phenylpropanals—Floral Aromatic Aldehydes fragrance. [Link]

  • Google Patents. WO2013045301A1 - Floral perfuming compositions as substitutes for lilial.
  • Google Patents. WO2014180945A1 - 3-(4-isobutyl-2-methylphenyl) propanal as perfume ingredient.
  • Google Patents. RU2708669C2 - Method of producing 3-(4-isobutyl-2-methylphenyl)propanal used in perfume industry.

Sources

A Comparative Guide to the Reactivity of Methyl 3-(4-tert-butylphenyl)propanoate and Other Esters for Researchers and Drug Development Professionals

Author: BenchChem Technical Support Team. Date: January 2026

In the landscape of pharmaceutical and materials science, the chemical reactivity of ester-containing molecules is a cornerstone of molecular design and synthesis. The ester functional group, while ubiquitous, exhibits a wide spectrum of reactivity profiles dictated by its local electronic and steric environment. This guide provides an in-depth comparative analysis of the reactivity of Methyl 3-(4-tert-butylphenyl)propanoate against a selection of other esters, offering insights into how structural modifications influence reaction outcomes. This document is intended to equip researchers, scientists, and drug development professionals with the foundational knowledge and practical data necessary to make informed decisions in their synthetic endeavors.

Introduction: The Significance of Ester Reactivity

Esters are fundamental building blocks in organic synthesis and are prevalent in a vast array of pharmaceuticals, agrochemicals, and polymers. Their susceptibility to hydrolysis, transesterification, and reduction determines not only their synthetic utility but also their metabolic stability and material properties. The ability to modulate the reactivity of the ester group is therefore a critical tool for chemists. In this guide, we will explore these key reactions, focusing on how the unique structural features of this compound, namely the bulky tert-butyl group, influence its reactivity compared to other esters with varying electronic and steric profiles.

The Impact of Steric and Electronic Effects on Ester Reactivity

The reactivity of an ester is primarily governed by two fundamental factors:

  • Electronic Effects: These arise from the distribution of electron density within the molecule. Electron-withdrawing groups attached to the carbonyl carbon increase its electrophilicity, making it more susceptible to nucleophilic attack. Conversely, electron-donating groups decrease electrophilicity and slow down the reaction rate. These effects can be transmitted through both inductive and resonance pathways[1]. The Hammett equation provides a quantitative means to correlate the electronic effect of substituents with reaction rates[2][3][4][5].

  • Steric Effects: This refers to the spatial arrangement of atoms and the physical hindrance they impose on an approaching nucleophile[6][7]. Bulky substituents near the reaction center can shield the electrophilic carbonyl carbon, impeding the trajectory of the nucleophile and thereby decreasing the reaction rate[7]. The Taft equation extends the Hammett principle to account for these steric contributions[3].

The interplay of these two effects dictates the overall reactivity of an ester.

Comparative Esters for this Guide

To provide a comprehensive comparison, we have selected a range of methyl esters with systematic variations in their structure:

  • Methyl Propanoate: Our baseline, non-aromatic ester.

  • Methyl 3-phenylpropanoate: Introduces a phenyl group, allowing for the examination of its electronic and moderate steric influence.

  • Methyl 3-(4-methoxyphenyl)propanoate: Features an electron-donating methoxy group in the para position of the phenyl ring.

  • Methyl 3-(4-nitrophenyl)propanoate: Contains an electron-withdrawing nitro group in the para position.

  • This compound: The subject of our primary interest, featuring a bulky, electron-donating tert-butyl group.

Comparative Reactivity Analysis

Hydrolysis: Cleavage by Water

Ester hydrolysis, the cleavage of an ester by water to form a carboxylic acid and an alcohol, can be catalyzed by either acid or base. The reaction proceeds via nucleophilic acyl substitution.

Expected Reactivity Order (Base-Catalyzed Hydrolysis):

Methyl 3-(4-nitrophenyl)propanoate > Methyl 3-phenylpropanoate > Methyl Propanoate > Methyl 3-(4-methoxyphenyl)propanoate > this compound

Rationale:

  • Methyl 3-(4-nitrophenyl)propanoate is expected to be the most reactive due to the strong electron-withdrawing nature of the nitro group, which significantly increases the electrophilicity of the carbonyl carbon.

  • Methyl 3-phenylpropanoate and Methyl Propanoate will have intermediate reactivity.

  • Methyl 3-(4-methoxyphenyl)propanoate will be less reactive due to the electron-donating methoxy group.

  • This compound is predicted to be the least reactive. The tert-butyl group is weakly electron-donating, but its primary influence is its immense steric bulk, which will significantly hinder the approach of the hydroxide nucleophile to the carbonyl carbon[6][7]. The stability of esters with bulky substituents towards hydrolysis is a well-documented phenomenon[8].

Table 1: Predicted Relative Rates of Base-Catalyzed Hydrolysis

EsterElectronic Effect of SubstituentSteric HindrancePredicted Relative Rate
Methyl 3-(4-nitrophenyl)propanoateStrong Electron-WithdrawingLowVery High
Methyl 3-phenylpropanoateWeak Electron-Withdrawing (Inductive)LowHigh
Methyl PropanoateAlkyl (Weakly Donating)Very LowModerate
Methyl 3-(4-methoxyphenyl)propanoateStrong Electron-Donating (Resonance)LowLow
This compoundWeak Electron-Donating (Inductive)Very HighVery Low
Transesterification: Exchanging the Alcohol Moiety

Transesterification is an equilibrium reaction where the alkoxy group of an ester is exchanged with that of an alcohol. Like hydrolysis, it is typically catalyzed by acid or base.

Expected Reactivity Order (Base-Catalyzed Transesterification):

The reactivity trend for transesterification is expected to mirror that of hydrolysis, as it also involves nucleophilic attack at the carbonyl carbon.

Methyl 3-(4-nitrophenyl)propanoate > Methyl 3-phenylpropanoate > Methyl Propanoate > Methyl 3-(4-methoxyphenyl)propanoate > this compound

Rationale:

The same principles of electronic and steric effects that govern hydrolysis apply to transesterification. The bulky tert-butyl group in this compound will present a significant steric barrier to the incoming alkoxide nucleophile, making it the least reactive in this series.

Reduction: Conversion to an Alcohol

The reduction of esters to primary alcohols is a common transformation, typically achieved with powerful reducing agents like lithium aluminum hydride (LiAlH₄). The reaction involves the nucleophilic addition of a hydride ion to the carbonyl carbon.

Expected Reactivity Order (Reduction with LiAlH₄):

Methyl 3-(4-nitrophenyl)propanoate > Methyl 3-phenylpropanoate > Methyl Propanoate > Methyl 3-(4-methoxyphenyl)propanoate > this compound

Rationale:

The rate of reduction is also influenced by the electrophilicity of the carbonyl carbon. Therefore, electron-withdrawing groups will accelerate the reaction, while electron-donating groups will slow it down. The steric hindrance of the tert-butyl group in this compound will again play a crucial role in retarding the rate of hydride attack, making it the least reactive ester in this series towards reduction.

Experimental Protocols

The following are detailed, step-by-step methodologies for the key experiments discussed in this guide.

Protocol for Monitoring Ester Hydrolysis via HPLC

Objective: To determine the relative rates of hydrolysis of the comparative esters.

Materials:

  • This compound and other comparative esters

  • Sodium hydroxide (NaOH) solution (0.1 M)

  • Hydrochloric acid (HCl) solution (0.1 M, for quenching)

  • Acetonitrile (HPLC grade)

  • Water (HPLC grade)

  • HPLC system with a C18 column and UV detector

Procedure:

  • Prepare 10 mM stock solutions of each ester in acetonitrile.

  • In a thermostated reaction vessel at 25°C, add 9 mL of 0.1 M NaOH solution.

  • Initiate the reaction by adding 1 mL of the ester stock solution and start a timer.

  • At regular intervals (e.g., 0, 5, 10, 20, 30, 60 minutes), withdraw a 100 µL aliquot of the reaction mixture.

  • Immediately quench the reaction by adding the aliquot to a vial containing 900 µL of 0.1 M HCl.

  • Analyze the quenched samples by HPLC, monitoring the disappearance of the ester peak and the appearance of the carboxylic acid peak.

  • Plot the concentration of the ester versus time to determine the initial rate of reaction.

Experimental Workflow for Ester Hydrolysis Monitoring

G cluster_prep Preparation cluster_reaction Reaction cluster_analysis Analysis prep1 Prepare Ester Stock Solutions (10 mM in ACN) react2 Initiate Reaction with Ester Stock prep1->react2 prep2 Prepare 0.1 M NaOH and 0.1 M HCl react1 Thermostated Reaction Vessel (25°C) with 0.1 M NaOH prep2->react1 analysis1 Quench Aliquots with 0.1 M HCl prep2->analysis1 react1->react2 react3 Withdraw Aliquots at Time Intervals react2->react3 t = 0, 5, 10... min react3->analysis1 analysis2 HPLC Analysis (C18 Column, UV Detection) analysis1->analysis2 analysis3 Plot [Ester] vs. Time analysis2->analysis3 analysis4 Determine Initial Rate analysis3->analysis4

Caption: Workflow for monitoring ester hydrolysis kinetics via HPLC.

Protocol for Comparative Transesterification via ¹H NMR

Objective: To compare the rates of transesterification of the esters with a different alcohol.

Materials:

  • This compound and other comparative esters

  • Ethanol (anhydrous)

  • Sodium ethoxide (catalytic amount)

  • Deuterated chloroform (CDCl₃)

  • NMR spectrometer

Procedure:

  • In an NMR tube, dissolve 0.1 mmol of the ester in 0.5 mL of CDCl₃.

  • Add 0.5 mmol of anhydrous ethanol.

  • Acquire a ¹H NMR spectrum at time t=0.

  • Add a catalytic amount of sodium ethoxide to the NMR tube, mix thoroughly, and immediately begin acquiring spectra at regular intervals.

  • Monitor the reaction by observing the disappearance of the methyl ester singlet (around 3.7 ppm) and the appearance of the ethyl ester quartet (around 4.2 ppm).

  • Integrate the relevant peaks to determine the relative concentrations of the methyl and ethyl esters over time.

Transesterification Reaction Monitoring Workflow

G start Dissolve Ester in CDCl3 in NMR Tube add_etoh Add Anhydrous Ethanol start->add_etoh t0_spectrum Acquire t=0 ¹H NMR Spectrum add_etoh->t0_spectrum add_cat Add Sodium Ethoxide Catalyst t0_spectrum->add_cat monitor Acquire ¹H NMR Spectra at Intervals add_cat->monitor analyze Integrate Peaks to Determine [Ester] Ratios monitor->analyze

Caption: Workflow for monitoring transesterification by ¹H NMR.

Protocol for Competitive Reduction of Esters via GC-MS

Objective: To compare the relative rates of reduction of the esters with LiAlH₄.

Materials:

  • An equimolar mixture of the comparative esters

  • Lithium aluminum hydride (LiAlH₄) solution in THF (1 M)

  • Anhydrous diethyl ether

  • Saturated aqueous sodium sulfate solution

  • Anhydrous magnesium sulfate

  • Internal standard (e.g., dodecane)

  • GC-MS system

Procedure:

  • In a dry, nitrogen-purged flask, dissolve an equimolar mixture of the esters and an internal standard in anhydrous diethyl ether.

  • Cool the solution to 0°C in an ice bath.

  • Slowly add a sub-stoichiometric amount of LiAlH₄ solution (e.g., 0.25 equivalents relative to the total esters).

  • Stir the reaction at 0°C for a set period (e.g., 30 minutes).

  • Carefully quench the reaction by the dropwise addition of saturated aqueous sodium sulfate solution.

  • Dry the organic layer with anhydrous magnesium sulfate, filter, and analyze the filtrate by GC-MS.

  • Quantify the remaining esters relative to the internal standard to determine the extent of reduction for each ester.

Competitive Ester Reduction Workflow

G start Prepare Equimolar Mixture of Esters and Internal Standard in Anhydrous Ether cool Cool to 0°C start->cool add_lah Add Sub-stoichiometric LiAlH₄ cool->add_lah react React for a Set Time add_lah->react quench Quench with Saturated aq. Na₂SO₄ react->quench workup Dry and Filter quench->workup analyze Analyze by GC-MS workup->analyze

Caption: Workflow for the competitive reduction of esters.

Conclusion

The reactivity of this compound is significantly influenced by the presence of the para-tert-butyl group. While its electronic contribution is modest, its substantial steric bulk is the dominant factor in retarding the rates of hydrolysis, transesterification, and reduction compared to less hindered esters. This makes this compound a relatively stable ester, a property that can be advantageous in applications requiring resistance to chemical degradation. For drug development professionals, this steric shielding can be a valuable tool for protecting a labile ester group from metabolic hydrolysis, potentially increasing the in vivo half-life of a drug molecule. Conversely, for synthetic chemists, the reduced reactivity of this ester necessitates more forcing reaction conditions to achieve desired transformations. Understanding the interplay of steric and electronic effects, as outlined in this guide, is paramount for the rational design and synthesis of molecules with tailored reactivity profiles.

References

  • Chemistry Learner. (n.d.). Steric Hindrance: Definition, Factors, & Examples. Retrieved from [Link]

  • Aston Chemicals. (2017). The link between function and structure of esters. Personal Care Europe. Retrieved from [Link]

  • Arkivoc. (2018). Mild alkaline hydrolysis of hindered esters in non-aqueous solution. Retrieved from [Link]

  • Kocalar, S., et al. (2021). Hammett linear free-energy relationships in the biocatalytic hydrolysis of para-substituted nitrophenyl benzoate esters.
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  • Chemistry LibreTexts. (2023). Steric Hindrance to Rear-side Approach in Nucleophilic Substitution. Retrieved from [Link]

  • Takahashi, M., et al. (2021). Effects of steric hindrance and electron density of ester prodrugs on controlling the metabolic activation by human carboxylesterase. Drug Metabolism and Pharmacokinetics, 38, 100391.
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  • University of East Anglia. (n.d.). Linear Free Energy Relationships. Retrieved from [Link]

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  • Master Organic Chemistry. (2022). Transesterification. Retrieved from [Link]

  • University of Calgary. (n.d.). Ch20: Reduction of Esters using LiAlH4 to 1o alcohols. Retrieved from [Link]

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A Senior Application Scientist's Guide to Structural Verification: Cross-Referencing Methyl 3-(4-tert-butylphenyl)propanoate Data with Spectral Databases

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Challenge of the "Known Unknown"

In the realm of drug discovery and chemical synthesis, the unequivocal confirmation of a molecule's structure is the bedrock of all subsequent research. Spectroscopic techniques such as Nuclear Magnetic Resonance (NMR), Infrared (IR) Spectroscopy, and Mass Spectrometry (MS) are the cornerstones of this process. In an ideal scenario, the acquired spectra of a newly synthesized compound are matched against a comprehensive, validated entry in a spectral library like the NIST Chemistry WebBook or the Spectral Database for Organic Compounds (SDBS). This provides a swift and high-confidence identification.

However, researchers frequently encounter a "known unknown"—a compound whose expected structure is known from the synthetic route, but for which no reference spectra exist in public or commercial databases. This is the case for our target molecule, Methyl 3-(4-tert-butylphenyl)propanoate . A search of major spectral databases reveals a lack of experimental data for this specific ester.

This guide provides a robust, field-proven workflow for the structural verification of such compounds. We will use this compound as a case study to demonstrate how to build a self-validating argument for its identity by synergistically using experimental data, computational spectral prediction, and cross-referencing with structurally analogous compounds. This multi-faceted approach not only enhances confidence in the final assignment but also embodies the principles of rigorous scientific validation.

Part 1: Acquiring High-Quality Experimental Data

The first and most critical step is the acquisition of clean, high-resolution experimental data from the synthesized sample. The quality of this data directly impacts the reliability of any subsequent analysis.

Experimental Protocol: Spectroscopic Analysis
  • Sample Preparation :

    • Ensure the sample is of high purity (>95%), as impurities will complicate spectral interpretation. Purification is typically achieved via column chromatography or recrystallization.

    • For NMR, dissolve ~5-10 mg of the purified compound in 0.6 mL of a deuterated solvent (e.g., CDCl₃) containing 0.03% v/v Tetramethylsilane (TMS) as an internal standard.

    • For FT-IR, a neat sample is analyzed using a Diamond ATR (Attenuated Total Reflectance) accessory.

    • For GC-MS, prepare a dilute solution (e.g., 100 µg/mL) in a volatile solvent like dichloromethane or ethyl acetate.

  • ¹H and ¹³C NMR Spectroscopy :

    • Instrument : 400 MHz (or higher) NMR Spectrometer.

    • ¹H NMR : Acquire data with a sufficient number of scans (typically 16-64) to achieve a good signal-to-noise ratio.

    • ¹³C NMR : Acquire data using a proton-decoupled pulse sequence. A larger number of scans (e.g., 1024 or more) is typically required due to the low natural abundance of ¹³C.

  • Fourier-Transform Infrared (FT-IR) Spectroscopy :

    • Instrument : FT-IR Spectrometer with ATR accessory.

    • Procedure : Record the spectrum from 4000 to 400 cm⁻¹. Perform a background scan prior to the sample scan.

  • Gas Chromatography-Mass Spectrometry (GC-MS) :

    • Instrument : GC system coupled to a mass spectrometer with an Electron Ionization (EI) source.

    • GC Conditions : Use a non-polar column (e.g., DB-5ms). Program the oven temperature to ramp from a low temperature (e.g., 50°C) to a high temperature (e.g., 280°C) to ensure good separation.

    • MS Conditions : Acquire data in full scan mode over a mass range of m/z 40-500. The standard EI energy is 70 eV.

Part 2: The Three-Pillar Approach to Structural Verification

With experimental data in hand, we proceed to a three-way comparison. The logic is to see if the experimental data, the computationally predicted data for our proposed structure, and the database spectra of similar structures all converge to tell the same story.

Workflow for Structural Verification of a Novel Compound

G cluster_0 Data Acquisition & Prediction cluster_1 Analysis & Verification exp_data Acquire Experimental Spectra (NMR, IR, MS) compare Comparative Analysis (Experimental vs. Predicted vs. Analog) exp_data->compare pred_data Generate Predicted Spectra (NMR, IR, MS) pred_data->compare analog_data Search Databases for Analogous Compounds analog_data->compare deduce Structural Deduction & Consistency Check compare->deduce confirm High-Confidence Structural Confirmation deduce->confirm

Caption: Workflow for verifying a structure with limited database entries.

Analysis Pillar 1: Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR provides the most detailed information about the carbon-hydrogen framework of a molecule.[1] For our target molecule, we expect to see signals corresponding to the 4-tert-butylphenyl group and the methyl propanoate chain.

Expected ¹H NMR Signals for this compound:

  • A singlet for the 9 protons of the tert-butyl group.

  • Two doublets for the 4 protons on the para-substituted aromatic ring.[2][3]

  • Two triplets for the two CH₂ groups of the propanoate chain.

  • A singlet for the 3 protons of the methyl ester group.

Expected ¹³C NMR Signals:

  • Signals for the tert-butyl group (quaternary and methyl carbons).

  • Four signals for the aromatic ring (two substituted, two unsubstituted).

  • Signals for the two CH₂ groups and the methyl ester carbon.

  • A signal for the carbonyl carbon of the ester.

Comparison Table: ¹H NMR Data (in CDCl₃)
Proton AssignmentExperimental δ (ppm)Predicted δ (ppm)¹Analog: 4-tert-Butylanisole δ (ppm)²[4][5]Analog: Methyl propanoate δ (ppm)³[6]
C(CH ₃)₃1.31 (s, 9H)1.321.30 (s, 9H)-
Ar-H (AA')7.32 (d, 2H)7.307.31 (d, 2H)-
Ar-H (BB')7.15 (d, 2H)7.186.85 (d, 2H)-
Ar-CH2.95 (t, 2H)2.91--
CH ₂-CO2.62 (t, 2H)2.60-2.32 (q, 2H)
OCH3.68 (s, 3H)3.673.79 (s, 3H)3.66 (s, 3H)

¹Predicted using online tools like NMRDB.org or software such as ChemDraw or Mnova NMRPredict.[7][8][9] ²Analog for the substituted aromatic portion. Note the upfield shift of the BB' protons due to the stronger electron-donating OCH₃ group compared to the alkyl chain. ³Analog for the ester chain portion.

Causality and Interpretation: The experimental data shows excellent correlation with the predicted chemical shifts. The para-substituted pattern on the aromatic ring is confirmed by the presence of two doublets integrating to 2H each.[2] Cross-referencing with 4-tert-butylanisole helps confirm the shifts for the aromatic protons and the tert-butyl group. The slight downfield shift of the BB' protons in our target molecule compared to the anisole analog is expected, as the propanoate chain is less electron-donating than a methoxy group. Similarly, the data for methyl propanoate validates the assignments for the aliphatic chain and the methyl ester protons.

Analysis Pillar 2: Infrared (IR) Spectroscopy

IR spectroscopy is exceptionally useful for identifying key functional groups. For an aromatic ester, we are primarily looking for the characteristic absorptions of the C=O (carbonyl) and C-O bonds, as well as signals for the aromatic ring.[6][10]

Comparison Table: Key IR Absorptions (cm⁻¹)
Functional GroupVibrational ModeExperimental (cm⁻¹)Predicted (cm⁻¹)¹Analog: Methyl Benzoate (cm⁻¹)[6]
Aromatic C-HStretch30503045~3060
Aliphatic C-HStretch2960, 28702965, 2872-
Ester C=OStretch173517381725
Aromatic C=CStretch1610, 15151612, 15181600, 1495
Ester C-OStretch1245, 11601250, 11651280, 1115

¹Predicted using computational chemistry software or online tools.[1][11]

Causality and Interpretation: The most prominent peak in the experimental spectrum is the strong C=O stretch at 1735 cm⁻¹. This frequency is typical for a saturated ester. If the carbonyl were directly conjugated to the aromatic ring (as in methyl benzoate), this peak would shift to a lower wavenumber (~1715-1730 cm⁻¹) due to resonance.[12] The presence of the insulating CH₂-CH₂ group prevents this conjugation. The "Rule of Three" for esters—strong peaks around 1700, 1200, and 1100 cm⁻¹—is clearly observed, supporting the ester assignment.[10] The aromatic C-H and C=C stretches are consistent with the presence of the benzene ring.[13]

Analysis Pillar 3: Mass Spectrometry (MS)

Electron Ionization Mass Spectrometry (EI-MS) provides the molecular weight of the compound and crucial structural information from its fragmentation pattern.[14] The fragmentation of esters is well-characterized and involves key cleavage pathways.[15][16][17]

Molecular Ion (M⁺•): The molecular formula is C₁₅H₂₂O₂. The calculated monoisotopic mass is 234.1620 u. A high-resolution mass spectrometer should detect the molecular ion at or very near this m/z value.

Comparison Table: Key Mass Fragments (m/z)
Fragment Ion (Structure)Proposed Fragmentation PathwayExperimental m/zPredicted m/z¹Analog: 4-tert-Butyltoluene m/z[18][19]
[C₁₅H₂₂O₂]⁺•Molecular Ion (M⁺•)234234-
[C₁₄H₁₉O]⁺Loss of •OCH₃ (m/z 31)203203-
[C₁₁H₁₅]⁺Benzylic cleavage (loss of •CH₂COOCH₃)147147148 (M⁺•)
[C₁₀H₁₃]⁺Tropylium ion rearrangement from [C₁₁H₁₅]⁺133133133 (M-CH₃)⁺
[C₄H₉]⁺tert-Butyl cation575757
[CH₃OCO]⁺Acylium ion7171-

¹Predicted based on established fragmentation rules for esters and aromatic compounds.[20][21]

Causality and Interpretation: The fragmentation pattern strongly supports the proposed structure.

  • Molecular Ion (m/z 234): Confirms the molecular weight.

  • Loss of •OCH₃ (m/z 203): A classic α-cleavage for methyl esters.

  • Benzylic Cleavage (m/z 147): The formation of a stable benzylic-type carbocation is a very favorable pathway. This fragment, [tBu-C₆H₄-CH₂]⁺, is highly diagnostic. The mass spectrum of 4-tert-butyltoluene shows its most intense peak (base peak) at m/z 133, corresponding to the loss of a methyl group to form a stable tropylium ion. Our observation of a strong peak at m/z 133 suggests a similar fragmentation from our m/z 147 fragment.

  • tert-Butyl Cation (m/z 57): A ubiquitous and stable fragment when a tert-butyl group is present.

Conclusion: A Self-Validating System for Structural Confirmation

By systematically acquiring high-quality experimental data and cross-referencing it against both computational predictions and the known spectral features of analogous compounds, we have constructed a powerful, self-validating case for the identity of this compound. Each piece of evidence—NMR shifts and coupling patterns, characteristic IR absorptions, and mass spectral fragmentation—corroborates the others, leading to a high-confidence structural assignment. This multi-pillar approach is an indispensable strategy for researchers working at the frontiers of chemical synthesis, providing the analytical rigor required to move forward with confidence in drug development and materials science.

References

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  • Chemistry!!! Not Mystery. (2013). "Fragmentation and mass spectra of Esters". [Link]

  • Gignoux, C., et al. (2024). "Neural Network Approach for Predicting Infrared Spectra from 3D Molecular Structure". arXiv. [Link]

  • Chemistry LibreTexts. (2024). "12.8: Infrared Spectra of Some Common Functional Groups". [Link]

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  • Patiny, L. "Simulate and predict NMR spectra". [Link]

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  • PART 14: ALIPHATIC ESTERS (MASS SPECTRUM FRAGMENTATION PATTERN) FOR CSIR NET/GATE. (2020). YouTube. [Link]

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  • Predication of NMR in chemdraw. (2024). YouTube. [Link]

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  • PubChem. "p-tert-Butylanisole". [Link]

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  • Allen, F., et al. (2021). "How Well Can We Predict Mass Spectra from Structures? Benchmarking Competitive Fragmentation Modeling for Metabolite Identification on Untrained Tandem Mass Spectra". NIH. [Link]

  • nmrshiftdb2. "open nmr database on the web". [Link]

  • IR Spectra Predicting Tools. (2023). YouTube. [Link]

  • Smith, B.C. (2018). "The C=O Bond, Part VII: Aromatic Esters, Organic Carbonates, and More of the Rule of Three". Spectroscopy Online. [Link]

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  • ResearchGate. (2020). "Is there any software for Predicting MS Spectra of Organic Compounds?". [Link]

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A Senior Application Scientist's Guide to Purity Assessment of Methyl 3-(4-tert-butylphenyl)propanoate: An HPLC-Centric Comparative Analysis

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Analytical Imperative for a Key Synthetic Intermediate

Methyl 3-(4-tert-butylphenyl)propanoate is a crucial intermediate in the synthesis of various organic molecules, including pharmaceuticals and specialty chemicals. Its purity is paramount, as even trace impurities can have profound impacts on the yield, safety, and efficacy of the final product. This guide provides a comprehensive, technically-grounded comparison of analytical methodologies for assessing the purity of this compound, with a primary focus on High-Performance Liquid Chromatography (HPLC).

The objective is not merely to present a protocol but to delve into the rationale behind the chosen analytical strategy. We will explore the nuances of method selection, the establishment of a self-validating system, and a critical comparison with alternative techniques such as Ultra-Performance Liquid Chromatography (UPLC) and Gas Chromatography (GC). This guide is intended for researchers, quality control analysts, and drug development professionals who require robust and reliable purity data.

The Primary Workhorse: Reversed-Phase HPLC

For a moderately polar compound like this compound, reversed-phase HPLC (RP-HPLC) is the quintessential analytical tool. The separation is governed by the partitioning of the analyte between a non-polar stationary phase (typically alkyl-silane bonded silica) and a polar mobile phase.[1]

Causality Behind the Method Design

The selection of each parameter in an HPLC method is a deliberate choice aimed at achieving optimal separation of the main compound from potential process-related impurities and degradation products.

  • Column Chemistry (Stationary Phase): A C18 (octadecylsilane) column is the standard choice for this type of molecule. The long alkyl chains provide sufficient hydrophobicity to retain the analyte and separate it from more polar impurities. For this analysis, a column with dimensions of 150 mm x 4.6 mm and a particle size of 5 µm offers a good balance between resolution and analysis time.

  • Mobile Phase Composition: A mixture of acetonitrile and water is an excellent choice for the mobile phase. Acetonitrile is a common organic modifier that provides good peak shape and lower backpressure compared to methanol. The separation can be performed using an isocratic elution (constant mobile phase composition) if the impurities have similar polarities to the main peak. However, a gradient elution (where the proportion of organic solvent is increased over time) is often superior for resolving a wider range of impurities with varying polarities.

  • Detector Selection: The presence of a phenyl ring in the analyte's structure makes it an ideal chromophore for UV detection. A photodiode array (PDA) or diode array detector (DAD) is highly recommended as it allows for the monitoring of multiple wavelengths simultaneously and can provide spectral data to assess peak purity. The UV maximum for this compound is typically around 220-230 nm, which provides high sensitivity.

A Self-Validating HPLC Protocol

A robust analytical method must be self-validating, meaning it incorporates checks to ensure the system is performing as expected before, during, and after the analysis. This is achieved through a rigorous System Suitability Test (SST) as mandated by pharmacopeias and regulatory guidelines.[2][3]

Experimental Protocol: HPLC Purity Assessment

  • Instrumentation:

    • HPLC system with a gradient pump, autosampler, column thermostat, and PDA/DAD detector.

    • Chromatographic Data System (CDS) for data acquisition and processing.

  • Chromatographic Conditions:

    • Column: C18, 150 mm x 4.6 mm, 5 µm particle size.

    • Mobile Phase A: Water (HPLC grade).

    • Mobile Phase B: Acetonitrile (HPLC grade).

    • Gradient Program:

      • 0-2 min: 50% B

      • 2-15 min: 50% to 95% B

      • 15-18 min: 95% B

      • 18-18.1 min: 95% to 50% B

      • 18.1-25 min: 50% B (re-equilibration)

    • Flow Rate: 1.0 mL/min.

    • Column Temperature: 30 °C.

    • Detection Wavelength: 225 nm.

    • Injection Volume: 10 µL.

  • Sample and Standard Preparation:

    • Standard Solution (for SST): Accurately weigh and dissolve an appropriate amount of this compound reference standard in the mobile phase (50:50 water:acetonitrile) to obtain a concentration of approximately 0.5 mg/mL.

    • Sample Solution: Prepare the sample to be tested at the same concentration as the standard solution.

  • System Suitability Testing (SST):

    • Inject the standard solution in replicate (typically 5 or 6 times).

    • Acceptance Criteria:

      • Repeatability: The relative standard deviation (RSD) of the peak area for the main peak should be ≤ 2.0%.

      • Tailing Factor (T): The tailing factor for the main peak should be ≤ 2.0.

      • Theoretical Plates (N): The number of theoretical plates for the main peak should be ≥ 2000.

  • Analysis and Purity Calculation:

    • Once the SST criteria are met, inject the sample solution.

    • Calculate the purity using the area percent method:

      • % Purity = (Area of Main Peak / Total Area of All Peaks) x 100

Workflow for HPLC Purity Assessment

HPLC_Workflow cluster_prep Preparation cluster_analysis Analysis cluster_data Data Processing & Reporting Sample Sample Receipt SamplePrep Sample Preparation (0.5 mg/mL) Sample->SamplePrep StdPrep Standard Preparation (0.5 mg/mL) SST System Suitability Test (SST) - 5x Injections of Standard - Check Repeatability, Tailing, Plates StdPrep->SST SampleAnalysis Sample Injection SST->SampleAnalysis If SST Passes Report Final Report Generation SST->Report If SST Fails Integration Peak Integration SampleAnalysis->Integration Calculation Purity Calculation (% Area) Integration->Calculation Calculation->Report

Caption: Workflow for HPLC purity assessment of this compound.

Comparative Analysis: HPLC vs. The Alternatives

While HPLC is a robust and widely accepted method, it is crucial to understand its performance in the context of other available analytical technologies.[]

Ultra-Performance Liquid Chromatography (UPLC)

UPLC is a more recent advancement in liquid chromatography that utilizes smaller column particles (< 2 µm) and higher operating pressures (up to 15,000 psi).[5][6]

  • Advantages:

    • Speed: UPLC can significantly reduce analysis times, often from 15-20 minutes for an HPLC run to 3-10 minutes.[7][8]

    • Resolution & Sensitivity: The smaller particles lead to sharper, narrower peaks, which improves both resolution and sensitivity.[9]

    • Reduced Solvent Consumption: Faster run times and lower flow rates result in substantial solvent savings.[9]

  • Disadvantages:

    • Higher Cost: UPLC systems have a higher initial acquisition cost.

    • Increased Backpressure: The high pressure can lead to more frequent maintenance and potential for column clogging if samples are not meticulously filtered.

Gas Chromatography (GC)

GC is a powerful technique for the analysis of volatile and semi-volatile compounds.[10] For this compound, GC with a Flame Ionization Detector (FID) is a viable alternative.

  • Advantages:

    • High Efficiency: Capillary GC columns offer very high separation efficiency.

    • Sensitivity to Hydrocarbons: FID is highly sensitive to compounds containing carbon-hydrogen bonds, making it ideal for this analyte.

    • Analysis of Volatile Impurities: GC is superior for detecting and quantifying low molecular weight, volatile impurities that may not be well-retained by RP-HPLC.

  • Disadvantages:

    • Thermal Stability: The analyte must be thermally stable and sufficiently volatile to be analyzed by GC. While this is likely the case for the target compound, non-volatile degradation products would be missed.

    • Derivatization: For less volatile or more polar compounds, a chemical derivatization step may be necessary to increase volatility, adding complexity to the sample preparation.[11][12]

Quantitative Data Summary

The following table provides a semi-quantitative comparison of the key performance attributes of HPLC, UPLC, and GC for this specific application.

ParameterHPLCUPLCGC-FID
Analysis Time 15-25 min3-10 min10-20 min
Resolution GoodExcellentExcellent
Sensitivity GoodExcellentExcellent
Solvent Consumption ModerateLowVery Low
System Cost ModerateHighModerate
Best For Routine QC, method robustnessHigh-throughput screening, trace impurity analysisVolatile impurity profiling

Conclusion and Recommendations

The choice of analytical technique for the purity assessment of this compound is dictated by the specific requirements of the analysis.

  • For routine quality control and release testing, the described Reversed-Phase HPLC method offers the best combination of robustness, reliability, and cost-effectiveness. Its ability to be implemented as a self-validating system ensures data integrity, which is critical in a regulated environment.

  • When high-throughput is a priority, or when trace-level impurities need to be resolved and quantified, UPLC is the superior choice.[8] The significant reduction in analysis time and solvent consumption can lead to substantial long-term cost savings and increased laboratory efficiency.[9]

  • To gain a comprehensive understanding of the impurity profile, particularly for volatile organic impurities, Gas Chromatography should be employed as a complementary technique.

Ultimately, a multi-faceted approach, leveraging the strengths of each of these techniques, will provide the most complete and accurate picture of the purity of this compound. The validation of any chosen analytical procedure should be performed in accordance with the International Council for Harmonisation (ICH) Q2(R1) guidelines to ensure the method is suitable for its intended purpose.[13][14]

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  • IISTE.org. (n.d.). Analytical Purity Method Development and Validation by gas Chromatography of L-valine Methyl Ester Hydrochloride for Production.
  • ResearchGate. (n.d.). Analytical methods for the quantification of volatile aromatic compounds.
  • BOC Sciences. (n.d.). Analytical Services for Purity Determination.
  • Journal of Chromatography A. (2001, March 2). Method for determination of methyl tert-butyl ether in gasoline by gas chromatography.
  • PEARL. (n.d.). Analysis of organic compounds extracted from recycled polypropylene via GC-FID/MS and Pyr-GC-MS for future pharmaceutical applic.
  • Google Patents. (n.d.). CN102798688B - Method for determining contents of methyl propionate, methyl methacrylate and propionic acid by gas chromatography internal standard method.
  • TCI Chemicals. (n.d.). Methyl 3-(3,5-Di-tert-butyl-4-hydroxyphenyl)propionate.
  • Benchchem. (n.d.). Protocol for GC-MS Analysis of 4-tert-butylphenol.
  • Sigma-Aldrich. (n.d.). Methyl 3-(3,5-di-tert-butyl-4-hydroxyphenyl)-propionate.
  • Pharmacia. (2022, April 5). Development and validation of an RP-HPLC method for analysis of 2-(5-(4-chlorophenyl)-3-(ethoxycarbonyl).
  • ChemicalBook. (n.d.). Methyl 3-(3,5-di-tert-butyl-4-hydroxyphenyl)propionate.
  • MDPI. (n.d.). Analysis of Phenolic and Cyclic Compounds in Plants Using Derivatization Techniques in Combination with GC-MS-Based Metabolite Profiling.
  • PubMed. (2014, November). The antioxidant methyl 3-(3,5-di-tert-butyl-4-hydroxyphenyl)propionate.

Sources

Comparing the efficacy of different catalysts for "Methyl 3-(4-tert-butylphenyl)propanoate" synthesis

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction

Methyl 3-(4-tert-butylphenyl)propanoate is a valuable intermediate in the synthesis of various pharmaceuticals and fine chemicals. Its structural motif is present in a number of biologically active molecules, making its efficient and selective synthesis a topic of significant interest. This guide provides an in-depth comparison of the efficacy of different catalytic systems for the synthesis of this target molecule, offering field-proven insights and detailed experimental data to aid researchers in selecting the optimal synthetic route and catalyst for their specific needs. We will explore three primary catalytic strategies: the Mizoroki-Heck reaction, the catalytic hydrogenation of a cinnamate precursor, and the Suzuki-Miyaura coupling.

Mizoroki-Heck Reaction: A Direct Approach to C-C Bond Formation

The Mizoroki-Heck reaction offers a direct and atom-economical method for the synthesis of this compound by coupling an aryl halide with methyl acrylate. The choice of the palladium catalyst and its associated ligand is paramount to achieving high yields and selectivity.[1] This section compares the performance of traditional phosphine-based catalysts with modern N-heterocyclic carbene (NHC) ligated systems.

Catalyst Efficacy Comparison

The efficacy of a palladium catalyst in the Heck reaction is profoundly influenced by the nature of the ligand, which impacts the catalyst's stability, activity, and selectivity.[1] Traditional phosphine ligands have been widely used; however, N-heterocyclic carbene (NHC) ligands have emerged as a powerful alternative, often exhibiting higher stability and activity, especially with less reactive aryl chlorides.[2][3]

Below is a comparative table summarizing the performance of different palladium catalyst systems for the Heck reaction between 4-tert-butylbromobenzene and methyl acrylate.

Catalyst SystemLigand TypeBaseSolventTemp (°C)Time (h)Yield (%)Ref.
Pd(OAc)₂ / P(t-Bu)₃Monodentate PhosphineCs₂CO₃Dioxane1001285[4]
Pd(dba)₂ / PPh₃Monodentate PhosphineK₂CO₃DMF/H₂O1201278[5]
Pd(dba)₂ / dnpfBidentate PhosphineUrotropineDMA1201293[6]
[NHC-Pd(II)-Im] ComplexN-Heterocyclic CarbeneK₂CO₃TBAB1401291[3][7]
Pd(dba)₂ / L·HBr (NHC-phosphine hybrid)NHC-Phosphine HybridCs₂CO₃Dioxane1101095[2][8]

Note: Data is compiled from studies on similar aryl bromide and acrylate couplings and serves as a representative comparison.

Experimental Protocols

This protocol describes a general procedure for the Heck reaction using a palladium acetate catalyst with a tri-tert-butylphosphine ligand.[4]

Materials:

  • 4-tert-butylbromobenzene

  • Methyl acrylate

  • Palladium(II) acetate (Pd(OAc)₂)

  • Tri-tert-butylphosphine (P(t-Bu)₃)

  • Cesium carbonate (Cs₂CO₃)

  • Anhydrous 1,4-dioxane

  • Standard laboratory glassware and inert atmosphere setup (Nitrogen or Argon)

Procedure:

  • To a flame-dried Schlenk flask under an inert atmosphere, add Pd(OAc)₂ (1.5 mol%) and P(t-Bu)₃ (3 mol%).

  • Add anhydrous 1,4-dioxane and stir for 10 minutes at room temperature to form the active catalyst.

  • Add 4-tert-butylbromobenzene (1.0 equiv), methyl acrylate (1.2 equiv), and Cs₂CO₃ (2.0 equiv).

  • Heat the reaction mixture to 100 °C and stir for 12 hours.

  • Monitor the reaction progress by TLC or GC-MS.

  • Upon completion, cool the reaction to room temperature, dilute with ethyl acetate, and filter through a pad of Celite.

  • Wash the organic layer with water and brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel.

This protocol outlines a procedure utilizing a pre-formed NHC-palladium complex.[3][7]

Materials:

  • 4-tert-butylbromobenzene

  • Methyl acrylate

  • palladium(II) dichloride ([NHC-Pd(II)-Im] complex)

  • Potassium carbonate (K₂CO₃)

  • Tetrabutylammonium bromide (TBAB)

  • Standard laboratory glassware

Procedure:

  • To a reaction vial, add the [NHC-Pd(II)-Im] complex (1 mol%), 4-tert-butylbromobenzene (1.0 equiv), methyl acrylate (1.5 equiv), K₂CO₃ (2.0 equiv), and TBAB as the solvent.

  • Seal the vial and heat the reaction mixture to 140 °C with vigorous stirring for 12 hours.

  • After cooling to room temperature, dilute the mixture with ethyl acetate and water.

  • Separate the organic layer, wash with brine, dry over anhydrous magnesium sulfate, and concentrate.

  • Purify the product by column chromatography.

Visualization of the Heck Reaction Workflow

Heck_Reaction_Workflow cluster_prep Catalyst Preparation cluster_reaction Heck Coupling Reaction cluster_workup Workup and Purification cat_prep Mix Pd source and Ligand (e.g., Pd(OAc)₂ + P(t-Bu)₃) reactants Add Aryl Halide, Alkene, and Base cat_prep->reactants heating Heat and Stir (e.g., 100-140 °C) reactants->heating monitoring Monitor Reaction Progress (TLC/GC-MS) heating->monitoring workup Cool, Dilute, Filter monitoring->workup extraction Liquid-Liquid Extraction workup->extraction purification Column Chromatography extraction->purification product This compound purification->product

Caption: Workflow for the Mizoroki-Heck reaction synthesis.

Catalytic Hydrogenation: A Two-Step Reduction Pathway

An alternative and often high-yielding route to this compound involves a two-step process: a base-catalyzed condensation to form Methyl (E)-3-(4-tert-butylphenyl)acrylate (methyl 4-tert-butylcinnamate), followed by catalytic hydrogenation of the carbon-carbon double bond. The choice of hydrogenation catalyst is critical for achieving high conversion and selectivity.

Catalyst Efficacy Comparison for Hydrogenation

The selective hydrogenation of the α,β-unsaturated ester can be achieved using various heterogeneous catalysts, with palladium and rhodium on carbon being the most common.[9] These catalysts exhibit different activities and selectivities, which can be influenced by reaction conditions such as solvent, temperature, and hydrogen pressure.

CatalystSupportSolventTemp (°C)H₂ Pressure (atm)Time (h)Yield (%)Ref.
10% Pd/CActivated CarbonMethanol2514>99[5][10]
5% Rh/CActivated CarbonEthanol2516>99[11]
Pd(acac)₂ (homogeneous)-Methanol301895[9]
Pt/CActivated CarbonEthanol251898[11]

Note: Data is extrapolated from studies on the hydrogenation of similar cinnamate esters.

Experimental Protocols

Materials:

  • 4-tert-butylbenzaldehyde

  • Methyl acetate

  • Sodium methoxide (NaOMe)

  • Anhydrous Methanol

  • Standard laboratory glassware

Procedure:

  • In a round-bottom flask, dissolve sodium methoxide (1.2 equiv) in anhydrous methanol under an inert atmosphere.

  • Add a mixture of 4-tert-butylbenzaldehyde (1.0 equiv) and methyl acetate (3.0 equiv) dropwise to the cooled solution (0 °C).

  • Allow the reaction to warm to room temperature and stir for 12 hours.

  • Quench the reaction with dilute hydrochloric acid until neutral.

  • Extract the product with ethyl acetate, wash with brine, dry over sodium sulfate, and concentrate.

  • The crude product can often be used in the next step without further purification.

This protocol details the hydrogenation of the cinnamate intermediate using palladium on carbon.[5][10]

Materials:

  • Methyl (E)-3-(4-tert-butylphenyl)acrylate

  • 10% Palladium on carbon (Pd/C)

  • Methanol

  • Hydrogen gas supply (balloon or hydrogenation apparatus)

  • Standard laboratory glassware

Procedure:

  • Dissolve Methyl (E)-3-(4-tert-butylphenyl)acrylate (1.0 equiv) in methanol in a round-bottom flask.

  • Carefully add 10% Pd/C (1-2 mol% Pd) to the solution.

  • Evacuate the flask and backfill with hydrogen gas (repeat 3 times).

  • Stir the reaction mixture vigorously under a hydrogen atmosphere (balloon pressure is typically sufficient) at room temperature for 4 hours.

  • Monitor the reaction by TLC until the starting material is consumed.

  • Filter the reaction mixture through a pad of Celite to remove the catalyst, washing the pad with methanol.

  • Concentrate the filtrate under reduced pressure to obtain the crude product.

  • Purify by column chromatography if necessary.

Visualization of the Hydrogenation Pathway

Hydrogenation_Pathway cluster_condensation Condensation cluster_hydrogenation Hydrogenation start_mats 4-tert-butylbenzaldehyde + Methyl Acetate base_cat Base Catalyst (e.g., NaOMe) start_mats->base_cat cinnamate Methyl (E)-3-(4-tert-butylphenyl)acrylate base_cat->cinnamate Condensation het_cat Heterogeneous Catalyst (e.g., Pd/C) cinnamate->het_cat + hydrogen H₂ Gas hydrogen->het_cat product This compound het_cat->product Hydrogenation Suzuki_Miyaura_Cycle Pd0 Pd(0)L₂ OxAdd Oxidative Addition (R¹-X) PdII R¹-Pd(II)L₂-X Pd0->PdII Oxidative Addition OxAdd->PdII Transmetal Transmetalation (R²-B(OR)₂) PdII_R2 R¹-Pd(II)L₂-R² PdII->PdII_R2 Transmetal->PdII_R2 PdII_R2->Pd0 Reductive Elimination RedElim Reductive Elimination Product R¹-R² PdII_R2->Product RedElim->Product

Sources

Safety Operating Guide

A Comprehensive Guide to the Safe Disposal of Methyl 3-(4-tert-butylphenyl)propanoate

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, scientists, and professionals in drug development, the meticulous management of chemical reagents is paramount to ensuring both laboratory safety and environmental stewardship. This guide provides a detailed, procedural framework for the proper disposal of Methyl 3-(4-tert-butylphenyl)propanoate, a compound requiring careful handling as hazardous waste. In the absence of a specific Safety Data Sheet (SDS) for this compound, this document synthesizes best practices derived from closely related substances and overarching regulatory guidelines to ensure a conservative and safety-conscious approach.

Hazard Analysis and Risk Mitigation: Understanding the Compound

It is imperative to treat this compound as a hazardous substance. This precautionary principle ensures the highest level of safety for laboratory personnel and the environment.

Personal Protective Equipment (PPE): The First Line of Defense

Before commencing any handling or disposal procedures, all personnel must be equipped with the appropriate Personal Protective Equipment (PPE). This is a non-negotiable standard for minimizing exposure risks.

PPE ComponentSpecificationRationale
Eye Protection Chemical safety goggles or a face shieldProtects against splashes and accidental contact with the eyes, which could cause serious irritation.
Hand Protection Chemical-resistant gloves (e.g., nitrile)Prevents skin contact, which may lead to irritation.
Body Protection Laboratory coatProtects skin and personal clothing from contamination.
Respiratory Protection Use in a well-ventilated area or chemical fume hoodMinimizes the risk of inhaling any vapors or aerosols, which could cause respiratory irritation.

Step-by-Step Disposal Protocol: A Self-Validating System

The disposal of this compound must be conducted in a systematic manner that prevents accidental release and ensures regulatory compliance. This protocol is designed to be a self-validating system, where each step logically follows the last to ensure a complete and safe disposal process.

Step 1: Waste Segregation and Containerization

Proper segregation is the cornerstone of safe chemical waste management.

  • Designate a specific, compatible waste container. A high-density polyethylene (HDPE) or glass container with a secure screw cap is recommended.

  • Ensure the container is clean and dry before introducing any waste to prevent unintended chemical reactions.

  • Do not mix this compound with other waste streams, especially incompatible chemicals such as strong oxidizing agents or strong acids.

Step 2: Labeling and Documentation

Clear and accurate labeling is a critical compliance requirement under OSHA's Hazard Communication Standard.

  • Affix a "Hazardous Waste" label to the container immediately.

  • Clearly write the full chemical name: "this compound".

  • Indicate the primary hazards. Based on analogous compounds, this should include "Irritant" and "Environmental Hazard".

  • Log the waste. Maintain a record of the amount of waste added to the container and the date.

Step 3: Storage of Hazardous Waste

Temporary storage of the hazardous waste container must be in a designated and controlled area.

  • Store the sealed container in a well-ventilated, cool, and dry location.

  • Ensure the storage area is away from sources of ignition and incompatible materials.

  • Utilize secondary containment, such as a larger, chemically resistant tray or bin, to contain any potential leaks.

Step 4: Arranging for Final Disposal

The final disposal of this compound must be handled by a licensed and reputable hazardous waste disposal contractor.

  • Contact your institution's Environmental Health and Safety (EHS) office to coordinate a pickup.

  • Provide the EHS office or the disposal contractor with all necessary documentation, including the waste log and a copy of this disposal guide.

  • Never dispose of this compound down the drain or in regular solid waste. This is a direct violation of environmental regulations and poses a significant threat to aquatic ecosystems.

Spill Management: Preparedness and Response

In the event of a spill, a swift and organized response is crucial to mitigate exposure and environmental contamination.

  • Evacuate non-essential personnel from the immediate area.

  • If safe to do so, increase ventilation by opening a fume hood sash.

  • Wearing appropriate PPE, contain the spill using an inert absorbent material such as vermiculite, sand, or a commercial chemical absorbent.

  • Carefully collect the absorbed material using non-sparking tools and place it in a labeled hazardous waste container.

  • Decontaminate the spill area with a suitable solvent, followed by soap and water.

  • All materials used for cleanup must be disposed of as hazardous waste.

Logical Workflow for Disposal

The following diagram illustrates the logical progression of the disposal process, from initial handling to final removal by a certified contractor.

DisposalWorkflow cluster_lab_personnel Laboratory Personnel Responsibilities cluster_ehs Environmental Health & Safety (EHS) / Contractor A 1. Wear Appropriate PPE B 2. Segregate Waste into Designated Container A->B C 3. Label Container as 'Hazardous Waste' B->C D 4. Store in a Safe and Designated Area C->D F 6. Contact EHS for Waste Pickup D->F E 5. Manage Spills (If Necessary) E->B Collect spill debris into waste container G 7. Collect Labeled Hazardous Waste F->G Handover of Waste H 8. Transport to a Licensed Waste Disposal Facility G->H I 9. Final Disposal via Incineration or Other Approved Method H->I

Caption: Disposal workflow for this compound.

Conclusion: A Commitment to Safety and Compliance

The proper disposal of this compound is a critical responsibility for all laboratory personnel. By adhering to the procedures outlined in this guide, researchers and scientists can ensure a safe working environment, maintain regulatory compliance, and protect the environment. The principles of hazard assessment, use of appropriate PPE, and strict adherence to a validated disposal protocol are the cornerstones of a robust chemical safety program.

References

  • PubChem. (n.d.). 3-(4-Tert-butylphenyl)propanoic acid. Retrieved from [Link]

  • PubChem. (n.d.). 3-(4-tert-Butylphenyl)-2-methylpropanoic acid. Retrieved from [Link]

  • Synerzine. (2018, June 22). Benzenepropanoic acid, methyl ester Safety Data Sheet. Retrieved from [Link]

Sources

A Comprehensive Guide to the Safe Handling of Methyl 3-(4-tert-butylphenyl)propanoate and Its Analogs

Author: BenchChem Technical Support Team. Date: January 2026

As researchers and professionals in the dynamic field of drug development, our commitment to innovation must be matched by an unwavering dedication to safety. This guide provides essential safety and logistical information for handling Methyl 3-(4-tert-butylphenyl)propanoate. In the absence of a specific Safety Data Sheet (SDS) for this compound, we will apply the principles of chemical safety by extrapolating from the well-documented hazards of a close structural analog, Methyl 3-(3,5-di-tert-butyl-4-hydroxyphenyl)propanoate. This proactive approach ensures a robust safety framework, empowering you to manage risks effectively in the laboratory.

Hazard Identification and Risk Assessment

Understanding the potential hazards is the cornerstone of safe laboratory practice. Based on data from its structural analog, this compound is anticipated to present the following risks:

  • Skin and Eye Irritation : Direct contact may cause irritation to the skin and eyes.[1]

  • Respiratory Irritation : Inhalation of dust or aerosols may lead to respiratory irritation.[1]

  • Aquatic Toxicity : This compound is expected to be toxic to aquatic life, with potentially long-lasting effects.[2][3]

  • Harmful if Swallowed : Ingestion may pose a health risk.[2]

A thorough risk assessment should be conducted before commencing any work, considering the quantities being used and the nature of the experimental procedures.

Personal Protective Equipment (PPE): Your First Line of Defense

The selection and proper use of Personal Protective Equipment (PPE) are critical to minimizing exposure. The following table outlines the recommended PPE for handling this compound, based on the hazard profile of its analog.

Protection TypeEquipmentSpecifications & Rationale
Eye and Face Chemical Safety GogglesMust conform to EN 166 (EU) or NIOSH (US) standards to prevent eye contact from splashes or dust.[4] A face shield may be required for procedures with a high splash potential.[3]
Hand Chemical-Resistant GlovesImpervious gloves, such as nitrile or neoprene, should be worn. Inspect gloves for integrity before each use and dispose of them properly after handling.
Body Laboratory CoatA standard laboratory coat is the minimum requirement. For larger quantities or increased risk of splashing, chemically resistant or impervious clothing is recommended.
Respiratory Dust Respirator or Use of a Fume HoodHandling should be performed in a well-ventilated area, preferably within a chemical fume hood, to minimize inhalation of dust or aerosols. If a fume hood is not available, a dust respirator may be necessary.
Operational Plan: A Step-by-Step Protocol for Safe Handling

A systematic workflow is essential for the safe handling of this and any chemical substance. The following protocol provides a procedural guide for laboratory personnel.

1. Preparation:

  • Ensure the work area is clean and uncluttered.

  • Verify that a chemical fume hood is available and functioning correctly.

  • Locate the nearest safety shower and eyewash station and confirm they are accessible and operational.

  • Assemble all necessary equipment and reagents.

  • Don the appropriate PPE as outlined in the table above.

2. Handling:

  • Conduct all manipulations of the solid compound within a chemical fume hood to control dust.

  • When weighing, use a draft shield or a dedicated powder handling enclosure.

  • If creating solutions, add the solid to the solvent slowly to avoid splashing.

  • Keep containers tightly closed when not in use to prevent the release of dust or vapors.

3. Spill Management:

  • In the event of a spill, evacuate non-essential personnel from the area.

  • For small spills, carefully sweep up the solid material, avoiding dust generation, and place it in a sealed container for disposal.[1]

  • For larger spills, alert your institution's safety officer.

  • Clean the spill area with an appropriate solvent and decontaminate all surfaces.

The following diagram illustrates the safe handling workflow:

prep 1. Preparation - Verify fume hood - Locate safety equipment - Don PPE handling 2. Handling - Work in fume hood - Weigh carefully - Keep containers closed prep->handling Proceed with experiment spill 3. Spill Management - Evacuate area - Contain and clean up - Decontaminate handling->spill In case of a spill disposal 4. Waste Disposal - Segregate waste - Label containers - Follow institutional procedures handling->disposal After experiment completion spill->disposal After cleanup

Caption: A workflow for the safe handling of this compound.

Disposal Plan: Ensuring Environmental Responsibility

Proper disposal of chemical waste is a critical aspect of laboratory safety and environmental stewardship.

  • Waste Segregation : All waste contaminated with this compound, including empty containers, used gloves, and spill cleanup materials, must be collected in a designated, sealed, and clearly labeled hazardous waste container.

  • Regulatory Compliance : Dispose of all waste in accordance with local, state, and federal regulations.[1] Consult your institution's environmental health and safety department for specific guidance on hazardous waste disposal procedures. Do not dispose of this chemical down the drain or in general waste.

By adhering to these guidelines, you contribute to a safer research environment and ensure the responsible management of chemical substances.

References

  • PubChem. (n.d.). 3-(4-tert-Butylphenyl)-2-methylpropanoic acid. Retrieved from [Link]

  • U.S. Environmental Protection Agency. (2025, September 12). Personal Protective Equipment. Retrieved from [Link]

Sources

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.